Product packaging for 2,3-Dibromo-N-methylmaleimide(Cat. No.:CAS No. 3005-27-4)

2,3-Dibromo-N-methylmaleimide

Cat. No.: B1346648
CAS No.: 3005-27-4
M. Wt: 268.89 g/mol
InChI Key: CKITYUQKOJMMOI-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-methylmaleimide is a useful research compound. Its molecular formula is C5H3Br2NO2 and its molecular weight is 268.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO2 B1346648 2,3-Dibromo-N-methylmaleimide CAS No. 3005-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1-methylpyrrole-2,5-dione
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InChI

InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CKITYUQKOJMMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10184108
Record name Maleimide, dibromo-N-methyl-
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Molecular Weight

268.89 g/mol
Source PubChem
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CAS No.

3005-27-4
Record name Dibromo-N-methylmaleimide
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Record name 2,3-Dibromo-N-methylmaleimide
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Record name N-Methyl-2,3-dibromomaleimide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dibromo-N-methylmaleimide, a valuable reagent and building block in synthetic organic chemistry and drug discovery. The document details experimental protocols, physical and chemical properties, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its electronic properties and reactivity, making it a potent Michael acceptor and a versatile precursor for a variety of chemical transformations. The maleimide scaffold itself is of great interest in medicinal chemistry due to its ability to participate in bioconjugation reactions, particularly with cysteine residues in proteins. The dibrominated nature of this specific compound opens avenues for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. Its applications include the synthesis of bis-indolylmaleimides and intermediates for novel materials like[1]thiahelicene.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, N-methylmaleimide, from maleic anhydride and methylamine. The second step is the bromination of the N-methylmaleimide double bond.

Step 1: Synthesis of N-methylmaleimide

N-substituted maleimides are commonly synthesized from maleic anhydride and a primary amine. The reaction proceeds through an N-substituted maleamic acid intermediate, which is subsequently cyclized via dehydration.

  • Formation of N-methylmaleamic acid: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone at room temperature.

  • Slowly add a solution of methylamine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

  • A precipitate of N-methylmaleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.

  • Cyclodehydration to N-methylmaleimide: Suspend the N-methylmaleamic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq).

  • Heat the mixture with stirring (e.g., on a water bath) until the solution becomes clear and the color changes, indicating the formation of the imide.

  • Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the N-methylmaleimide.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Bromination of N-methylmaleimide

The bromination of the double bond of N-methylmaleimide yields the final product, this compound.

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylmaleimide (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (2.5 eq) and a catalytic amount of a radical initiator like tetrabutylammonium bromide (0.05 eq).

  • Heat the reaction mixture to 50°C and stir for 12 hours.

  • After cooling to room temperature, add hexane to the mixture.

  • Filter the resulting mixture through a short plug of silica gel to remove the succinimide byproduct, eluting with a mixture of dichloromethane and hexane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-dichloromethane gradient.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Maleic_Anhydride Maleic Anhydride N_Methylmaleamic_Acid N-Methylmaleamic Acid (Intermediate) Maleic_Anhydride->N_Methylmaleamic_Acid Step 1a Methylamine Methylamine Methylamine->N_Methylmaleamic_Acid N_Methylmaleimide N-Methylmaleimide N_Methylmaleamic_Acid->N_Methylmaleimide Step 1b (Dehydration) Dibromo_Product This compound N_Methylmaleimide->Dibromo_Product Step 2 (Bromination) Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Dibromo_Product

Caption: Overall synthesis workflow for this compound.

Characterization

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃Br₂NO₂[3][4][5]
Molecular Weight 268.89 g/mol [3][4][5]
CAS Number 3005-27-4[3][4][5]
Appearance Solid[3]
Melting Point 120-124 °C (lit.)[1][2][3][5]
IUPAC Name 3,4-dibromo-1-methylpyrrole-2,5-dione[4]
Synonyms 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione[3][4]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

TechniqueExpected Data
¹H NMR A singlet for the N-methyl (N-CH₃) protons, expected to appear in the range of δ 3.0-3.5 ppm.
¹³C NMR - C=O (carbonyl): Signals for the two equivalent carbonyl carbons in the imide ring, expected around δ 165-175 ppm. - C=C (alkene): Signals for the two equivalent bromine-substituted carbons of the double bond, expected around δ 120-130 ppm. - N-CH₃ (methyl): A signal for the N-methyl carbon, expected around δ 25-30 ppm.
FT-IR (KBr) - C=O stretch (imide): Strong absorption bands around 1700-1780 cm⁻¹. - C-N stretch: Absorption in the range of 1300-1400 cm⁻¹. - C-Br stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms, with peaks at m/z 267 (M⁺), 269 (M+2), and 271 (M+4) in an approximate ratio of 1:2:1. - Fragmentation: Common fragmentation pathways may include the loss of a bromine atom (-Br), carbon monoxide (-CO), and the entire dibromomaleimide ring. The top peak is reported at m/z 131 and the second highest at m/z 133.[4]

Applications in Drug Development

Maleimide derivatives are widely used in drug development, primarily for their ability to form stable covalent bonds with thiol groups of cysteine residues in proteins. This reactivity makes them valuable as warheads for covalent inhibitors, which can offer enhanced potency and prolonged duration of action. This compound, with its reactive sites, can serve as a versatile platform for the development of such inhibitors. The bromine atoms can be substituted via cross-coupling reactions to introduce various functionalities that can interact with the target protein, while the maleimide core acts as the covalent anchor.

Conceptual Signaling Pathway Inhibition Diagram

Signaling_Pathway cluster_cell Cell Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Target_Protein Target Protein (with Cysteine) Kinase1->Target_Protein Activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor Maleimide-based Covalent Inhibitor Inhibitor->Target_Protein Covalently Binds & Inhibits

Caption: Covalent inhibition of a target protein in a signaling pathway.

References

In-Depth Technical Guide: 2,3-Dibromo-N-methylmaleimide (CAS 3005-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-N-methylmaleimide (CAS 3005-27-4), a versatile reagent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its current and potential biological applications. Particular emphasis is placed on its utility in bioconjugation, its reactivity as a dienophile in Diels-Alder reactions, and its emerging potential as a cytotoxic agent.

Chemical and Physical Properties

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its electrophilicity and reactivity.[1][2]

Table 1: Chemical and Physical Properties of this compound [3][4][5][6]

PropertyValue
CAS Number 3005-27-4
Molecular Formula C₅H₃Br₂NO₂
Molecular Weight 268.89 g/mol
IUPAC Name 3,4-dibromo-1-methylpyrrole-2,5-dione
Synonyms N-Methyl-2,3-dibromomaleimide, 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione
Appearance Solid
Melting Point 120-124 °C
Solubility Soluble in many organic solvents.
SMILES CN1C(=O)C(Br)=C(Br)C1=O
InChI Key CKITYUQKOJMMOI-UHFFFAOYSA-N

Synthesis

The primary synthetic route to this compound involves the reaction of 2,3-dibromomaleic anhydride with methylamine.[7] This reaction proceeds via a two-step process: initial formation of a maleamic acid intermediate followed by cyclization to the imide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of N-substituted maleimides from the corresponding anhydride and a primary amine.[4][7]

Materials:

  • 2,3-Dibromomaleic anhydride

  • Methylamine (e.g., as a solution in THF or water)

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Amic Acid Formation: Dissolve 2,3-dibromomaleic anhydride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate, N-methyl-2,3-dibromomaleamic acid, can be monitored by TLC.

  • Cyclization to Imide: To the reaction mixture, add glacial acetic acid and anhydrous sodium acetate (0.5 equivalents).

  • Heat the mixture to reflux for 4-6 hours. The progress of the cyclization to form this compound can be monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product anhydride 2,3-Dibromomaleic Anhydride amic_acid Amic Acid Formation (DCM, 0°C to RT) anhydride->amic_acid amine Methylamine amine->amic_acid cyclization Cyclization (Acetic Acid, NaOAc, Reflux) amic_acid->cyclization workup Aqueous Work-up cyclization->workup purification Purification workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis due to its reactive carbon-carbon double bond and the presence of two bromine atoms that can act as leaving groups or participate in cross-coupling reactions.

Diels-Alder Reactions

As an electron-deficient dienophile, this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes.[4] A common example is the reaction with anthracene.[2][3][5]

This protocol is a general procedure for the Diels-Alder reaction between anthracene and a maleimide derivative.[1][2][3][5]

Materials:

  • This compound

  • Anthracene

  • Xylene (or another high-boiling solvent like toluene)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and anthracene (1 equivalent).

  • Add a suitable high-boiling solvent, such as xylene.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product dienophile This compound reaction [4+2] Cycloaddition (Xylene, Reflux) dienophile->reaction diene Anthracene diene->reaction isolation Isolation & Purification reaction->isolation adduct Diels-Alder Adduct isolation->adduct

Caption: Diels-Alder reaction of this compound.

Reactions with Nucleophiles

The electron-deficient double bond of this compound is susceptible to Michael addition by nucleophiles, particularly thiols.[8] This reactivity is the basis for its widespread use in bioconjugation.

Biological Applications

The reactivity of this compound towards thiols makes it a valuable tool in chemical biology and drug development, particularly for the modification of proteins and peptides.

Bioconjugation and Labeling of Cysteine-Containing Peptides

Maleimides are well-established reagents for the selective modification of cysteine residues in proteins and peptides.[8] The thiol group of cysteine undergoes a Michael addition to the maleimide double bond, forming a stable thioether linkage.[9][10] this compound offers the potential for dual modification or for the introduction of further functionality after the initial conjugation.

This is a general protocol for labeling a peptide with a maleimide-containing reagent.[10][11][12]

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., 2-mercaptoethanol or DTT)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds that need to be reduced, add TCEP and incubate for 30-60 minutes at room temperature.

  • Maleimide Solution: Prepare a stock solution of this compound in DMF or DMSO.

  • Labeling Reaction: Add the this compound stock solution to the peptide solution (typically a 5-20 fold molar excess of the maleimide).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching: (Optional) To stop the reaction, add a quenching reagent like 2-mercaptoethanol to consume any unreacted maleimide.

  • Purification: Purify the labeled peptide from excess reagents using a suitable method such as reverse-phase HPLC.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product peptide Cysteine-Containing Peptide reduction Disulfide Reduction (optional, with TCEP) peptide->reduction maleimide This compound labeling Michael Addition (pH 7.0-7.5) maleimide->labeling reduction->labeling quenching Quenching (optional) labeling->quenching purification Purification (HPLC) quenching->purification conjugate Labeled Peptide purification->conjugate

Caption: Workflow for labeling a cysteine-containing peptide.

Potential as a Cytotoxic Agent

Maleimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14] The proposed mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to necrotic cell death.[13] This is associated with a loss of mitochondrial membrane potential and ATP depletion.[13] While specific studies on the cytotoxicity of this compound are limited, a novel N-triazolyl maleimide derivative has shown toxicity against human melanoma cell lines, suggesting that the maleimide scaffold is a promising starting point for the development of new anticancer agents.[14]

Table 2: Cytotoxicity of a Novel N-triazolyl Maleimide Derivative (Compound 4l)[14]

Cell LineIC₅₀ (µM)
SK-Mel-28 (Melanoma)Lower concentration required
SK-Mel-103 (Melanoma)Lower concentration required
HUVEC (Endothelial)> 100

Note: Specific IC₅₀ values for the melanoma cell lines were not provided in the abstract, but the study indicated higher potency compared to the non-cancerous HUVEC cell line.

Potential as a Kinase Inhibitor

Derivatives of 2,3-bisarylmaleimides have been designed and synthesized as inhibitors of protein kinase C (PKC).[15] This suggests that the maleimide core can serve as a scaffold for the development of kinase inhibitors. While there is no direct evidence of this compound acting as a kinase inhibitor, its structural similarity to known inhibitors warrants further investigation into its potential effects on various signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many diseases, including cancer.[16][17][18][19] Some small molecule inhibitors of the NF-κB pathway have been identified.[20] Given the ability of maleimides to react with cysteine residues, and the presence of critical cysteine residues in proteins involved in the NF-κB pathway (such as in IKKβ), it is plausible that this compound could modulate this pathway. However, direct experimental evidence for this is currently lacking and represents an area for future research.

NFkB_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, etc. IKK IKK Complex stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates gene_expression Gene Expression (Inflammation, Survival) NFkB_active->gene_expression activates

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted chemical entity with established utility in organic synthesis and significant potential in biomedical research. Its well-defined reactivity, particularly towards thiols, makes it an invaluable tool for bioconjugation and the site-specific modification of proteins. Furthermore, the emerging evidence of cytotoxicity in maleimide derivatives suggests promising avenues for the development of novel therapeutic agents. Future research should focus on a more detailed characterization of its biological activity, including its effects on specific signaling pathways such as protein kinase and NF-κB pathways, to fully elucidate its therapeutic and research potential.

References

An In-depth Technical Guide to 2,3-Dibromo-N-methylmaleimide: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dibromo-N-methylmaleimide, along with detailed insights into its significant applications in synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis, offering detailed experimental protocols and workflow visualizations.

Core Properties of this compound

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its reactivity, making it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₃Br₂NO₂[1][2][3][4][5]
Molecular Weight 268.89 g/mol [1][2][3][4][5]
CAS Number 3005-27-4[1][2][3][5]
Appearance Solid[5]
Melting Point 120-124 °C (lit.)[3][5][6]
IUPAC Name 3,4-dibromo-1-methylpyrrole-2,5-dione[1]
Synonyms 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione[5]
InChI Key CKITYUQKOJMMOI-UHFFFAOYSA-N[1][3][4]
SMILES String CN1C(=O)C(Br)=C(Br)C1=O[3][4][6]

Synthetic Applications and Experimental Protocols

This compound is a versatile building block in organic synthesis. Its utility is prominently demonstrated in the synthesis of bis-indolylmaleimides, a class of compounds with significant biological activities, and as a precursor in the synthesis of complex polycyclic aromatic compounds like thiahelicenes.

Synthesis of Bis-indolylmaleimides

One of the primary applications of this compound is in the synthesis of bis-indolylmaleimides.[7][8] This is typically achieved through a reaction with an indolyl Grignard reagent. The reaction outcome can be controlled by the choice of solvent to yield either mono- or bis-substituted products.[3]

This protocol outlines the synthesis of a symmetrical bis-indolylmaleimide using a Grignard reaction.

Materials:

  • This compound

  • Indole

  • Methyl iodide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of Indolyl Magnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction.

    • To the activated magnesium, add a solution of indole in anhydrous THF dropwise under a nitrogen atmosphere.

    • Stir the mixture at room temperature until the indole is consumed (monitor by TLC).

  • Synthesis of the Bis-indolylmaleimide:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

    • Add a catalytic amount of Hexamethylphosphoramide (HMPA).

    • Cool the solution to 0 °C.

    • Slowly add the prepared indolyl magnesium bromide solution to the this compound solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction in toluene predominantly yields the bis-indolyl compound.[3]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired bis-indolylmaleimide.

Synthesis_of_Bis_indolylmaleimide cluster_grignard Indole Indole Grignard_Reagent Indolyl Magnesium Bromide Indole->Grignard_Reagent Reaction Grignard Reaction (Toluene, HMPA) Grignard_Reagent->Reaction Dibromo 2,3-Dibromo-N- methylmaleimide Dibromo->Reaction Product Bis-indolylmaleimide Reaction->Product Mg_EtBr Mg, EtBr THF

Caption: Workflow for the synthesis of bis-indolylmaleimide.

Intermediate for[7]Thiahelicene Synthesis

The synthesis of thiahelicenes is a multi-step process that often involves the formation of stilbene-like intermediates followed by photocyclization. A plausible, though generalized, route starting from a mono-substituted maleimide derivative is outlined below.

Conceptual Steps:

  • Mono-arylation: A mono-Suzuki or similar cross-coupling reaction on this compound with a suitable boronic acid derivative of a thiophene-containing aromatic system.

  • Second Cross-Coupling: A subsequent cross-coupling reaction at the remaining bromine position to introduce another aromatic fragment, creating a precursor for cyclization.

  • Photocyclization: An intramolecular photocyclization (Mallory reaction) of the di-aryl maleimide derivative to form the rigid, helical structure of the thiahelicene.

Thiahelicene_Synthesis_Workflow Start 2,3-Dibromo-N- methylmaleimide Step1 Mono-Suzuki Coupling Start->Step1 Intermediate1 Mono-aryl Maleimide Step1->Intermediate1 Step2 Second Suzuki Coupling Intermediate1->Step2 Intermediate2 Di-aryl Maleimide Step2->Intermediate2 Step3 Photocyclization (Mallory Reaction) Intermediate2->Step3 Product [5]Thiahelicene Derivative Step3->Product ArylBoronic1 Aryl Boronic Acid 1 ArylBoronic1->Step1 ArylBoronic2 Aryl Boronic Acid 2 ArylBoronic2->Step2

References

An In-depth Technical Guide to the Mechanism of Action of 2,3-Dibromo-N-methylmaleimide with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and mechanism of action of 2,3-dibromo-N-methylmaleimide with thiol-containing molecules, particularly cysteine residues in proteins. The unique reactivity of this dibrominated maleimide derivative offers versatile opportunities for bioconjugation, protein modification, and the development of novel therapeutic agents. This document details the core reaction mechanism, provides quantitative data from key studies, outlines detailed experimental protocols for its application, and illustrates the relevant chemical transformations and workflows through diagrams.

Core Mechanism of Action: A Sequential Thiol Addition-Elimination

The reaction of this compound with thiols proceeds through a sequential addition-elimination mechanism, offering multiple avenues for conjugation and protein modification. Unlike traditional maleimides that undergo a simple Michael addition, the presence of two bromine atoms on the maleimide ring of this compound allows for a more complex and versatile reactivity profile.[1][2]

The initial reaction involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein) on one of the bromine-bearing carbons of the maleimide double bond. This is followed by the elimination of a bromide ion, resulting in a monobromo-thiol-maleimide intermediate. This intermediate can then react with a second thiol molecule, leading to a bis-thioether adduct and the elimination of the second bromide ion. This sequential reaction allows for the cross-linking of two thiol molecules or the introduction of two different thiol-containing moieties.[1][2]

Furthermore, the reaction is reversible under certain conditions, particularly in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or a large excess of a thiol, which can cleave the formed thioether bonds and regenerate the original protein.[1][3] This reversibility opens up possibilities for applications in drug delivery systems where the release of a therapeutic cargo is desired under specific reducing environments, such as within the cytoplasm of a cell.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the reaction of dibromomaleimides with thiols. These data are crucial for designing and optimizing bioconjugation experiments.

Table 1: Reaction Conditions and Conversions for the Modification of Grb2-SH2 (L111C) with Dibromomaleimide [1]

ReagentEquivalentsSolvent SystemTemperature (°C)Time (h)Conversion (%)
Dibromomaleimide1.150 mM Sodium Phosphate, pH 6.2, 40% MeCN, 2.5% DMF201Quantitative

Table 2: Reversibility of Thiol Adducts [1]

AdductReagent for ReversalEquivalentsTemperature (°C)Time (h)Conversion back to Unmodified Protein (%)
Grb2-SH2-Dibromomaleimide-Thiol Adduct2-Mercaptoethanol or GlutathioneExcess04Quantitative

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Modification with this compound

This protocol describes a general procedure for the modification of a cysteine-containing protein with this compound.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 1-5 mM and incubate for 1 hour at room temperature.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., ESI-MS) to determine the exact mass and degree of labeling.

Protocol for Characterization of Thiol Adducts by Mass Spectrometry

Procedure:

  • Prepare the protein conjugate sample as described in the purification step above, ensuring it is in a volatile buffer (e.g., ammonium bicarbonate).

  • Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the modified protein.

  • The mass shift corresponding to the addition of one or two thiol moieties via the this compound linker can be calculated to confirm successful conjugation.

Protocol for Monitoring Reaction Kinetics by HPLC

Procedure:

  • Set up the reaction as described in the conjugation protocol.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately by adding a large excess of a quenching reagent.

  • Analyze the quenched aliquot by reverse-phase HPLC (RP-HPLC) using a C18 column.

  • Monitor the disappearance of the starting protein peak and the appearance of the product peak(s) over time. The peak areas can be integrated to determine the percentage of conversion at each time point.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Reaction_Mechanism DBM This compound Intermediate Monobromo-thiol-maleimide Adduct DBM->Intermediate + Thiol1 Thiol1 Thiol (R1-SH) Product Bis-thioether Adduct Intermediate->Product + Thiol2 Br_ion1 - Br⁻ Thiol2 Thiol (R2-SH) Br_ion2 - Br⁻

Figure 1: Reaction mechanism of this compound with thiols.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (with optional reduction) Conjugation Conjugation Reaction Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (this compound) Reagent_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Figure 2: General experimental workflow for protein modification.

Applications in Drug Development and Signaling Pathways

The unique reactivity of this compound makes it a valuable tool in drug development. Its ability to crosslink two thiol groups can be exploited to create more stable and homogenous antibody-drug conjugates (ADCs) by bridging disulfide bonds in antibodies. This site-specific conjugation can lead to ADCs with improved pharmacokinetic properties and therapeutic indices.

While direct involvement of this compound itself in specific signaling pathways is not extensively documented, its utility lies in its ability to modify proteins that are key players in these pathways. For example, it can be used to attach probes (e.g., fluorescent dyes, biotin) to cysteine residues of enzymes or receptors involved in cancer signaling or inflammatory pathways. This allows for the study of protein localization, interaction, and function within these pathways. The reversible nature of the thiol adducts can also be harnessed to design drugs that are activated in the reducing environment of specific cellular compartments, thereby targeting particular signaling events.

Conclusion

This compound is a versatile reagent for the modification of thiol-containing molecules. Its sequential addition-elimination mechanism allows for the formation of stable or reversible bis-thioether adducts, providing a powerful tool for bioconjugation, protein engineering, and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective application of this compound in research and development settings. A thorough understanding of its reactivity is key to harnessing its full potential in creating novel and effective biomolecular constructs.

References

An In-depth Technical Guide to the Reactivity of 2,3-Dibromo-N-methylmaleimide with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2,3-dibromo-N-methylmaleimide (DBM) with cysteine residues. It covers the reaction mechanism, applications in bioconjugation, quantitative parameters, and detailed experimental protocols.

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. Among the amino acids, cysteine, with its nucleophilic thiol group, is a prime target for chemical conjugation.[1] this compound has emerged as a powerful reagent for cysteine modification, offering unique advantages over traditional maleimides, particularly in the development of antibody-drug conjugates (ADCs).[2] DBM can react with one or two cysteine residues, enabling either monofunctional labeling or the bridging of disulfide bonds.[3][4] This versatility allows for the creation of more stable and homogeneous bioconjugates.[5]

Reaction Mechanism

The reactivity of this compound with cysteine residues proceeds through a sequential nucleophilic substitution and Michael addition mechanism. The high nucleophilicity of the cysteine thiol group under physiological conditions drives the reaction.[1]

Initially, a cysteine thiol attacks one of the bromine-bearing carbons of the maleimide ring in a nucleophilic substitution reaction, displacing a bromide ion. This forms a monobromo-thiosuccinimide intermediate. Subsequently, a second cysteine thiol can attack the remaining bromine, or more commonly, add across the carbon-carbon double bond of the maleimide ring via a Michael addition. When bridging a disulfide bond, the two cysteines are held in close proximity, facilitating the reaction with both bromine atoms to form a stable dithiomaleimide bridge.[4]

It has been shown that dibromomaleimides can also be used for reversible cysteine modification. The resulting protein-maleimide products can be cleaved to regenerate the unmodified protein by the addition of a phosphine or a large excess of a thiol.[3]

Reaction_Mechanism reagents This compound + 2 Cysteine Residues intermediate Monobromo-thiosuccinimide Intermediate reagents->intermediate Nucleophilic Substitution product Dithiomaleimide Bridged Product intermediate->product Nucleophilic Substitution / Michael Addition reversible Reversible Cleavage (+ Phosphine or excess Thiol) product->reversible Cleavage unmodified_protein Unmodified Protein reversible->unmodified_protein

Caption: Reaction pathway of this compound with cysteine residues.

Quantitative Data Summary

The efficiency and specificity of the reaction between this compound and cysteine are influenced by several factors. The table below summarizes key quantitative parameters gathered from various studies.

ParameterValue/RangeConditionsReference
pH 7.0 - 8.5Optimal for specific thiol modification.[6][7][6][7]
Reaction Time 1 - 2 hoursAt room temperature for complete conjugation.[8][9][8][9]
Stoichiometry (DBM:Antibody) 8:1 to 25:1 molar excessFor labeling reduced disulfide bonds in antibodies.[2][7][2][7]
Temperature Room Temperature (20-25°C) or 37°CReaction proceeds efficiently at these temperatures.[2][8][2][8]
Specificity Highly selective for thiols over aminesAt neutral pH, the reaction with thiols is ~1000 times faster.[8][10][8][10]

Experimental Protocols

This section provides a general protocol for the labeling of an antibody with a this compound functionalized molecule.

4.1. Materials

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • This compound functionalized reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep 1. Prepare Antibody Solution reduction 3. Reduce Antibody Disulfide Bonds (with TCEP) antibody_prep->reduction dbm_prep 2. Prepare DBM Reagent Stock conjugation 4. Add DBM Reagent to Reduced Antibody dbm_prep->conjugation reduction->conjugation incubation 5. Incubate (1-2h, RT) conjugation->incubation quenching 6. Quench Reaction (Optional) incubation->quenching purification 7. Purify Conjugate quenching->purification analysis 8. Characterize Conjugate (SDS-PAGE, MS) purification->analysis

Caption: General workflow for antibody conjugation with DBM.

4.3. Detailed Procedure

  • Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2-7.4).[9]

  • Disulfide Bond Reduction : To the antibody solution, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.[2][9]

  • DBM Reagent Preparation : Immediately before use, dissolve the this compound functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[8]

  • Conjugation Reaction : Add the DBM reagent stock solution to the reduced antibody solution to achieve the desired molar excess. The reaction is typically carried out for 1-2 hours at room temperature with gentle stirring.[8][9]

  • Reaction Quenching (Optional) : The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to react with any excess DBM reagent.

  • Purification : Remove the excess, unreacted DBM reagent and other small molecules by size exclusion chromatography (e.g., Sephadex G-25) or by using an ultrafiltration device with an appropriate molecular weight cutoff.[11]

  • Characterization : Analyze the resulting antibody conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation. This is typically done using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.[2]

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs).

  • Site-Specific Conjugation : DBM allows for the precise attachment of payloads to engineered or native cysteine residues, leading to more homogeneous ADC products.[1][2]

  • Disulfide Bridging : The ability of DBM to bridge reduced disulfide bonds in antibodies provides a stable linkage for drug attachment, improving the in vivo stability of the ADC.[4][5]

  • Controlled Drug-to-Antibody Ratio (DAR) : By controlling the reaction conditions, it is possible to achieve a desired DAR, which is a critical parameter for the efficacy and safety of an ADC.[2]

References

Solubility of 2,3-Dibromo-N-methylmaleimide in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-N-methylmaleimide. While specific quantitative solubility data in various aqueous buffers is not extensively documented in publicly available literature, this guide consolidates the known chemical properties, discusses key factors influencing the solubility and stability of maleimides, and offers a detailed protocol for determining its solubility experimentally.

Introduction to this compound

This compound is a chemical reagent widely utilized in bioconjugation and protein modification.[1][2] Its reactivity is centered on the two bromine atoms, which can be sequentially displaced by thiol groups (such as those from cysteine residues in proteins) via a nucleophilic substitution mechanism.[3] This allows for the stable bridging of disulfide bonds or the attachment of multiple functional groups, making it a versatile tool in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[1][4] Understanding its solubility is critical for optimizing reaction conditions and ensuring the reproducibility of conjugation protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and experimental design.

PropertyValueReference
IUPAC Name 3,4-dibromo-1-methylpyrrole-2,5-dione[5]
Synonyms 1-Methyl-3,4-dibromomaleimide, N-Methyldibromomaleimide[6][7]
CAS Number 3005-27-4[6][8]
Molecular Formula C₅H₃Br₂NO₂[5][8]
Molecular Weight 268.89 g/mol [5][6]
Melting Point 120-124 °C[6][8]
Appearance Solid[8]
Water Solubility No data available[8]
log Pow (n-octanol/water) 1.109[8]

Factors Influencing Solubility and Stability in Aqueous Buffers

The solubility of maleimides like this compound in aqueous solutions is governed by several factors. While specific data is lacking, general principles for maleimides apply.

  • pH: The pH of the buffer is a critical parameter. Maleimide rings are susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7.5), which opens the ring and renders the compound inactive for conjugation.[9][10] Therefore, conjugation reactions are typically performed in buffers with a pH range of 7.0-7.5 to balance reactivity with stability.[11] Acidic conditions can suppress hydrolysis but may also reduce the reactivity of thiol groups.[12]

  • Buffer Composition: The composition of the buffer can influence both the solubility of the compound and the stability of the maleimide ring.[10] Common buffers used for maleimide chemistry include phosphate-buffered saline (PBS) and Tris buffers.[11] It is crucial to avoid buffers containing primary amines (like Tris at higher concentrations or glycine) if the reaction pH is high, as they can compete with the target thiol in reacting with the maleimide.

  • Co-solvents: Due to the often limited aqueous solubility of maleimide compounds, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are frequently used to prepare concentrated stock solutions.[11][13] These stock solutions are then added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough to not denature the target proteins.

  • Temperature: Temperature affects solubility, with higher temperatures generally increasing the rate of dissolution. However, elevated temperatures can also accelerate the rate of hydrolysis of the maleimide ring.[14] Most maleimide conjugation protocols recommend incubation at room temperature or 4°C.[11]

The logical relationship between these factors and the outcome for experimental design is visualized below.

pH Buffer pH Stability Maleimide Stability pH->Stability (High pH decreases) Reactivity Thiol Reactivity pH->Reactivity (Affects thiol nucleophilicity) BufferType Buffer Composition BufferType->Stability (Can catalyze hydrolysis) CoSolvent Co-solvent Solubility Compound Solubility CoSolvent->Solubility (Increases) Temp Temperature Temp->Solubility (Increases) Temp->Stability (High temp decreases)

Caption: Factors influencing maleimide solubility and stability.

Application in Bioconjugation

This compound is primarily used for cysteine-specific modification and disulfide bond bridging.[1] The process involves the sequential substitution of its two bromine atoms by thiol groups. This reaction is typically performed in aqueous buffers, highlighting the necessity of at least partial solubility to proceed.[3]

The general workflow for using this reagent to bridge a disulfide bond in a protein is outlined below.

P_SS Protein with Disulfide Bond (P-S-S-P) P_SH Reduced Protein with two Thiols (P-SH HS-P) P_SS->P_SH  Reduction (e.g., TCEP) Adduct Mono-bromo Adduct P_SH->Adduct  (Reaction with first -SH) DBM 2,3-Dibromo- N-methylmaleimide DBM->Adduct  1st Substitution Bridged Stable Bridged Protein Adduct->Bridged  2nd Substitution  (Intramolecular cyclization)

Caption: Workflow for disulfide bridging with this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific aqueous buffer. This method is based on the shake-flask principle, a standard technique for solubility measurement.[15]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or overhead rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh an excess amount of this compound into a series of vials. A starting point could be to add 5-10 mg of the compound to 1 mL of the chosen buffer in each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24 to 72 hours).[16] The presence of undissolved solid material must be visible at the end of this period.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully centrifuge the vials at a moderate speed (e.g., 5000 x g) to pellet the remaining solid.[16]

  • Sample Collection and Filtration:

    • Withdraw a precise volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.

  • Quantification:

    • Dilute the filtered solution with the buffer to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting value represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.

The workflow for this experimental protocol is visualized below.

start Add excess compound to buffer in vial equilibrate Equilibrate on shaker (24-72h at constant T) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end Determine Solubility quantify->end

Caption: Experimental workflow for determining solubility.

Conclusion

References

Technical Guide: Safe Handling and Application of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and application of 2,3-Dibromo-N-methylmaleimide, a reagent increasingly utilized in bioconjugation and chemical synthesis. Adherence to strict safety protocols is paramount when working with this compound due to its potential hazards.

Chemical and Physical Properties

This compound is a solid organic compound with the following key properties:

PropertyValueReference
Synonyms 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione, N-Methyl-2,3-dibromomaleimide[1]
CAS Number 3005-27-4[1]
Molecular Formula C5H3Br2NO2[1]
Molecular Weight 268.89 g/mol [1]
Appearance Solid[1]
Melting Point 120 - 124 °C[1]
Boiling Point 105 °C (rough estimate)[1]
Water Solubility No data available[1]
Partition Coefficient (log Pow) 1.109[1]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation

Source:[2]

Toxicological Data
TestResultSpecies
LD50 Oral500.1 mg/kgNot specified
LD50 Intraperitoneal62 mg/kgMouse

Source:[1]

Stability and Reactivity

The compound is chemically stable under standard ambient conditions.[3] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[3]

Personal Protective Equipment
PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection NIOSH-approved respirator if dust is generated and engineering controls are insufficient.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep away from food and drink.[3]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

Spill and Waste Disposal
  • In case of a spill, avoid generating dust.[3] Collect the spilled material using appropriate tools and place it in a sealed container for disposal.[3]

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Cysteine-Specific Protein Modification

This compound is a valuable reagent for the site-specific modification of cysteine residues in proteins and peptides, often used in bioconjugation to link molecules. The following is a general protocol for such a modification.

Materials
  • Protein containing an accessible cysteine residue

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide reduction, if necessary)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column for purification

Procedure
  • Protein Preparation: If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the TCEP from the protein solution using a desalting column, exchanging the buffer to the degassed reaction buffer. This step is critical as residual reducing agents will react with the maleimide.

  • Conjugation Reaction: Immediately add a 10-20 fold molar excess of a freshly prepared stock solution of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the reduced protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the resulting protein conjugate using a desalting column or other suitable chromatography method to remove excess reagents and byproducts.

  • Characterization: Analyze the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful modification.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis start Start: Protein with Cysteine reduce Disulfide Reduction (if necessary with TCEP) start->reduce Check for disulfides add_reagent Add 2,3-Dibromo-N- methylmaleimide start->add_reagent No reduction needed purify_protein Removal of Reducing Agent (Desalting Column) reduce->purify_protein purify_protein->add_reagent incubate Incubate (2h @ RT or O/N @ 4°C) add_reagent->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify_conjugate Purify Conjugate (Chromatography) quench->purify_conjugate analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify_conjugate->analyze end End: Modified Protein analyze->end safe_handling_logic cluster_planning Planning & Assessment cluster_execution Experimental Execution cluster_response Contingency & Disposal risk_assessment Conduct Risk Assessment review_sds Review Safety Data Sheet (SDS) risk_assessment->review_sds ppe_selection Select Appropriate PPE review_sds->ppe_selection eng_controls Use Engineering Controls (Fume Hood) ppe_selection->eng_controls handling Handle with Care (Avoid dust, contact) eng_controls->handling storage Proper Storage handling->storage spill_response Spill Response Protocol handling->spill_response waste_disposal Waste Disposal Protocol handling->waste_disposal first_aid First Aid Measures handling->first_aid

References

The Electrophilic Nature of Dibromomaleimides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Bioconjugation Reagent

Dibromomaleimides (DBMs) have emerged as a powerful class of reagents in the fields of bioconjugation and drug development. Their unique chemical properties, particularly their enhanced electrophilicity, allow for rapid and specific reactions with nucleophiles, most notably thiols. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of dibromomaleimides, their applications in constructing advanced bioconjugates, and detailed experimental considerations for their use.

The Enhanced Electrophilicity of the Dibromomaleimide Core

The defining feature of dibromomaleimides is the presence of two bromine atoms attached to the carbon-carbon double bond of the maleimide ring. These electron-withdrawing bromine atoms significantly increase the electrophilicity of the double bond, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key advantage over traditional maleimides in many bioconjugation applications.[1][2]

The reaction of dibromomaleimides with thiols, such as the side chain of cysteine residues in proteins, proceeds via a rapid Michael addition. This reaction is highly efficient, often requiring only stoichiometric amounts of the reagents and proceeding to completion in a short timeframe.[3][4] The initial adduction of a single thiol is followed by the substitution of the second bromine atom by another thiol, enabling the formation of stable dithiomaleimide linkages. This unique reactivity allows for the bridging of disulfide bonds in proteins, a critical application in stabilizing antibody-drug conjugates (ADCs) and other protein-based therapeutics.[1][5][6]

Quantitative Insights into Reactivity

While direct kinetic data for the reaction of dibromomaleimides is not extensively tabulated in the literature, comparative studies highlight their superior reactivity. For instance, the reaction of N-methylbromomaleimide and dibromomaleimide with the Grb2-SH2 (L111C) protein was found to be significantly faster than that of iodoacetamide, a common alkylating agent for cysteines.[1] The order of reactivity was determined to be N-methylbromomaleimide ≈ N-ethylmaleimide > dibromomaleimide >> iodoacetamide.[1]

The electrophilicity of substituted maleimides is also influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the imide substituent can further enhance the reactivity of the maleimide core.[2]

Table 1: Comparative Reactivity of Cysteine-Reactive Electrophiles

ElectrophileRelative Reactivity with Grb2-SH2 (L111C)Reference
N-methylbromomaleimide≈ N-ethylmaleimide[1]
N-ethylmaleimide≈ N-methylbromomaleimide[1]
Dibromomaleimide< N-methylbromomaleimide/N-ethylmaleimide[1]
Iodoacetamide<< Dibromomaleimide[1]

Key Applications in Bioconjugation and Drug Development

The versatile reactivity of dibromomaleimides has led to their widespread use in various bioconjugation strategies, particularly in the development of ADCs and other targeted therapies.

Disulfide Bond Bridging

A primary application of dibromomaleimides is the re-bridging of reduced disulfide bonds in proteins, especially antibodies.[5][6][7] This approach offers a site-selective conjugation strategy, leading to more homogeneous and stable ADCs compared to traditional methods that target lysine residues.[7][8][9] The resulting dithiomaleimide bridge helps to maintain the native structure and function of the antibody.[3][4]

Disulfide_Bridging Antibody Native Antibody (with disulfide bond) Reduced_Antibody Reduced Antibody (two free thiols) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Bridged_Antibody Bridged Antibody (dithiomaleimide linkage) Reduced_Antibody->Bridged_Antibody Thiol Addition DBM Dibromomaleimide Reagent DBM->Bridged_Antibody Hydrolyzed_Antibody Hydrolyzed Bridged Antibody (stable maleamic acid) Bridged_Antibody->Hydrolyzed_Antibody Hydrolysis (mildly basic pH)

Reversible Bioconjugation

The dithiomaleimide linkage formed from the reaction of dibromomaleimides with thiols is susceptible to cleavage under reducing conditions, such as those found in the cytoplasm of cells.[5][6] This property can be exploited for the controlled release of drugs from ADCs once they have been internalized by target cells. The linkage can be cleaved by an excess of thiols, such as glutathione, regenerating the original thiolated molecule.[1][10]

Fluorescent Labeling

Dithiomaleimide conjugates often exhibit fluorescence, a property that can be utilized for tracking and imaging applications. The fluorescence is induced upon conjugation of the dibromomaleimide with thiol-containing molecules.[5][11][12] This "turn-on" fluorescence provides a convenient method for monitoring the progress of conjugation reactions.[12]

Diels-Alder Reactions

Beyond Michael additions, maleimides, including dibromomaleimides, can participate in Diels-Alder reactions.[13][14][15] This [4+2] cycloaddition with a conjugated diene offers an alternative strategy for bioconjugation, providing stable linkages with different chemical properties compared to the thiol-maleimide adducts.[13][14]

Diels_Alder_Reaction Diene Diene-functionalized Biomolecule Cycloadduct Stable Cycloadduct (Diels-Alder Adduct) Diene->Cycloadduct Maleimide Maleimide-containing Drug-Linker Maleimide->Cycloadduct [4+2] Cycloaddition

Experimental Protocols

The following sections provide generalized protocols for key experiments involving dibromomaleimides. Researchers should optimize these protocols for their specific applications.

Synthesis of N-Substituted Dibromomaleimides

N-substituted dibromomaleimides are typically synthesized by the condensation of dibromomaleic anhydride with a primary amine, followed by cyclization.[7]

General Procedure:

  • Dissolve dibromomaleic anhydride in a suitable solvent (e.g., acetic acid).

  • Add the primary amine of interest to the solution.

  • Reflux the reaction mixture to induce ring closure.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify the product by recrystallization or column chromatography.

A milder, room-temperature method utilizing an N-methoxy carbonyl activated dibromomaleimide can also be employed for sensitive substrates.[7]

Protein Modification with Dibromomaleimide

This protocol describes the modification of a cysteine residue in a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Dibromomaleimide solution in an organic solvent (e.g., DMF)

  • Quenching reagent (e.g., a thiol like 2-mercaptoethanol)

Procedure:

  • Cool the protein solution to 0 °C.

  • Add the dibromomaleimide solution to the protein solution with gentle mixing.

  • Incubate the reaction mixture at 0 °C for a specified time (e.g., 2 hours).

  • Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.

  • (Optional) Quench any unreacted dibromomaleimide by adding a quenching reagent.

  • Purify the modified protein using a suitable method (e.g., size-exclusion chromatography).

Disulfide Bridging of a Peptide (e.g., Somatostatin)

This protocol outlines the insertion of a dibromomaleimide into a disulfide bond of a peptide.[1]

Materials:

  • Peptide solution (e.g., somatostatin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with organic co-solvents like MeCN and DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution for disulfide reduction

  • Dibromomaleimide solution

Procedure:

  • Dissolve the peptide in the buffer to the desired concentration.

  • Add a slight excess (e.g., 1.1 equivalents) of TCEP to the peptide solution to reduce the disulfide bond.

  • Incubate the mixture at room temperature for a specified time (e.g., 1 hour).

  • Confirm the completeness of the reduction by LC-MS.

  • Add a slight excess (e.g., 1.1 equivalents) of the dibromomaleimide solution to the reduced peptide.

  • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

  • Confirm the quantitative formation of the bridged conjugate by LC-MS.

Hydrolysis of Dithiomaleimide to Maleamic Acid

The dithiomaleimide linkage can be hydrolyzed to a more stable maleamic acid, which is particularly important for in vivo applications to prevent retro-Michael reactions.[8][9]

Procedure:

  • After the disulfide bridging reaction, adjust the pH of the solution to be mildly basic (e.g., pH 8.5).[7]

  • Incubate the reaction mixture at room temperature.

  • Monitor the hydrolysis by monitoring the disappearance of the dithiomaleimide absorbance at its λmax (typically around 402-406 nm).[2][7]

  • The hydrolysis is typically complete within a few hours.[7]

Experimental_Workflow Start Start: Protein with disulfide bond Reduction Disulfide Reduction (e.g., TCEP) Start->Reduction Conjugation Conjugation with Dibromomaleimide Reduction->Conjugation Hydrolysis Hydrolysis (mildly basic pH) Conjugation->Hydrolysis Purification Purification (e.g., SEC) Hydrolysis->Purification Final_Product Final Product: Stable Bridged Protein Purification->Final_Product

Conclusion

Dibromomaleimides represent a versatile and highly reactive class of reagents for bioconjugation. Their enhanced electrophilicity allows for efficient and site-specific modification of proteins and other biomolecules. The ability to bridge disulfide bonds, undergo reversible thiol exchange, and participate in Diels-Alder reactions makes them invaluable tools in the development of next-generation antibody-drug conjugates, targeted therapeutics, and advanced biomaterials. A thorough understanding of their reactivity and careful optimization of experimental protocols are crucial for harnessing the full potential of these powerful chemical entities.

References

Theoretical Underpinnings of Dibromomaleimide Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromomaleimides have emerged as a pivotal class of reagents in the realm of bioconjugation, particularly for the site-specific modification of proteins and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). Their utility is rooted in their unique reactivity towards nucleophiles, most notably the thiol groups of cysteine residues. This technical guide provides an in-depth exploration of the theoretical studies underpinning dibromomaleimide reactions, offering researchers, scientists, and drug development professionals a comprehensive understanding of the electronic factors and reaction pathways that govern their chemical behavior. While extensive literature exists on the practical applications of dibromomaleimides, this guide focuses on the computational and theoretical perspectives that inform their rational design and optimization.

Core Concepts: Electronic Structure and Reactivity

The reactivity of 3,4-dibromomaleimide is fundamentally governed by the electronic distribution within the maleimide ring. Quantum chemical studies, specifically Density Functional Theory (DFT), have been employed to elucidate the electrophilic nature of the carbon atoms susceptible to nucleophilic attack.

One such study investigated the partial charges on the carbon atoms of 3,4-dibromomaleimide using the B3LYP/6-31+G(d) level of theory. The calculations revealed that the two carbon atoms bonded to the bromine atoms (C3 and C4) possess a significant positive partial charge.[1] This positive charge indicates that these positions are electron-deficient and are therefore highly susceptible to attack by nucleophiles.

Data Presentation: Calculated Mulliken Charges

The following table summarizes the calculated Mulliken partial charges on the key atoms of the 3,4-dibromomaleimide molecule, as determined by DFT calculations.[1] This quantitative data provides a theoretical basis for understanding the regioselectivity of nucleophilic substitution reactions.

AtomMulliken Partial Charge (e)
C3 (Carbon bonded to Br)+0.258
C4 (Carbon bonded to Br)+0.258

Table 1: Calculated Mulliken partial charges for 3,4-dibromomaleimide at the B3LYP/6-31+G(d) level of theory.[1]

The identical positive charge on both C3 and C4 suggests that both positions are equally activated for nucleophilic attack. This intrinsic electronic property is a key determinant of the reaction pathways observed in experimental settings.

Reaction Mechanisms: A Theoretical Perspective

The primary reaction of dibromomaleimides of interest in drug development is their sequential nucleophilic substitution with thiols, particularly from cysteine residues in proteins. This reaction is central to their application in disulfide bond re-bridging.

Nucleophilic Substitution with Thiols

The reaction proceeds via a two-step nucleophilic substitution mechanism. In the context of disulfide bridging, a reducing agent first cleaves a disulfide bond to generate two free thiol groups. These thiols then sequentially attack the electrophilic carbon atoms of the dibromomaleimide.

The first thiol attack results in the displacement of a bromide ion and the formation of a monobromo-monothio-maleimide intermediate. A second intramolecular or intermolecular thiol then attacks the remaining brominated carbon, displacing the second bromide ion and forming a stable dithiomaleimide bridge.

Nucleophilic_Substitution Reactants Dibromomaleimide + 2 R-SH Intermediate Monobromo-monothio-maleimide Intermediate Reactants->Intermediate + R-SH - HBr Product Dithiomaleimide Product Intermediate->Product + R-SH - HBr

Figure 1: Nucleophilic substitution of dibromomaleimide with thiols.
Hydrolysis of Dithiomaleimide Adducts

Following the formation of the dithiomaleimide bridge, a subsequent hydrolysis reaction can occur, particularly under basic conditions. This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative. This process is often considered beneficial in bioconjugation as it can lead to a more stable and homogeneous product. The electron-withdrawing nature of the bromine atoms in the parent dibromomaleimide has been shown to activate the imide group towards hydrolysis.[2]

Hydrolysis_Reaction Dithiomaleimide Dithiomaleimide Adduct Hydrolysis Maleamic Acid Derivative Dithiomaleimide->Hydrolysis + H2O Computational_Workflow Start Define Reactants (Dibromomaleimide, Nucleophile) Model Construct 3D Molecular Models Start->Model Optimize Geometry Optimization (e.g., DFT B3LYP/6-31+G(d)) Model->Optimize Electronic Calculate Electronic Properties (Partial Charges, FMOs) Optimize->Electronic TS_Search Transition State Search Optimize->TS_Search Frequency Frequency Calculation TS_Search->Frequency Solvation Incorporate Solvent Model Frequency->Solvation Analyze Analyze Results (Activation Energies, Reaction Pathway) Solvation->Analyze

References

Methodological & Application

Application Notes & Protocols: Site-Specific Cysteine Modification using 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of advanced biotherapeutics, diagnostics, and research tools. Among the 20 canonical amino acids, cysteine is a prime target for selective conjugation due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance.[1] Maleimide-based reagents are widely used for cysteine modification; however, traditional maleimides form irreversible linkages and offer a single point of attachment.[2][3]

Dibromomaleimides, such as 2,3-Dibromo-N-methylmaleimide (DBM), represent a "next generation" class of reagents that overcome these limitations.[4] They offer versatile platforms for bioconjugation by enabling site-specific, stable linkages with opportunities for dual functionalization or for bridging disulfide bonds.[2][5] This technology is particularly impactful in the development of homogeneous antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[4][6] These notes provide an overview of DBM chemistry and detailed protocols for its application.

Reaction Mechanism and Workflow

This compound reacts with a cysteine thiol via a Michael addition, resulting in the elimination of one bromide and the formation of a stable monobromo-thiosuccinimide adduct. This initial reaction is highly specific and efficient.[7] The remaining bromine atom can then be substituted by a second thiol nucleophile, allowing for the attachment of another molecule or for bridging between two cysteines.[5][7] This dual reactivity is the basis for its utility in creating complex bioconjugates and re-bridging native disulfide bonds in proteins like antibodies.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Final Products Cys Protein-SH (Cysteine Thiol) Adduct Monobromo-thiosuccinimide Adduct Cys->Adduct + DBM - HBr DBM 2,3-Dibromo- N-methylmaleimide Final Dual-Functionalized Product Adduct->Final + Thiol 2 - HBr Thiol2 Second Thiol (e.g., Glutathione, Drug-Linker)

Caption: Reaction of DBM with one or two thiol nucleophiles.

A primary application of this chemistry is in the construction of antibody-drug conjugates (ADCs) by re-bridging the interchain disulfide bonds of an antibody. This process involves the selective reduction of the four interchain disulfides, followed by the addition of a DBM-functionalized linker-drug, which effectively "staples" the heavy and light chains back together, yielding a homogeneous ADC with a DAR of 4.[4][6]

ADC_Workflow Ab Native Antibody (IgG1) (4 interchain disulfides) Reduce 1. Partial Reduction (e.g., 6 eq. TCEP, 37°C, 2h) Ab->Reduce Reduced_Ab Reduced Antibody (8 free thiols) Reduce->Reduced_Ab Add_DBM 2. Add DBM-Linker-Drug (e.g., 5 eq. per disulfide) Reduced_Ab->Add_DBM Conjugated_Ab Homogeneous ADC (DAR = 4) Add_DBM->Conjugated_Ab

Caption: Workflow for creating a homogeneous ADC using DBM.

Quantitative Data Summary

The efficiency and stability of DBM-based conjugations have been documented across various applications. The tables below summarize key quantitative findings from the literature.

Table 1: Reaction Parameters for DBM Conjugation

Substrate DBM Reagent Equivalents (Reagent) pH Time Conversion / Yield Reference
Grb2 SH2 Domain (L111C) Dibromomaleimide 1 8.0 - Exclusive monobromo adduct formation [7]
Grb2 SH2 Domain Adduct Glutathione 1 8.0 - 95% conversion to dual conjugate [7]
Trastuzumab (reduced) DBM-C6-alkyne 25 (initial) 8.0 2 h >90% re-bridging [4]
Trastuzumab (reduced) DBM-C2-alkyne - 8.5 >1 h High homogeneity [6]

| h38C2_K99C DVD-Fab | Dibromomaleimide-TAMRA | 5 | 8.5 | 1 h | High conjugation efficiency |[8] |

Table 2: Stability of Dibromomaleimide-Derived Conjugates

Conjugate Condition Stability Metric Duration Reference
h38C2_K99C-DBM-Fluorophore Human Plasma @ 37°C No significant loss of fluorescence; No transfer to albumin 10 days [8]
Trastuzumab-DBM-MMAE Serum Maintained high cytotoxicity Long-term [6]
GFP-DBM-Rhodamine (FRET pair) Cytoplasm of mammalian cells Cleavage observed (thiol-mediated) - [9]

| Trastuzumab-NGM-TDC | Blood Serum | Highly stable | 10 days |[10] |

Experimental Protocols

Protocol 1: General Site-Specific Labeling of a Cysteine-Containing Protein

This protocol outlines a general method for labeling a purified protein containing one or more solvent-accessible cysteine residues with a DBM-functionalized probe.

1. Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM). DTT can be used but must be removed prior to conjugation.[11]

  • DBM-functionalized reagent (e.g., DBM-fluorophore) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction Buffer: Degassed phosphate buffer (100 mM), pH 7.5-8.5.[12][13]

  • Desalting column or size-exclusion chromatography (SEC) system for purification.

2. Procedure:

  • Protein Reduction (if necessary): If the protein contains disulfide bonds or if cysteines may be oxidized, reduction is necessary. To the protein solution (typically 1-5 mg/mL), add TCEP to a final concentration of 1-10 mM (a 10-fold molar excess over cysteine is common).[11][13] Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed as it does not react with maleimides as readily as thiol-based reducing agents.[11]

  • Prepare DBM Reagent: Prepare a stock solution of the DBM reagent in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.5-8.5 by adding the Reaction Buffer. A higher pH facilitates the reaction but may decrease stability.[13][14]

    • Add the DBM reagent to the protein solution to achieve a 5- to 10-fold molar excess over the available cysteine residues. The final concentration of organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Purification: Remove the excess, unreacted DBM reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by using SEC.

  • Analysis: Confirm successful conjugation and determine labeling efficiency using methods such as SDS-PAGE (visualizing the mass shift or fluorescence), mass spectrometry (LC-MS), or UV-Vis spectroscopy.[6][8]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via Disulfide Bridging

This protocol is adapted for creating a homogeneous ADC from a native antibody (e.g., IgG1) by re-bridging the four interchain disulfide bonds.

1. Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in PBS.

  • Reducing Agent: TCEP hydrochloride.

  • DBM-linker-drug conjugate.

  • Reduction/Conjugation Buffer: Sodium borate buffer (e.g., 50 mM, pH 8.0-8.5) containing EDTA (e.g., 5 mM).

  • Purification system (e.g., Protein A chromatography or SEC).

2. Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP to a final concentration that provides ~6 molar equivalents relative to the antibody.[4]

    • Incubate the mixture at 37°C for 2 hours to selectively reduce the four interchain disulfide bonds while leaving the intrachain disulfides intact.

  • Conjugation Reaction:

    • Allow the reduced antibody solution to cool to room temperature.

    • Immediately add the DBM-linker-drug construct (dissolved in a minimal amount of DMSO) to the reduced antibody. Use approximately 5 equivalents of the DBM construct for each of the four target disulfide bonds (i.e., 20 molar equivalents relative to the antibody).

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other reagents. This is typically achieved using SEC or affinity chromatography (e.g., Protein A).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. The target is a homogeneous DAR of 4.

    • Purity and Aggregation: Assess purity and the presence of aggregates using SEC.

    • Confirmation: Use non-reducing and reducing SDS-PAGE to confirm the re-bridging of heavy and light chains.[10][12]

Key Considerations and Troubleshooting

  • pH Control: The reaction of thiols with maleimides is pH-dependent. While rates are faster at higher pH (8.0-8.5), the stability of the maleimide ring itself decreases, risking hydrolysis. A pH range of 7.0-8.0 is a common compromise.[14]

  • Reducing Agents: If using DTT or β-mercaptoethanol, they must be completely removed before adding the DBM reagent to prevent them from competing with the protein's cysteine residues.[11]

  • Reagent Stability: DBM reagents can be sensitive to light and moisture. Store them properly and prepare solutions immediately before use.

  • Side Reactions: While highly specific for cysteines at neutral pH, maleimides can react with other nucleophilic residues like lysine at higher pH (>8.5).[13][15] For N-terminal cysteines, a side reaction leading to thiazine formation can occur, though this is less common with dibromomaleimides compared to standard maleimides.[16]

  • Hydrolysis: After conjugation, the resulting thiosuccinimide ring can undergo hydrolysis to form a stable maleamic acid, which "locks" the conjugate and prevents retro-Michael reactions, enhancing in vivo stability.[6][17] This is often a desired outcome.

References

Application Notes and Protocols: Disulfide Bond Bridging in Peptides with 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constraining peptides into their bioactive conformations is a critical strategy in drug discovery, often leading to enhanced binding affinity, proteolytic stability, and cell permeability.[1][2] One effective method to achieve this is through "peptide stapling," which involves covalently linking amino acid side chains. This document provides detailed application notes and protocols for utilizing 2,3-Dibromo-N-methylmaleimide as a thiol-reactive crosslinker to bridge cysteine residues, thereby forming a stable macrocycle. This technique is particularly useful for constraining peptides into an α-helical conformation, a common secondary structure motif in protein-protein interactions.[1][2][3]

Dibromomaleimides react selectively and rapidly with the thiol groups of cysteine residues.[4][5][6] The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by the deprotonated thiol groups, forming a stable thioether linkage.[7] This method offers a straightforward and efficient way to introduce a covalent bridge, mimicking a disulfide bond but with enhanced stability under certain conditions.[8][9] Furthermore, this strategy can be employed for the site-specific modification and functionalization of peptides and proteins.[10][11]

Key Applications

  • Peptide Stapling: Constraining peptides, particularly for stabilizing α-helical structures to inhibit protein-protein interactions.[1][2][12][13]

  • Disulfide Bond Mimicry: Creating stable bridges between cysteine residues as an alternative to native disulfide bonds.[8][9]

  • Bioconjugation: Site-specific labeling and modification of peptides and proteins containing accessible cysteine residues.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Bridging in a Model Pentapeptide

This protocol is adapted from the work of Wilson and coworkers and describes the stapling of a model pentapeptide containing two cysteine residues.[1][14]

Materials:

  • Linear peptide with two cysteine residues (e.g., Ac-Cys-Ala-Ala-Ala-Cys-NH2)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium acetate buffer (50 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol

  • Deionized water

  • Solid Phase Peptide Synthesis (SPPS) resin and reagents (if synthesizing the peptide)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Synthesis: The linear precursor peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Peptide Reduction:

    • Dissolve the crude linear peptide (0.1 mmol) in a 1:1 mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 7.4) to a final volume of 30 mL.

    • Add TCEP (32 mg, 0.11 mmol) to the peptide solution to ensure complete reduction of any existing disulfide bonds.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Confirm complete reduction using LC-MS analysis.

  • Stapling Reaction:

    • To the reduced peptide solution, add this compound (28 mg, 0.11 mmol).

    • Stir the reaction at room temperature for an additional 1 hour.

    • Monitor the reaction progress by LC-MS to confirm the formation of the stapled peptide.

  • Purification:

    • Once the reaction is complete, freeze-dry the reaction mixture.

    • Dissolve the crude lyophilized product in a minimal amount of methanol (e.g., 5 mL).

    • Purify the stapled peptide using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry (HRMS).

    • Lyophilize the pure fractions to obtain the final stapled peptide as a powder.

Protocol 2: In Situ Disulfide Bridging of Somatostatin

This protocol demonstrates the direct insertion of the dibromomaleimide bridge into a native disulfide bond, as described for the peptide hormone somatostatin.[10][15]

Materials:

  • Somatostatin (or other disulfide-containing peptide)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Aqueous buffer (e.g., phosphate buffer, pH 6.2)

  • LC-MS system for reaction monitoring

Procedure:

  • Reaction Setup:

    • Dissolve somatostatin in the aqueous buffer at a suitable concentration.

    • Add 1 equivalent of TCEP to the solution to initiate the reduction of the disulfide bond.

  • Bridging Reaction:

    • Immediately following the addition of TCEP, add 1.1 equivalents of this compound.

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within a short timeframe (e.g., minutes to an hour).

  • Analysis:

    • Monitor the reaction for the complete conversion to the bridged product using LC-MS.[10] Due to the high efficiency, further purification may not be necessary if pure starting materials are used.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing dibromomaleimide for peptide stapling.

Table 1: Reaction Conditions and Yields for Model Pentapeptide Stapling [1][14]

Peptide SequenceReducing AgentCrosslinkerSolvent SystemReaction TimeYield (%)
Ac-Cys-Ala-Ala-Ala-Cys-NH2TCEP2,3-DibromomaleimideACN:Ammonium Acetate (1:1)1 hour12%
Ac-hCys-Ala-Ala-Ala-hCys-NH2TCEP2,3-DibromomaleimideACN:Ammonium Acetate (1:1)1 hour4%
Ac-Cys-Ala-Ala-Ala-hCys-NH2TCEP2,3-DibromomaleimideACN:Ammonium Acetate (1:1)1 hour7%

Yields are for the isolated, purified product.

Table 2: Helicity of Stapled Peptides Determined by Circular Dichroism (CD) Spectroscopy [1]

Peptide% Helicity (in buffer)% Helicity (in 40% TFE)
Stapled Ac-Cys-Ala-Ala-Ala-Cys-NH2~10%~25%
Stapled Ac-hCys-Ala-Ala-Ala-hCys-NH2~5%~20%
Stapled Ac-Cys-Ala-Ala-Ala-hCys-NH2~20%~35%

TFE (trifluoroethanol) is a helix-promoting solvent.

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_stapling Stapling Reaction cluster_purification Purification & Analysis peptide_synthesis 1. Linear Peptide Synthesis (SPPS) reduction 2. Peptide Reduction (TCEP) peptide_synthesis->reduction Crude Peptide crosslinking 3. Addition of This compound reduction->crosslinking Reduced Peptide in Solution lyophilization 4. Lyophilization crosslinking->lyophilization Crude Stapled Peptide hplc 5. Preparative HPLC lyophilization->hplc characterization 6. Characterization (LC-MS, HRMS) hplc->characterization final_product final_product characterization->final_product Pure Stapled Peptide

Caption: Experimental workflow for peptide stapling.

reaction_mechanism peptide_start Reduced Peptide (Two Cysteine -SH groups) intermediate Thiol Addition (First Substitution) peptide_start->intermediate + dibromomaleimide 2,3-Dibromo-N- methylmaleimide dibromomaleimide->intermediate product Stapled Peptide (Thioether Bridge) intermediate->product Intramolecular Cyclization

Caption: Simplified reaction mechanism overview.

References

Application Notes and Protocols for Antibody Bioconjugation using 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of a successful ADC is the linker technology used to attach the cytotoxic payload to the antibody. The ideal linker must be stable in circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery to the target cells. This document provides detailed application notes and protocols for the site-selective bioconjugation of antibodies using 2,3-Dibromo-N-methylmaleimide, a next-generation maleimide reagent that offers enhanced stability through a disulfide bridging strategy.

Conventional maleimide-based linkers, while widely used, can suffer from instability in vivo due to a retro-Michael reaction, leading to payload deconjugation.[1][2] Dibromomaleimides address this limitation by reacting with two cysteine residues from a reduced interchain disulfide bond in the antibody's hinge region. This re-bridges the disulfide with a stable linker, followed by hydrolysis to form a maleamic acid, which "locks" the conjugate and prevents the retro-Michael reaction.[3][4] This approach results in homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved stability.[3][4]

Principle of the Method

The bioconjugation process using this compound involves a three-step process:

  • Antibody Reduction: The interchain disulfide bonds within the antibody's hinge region are selectively reduced to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose.[5]

  • Conjugation: The dibromomaleimide reagent reacts with the newly generated pairs of thiol groups, forming a dithiomaleimide bridge. This reaction is rapid and site-selective for the reduced disulfide bonds.

  • Hydrolysis: The dithiomaleimide intermediate undergoes hydrolysis under mild basic conditions to form a stable maleamic acid conjugate. This step is crucial for preventing deconjugation in vivo.[3][6]

This method allows for the creation of ADCs with a theoretical DAR of 4 for IgG1 antibodies, by targeting the four interchain disulfide bonds.[4]

Experimental Protocols

Materials
  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound functionalized with the desired payload

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Borate Buffered Saline (BBS): 50 mM Sodium Borate, 150 mM NaCl, 5 mM EDTA, pH 8.5[5]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium acetate buffer

  • PNGase F

  • Desalting columns (e.g., PD-10)

  • Ultrafiltration units (e.g., Amicon Ultra, 10 kDa MWCO)

  • SDS-PAGE reagents

  • LC-MS system with a suitable column (e.g., PLRP)

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the reduction of interchain disulfide bonds and subsequent conjugation with a this compound-payload.

  • Antibody Preparation:

    • Dissolve the lyophilized antibody in sterile, deionized water to a final concentration of 10 mg/mL.

    • Perform a buffer exchange into BBS (pH 8.5) using an ultrafiltration unit.[5]

    • Determine the antibody concentration using a spectrophotometer (A280) and adjust to the desired concentration (e.g., ~3-5 mg/mL) with BBS.[5]

  • Reduction of Interchain Disulfide Bonds:

    • Prepare a fresh 10 mM solution of TCEP-HCl in BBS.[5]

    • Add a calculated volume of the TCEP solution to the antibody solution to achieve a final molar excess of TCEP (e.g., 5-10 equivalents per antibody).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[5]

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the this compound-payload in anhydrous DMF.[5]

    • Add the dibromomaleimide-payload solution to the reduced antibody solution. A typical molar excess of the payload is 5-10 equivalents per antibody.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Hydrolysis to Maleamic Acid:

    • The dithiomaleimide conjugate will hydrolyze to the stable maleamic acid form at pH 8.5. The reaction can be monitored over time (typically 1-2 hours) for completion.[3]

  • Purification of the Antibody-Drug Conjugate:

    • Remove excess payload and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or ultrafiltration.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. SDS-PAGE Analysis:

  • Prepare non-reducing and reducing samples of the unmodified antibody, reduced antibody, and the final ADC.

  • For reducing conditions, add a reducing agent like DTT or β-mercaptoethanol to the loading buffer.

  • Run the samples on an SDS-PAGE gel.

  • Under non-reducing conditions, a successful conjugation should show a reconstituted full antibody band, indicating the re-bridging of the heavy and light chains. The reduced antibody sample will show separate heavy and light chain bands.[5]

2. LC-MS Analysis for DAR Determination:

  • Sample Preparation:

    • Take an aliquot of the purified ADC and exchange it into ammonium acetate buffer using an ultrafiltration unit.[5]

    • For glycosylated antibodies, deglycosylate the ADC by adding PNGase F and incubating at 37°C for 2 hours to simplify the mass spectrum.[5]

    • Filter the sample through a 0.22 µm filter before injection.[5]

  • LC-MS Analysis:

    • Inject the prepared sample onto an LC-MS system equipped with a column suitable for protein analysis (e.g., a reversed-phase column).

    • Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded antibody species.

  • DAR Calculation:

    • The Drug-to-Antibody Ratio (DAR) can be calculated from the relative abundance of the different species observed in the mass spectrum.[][8] The average DAR is a weighted average of the different drug-loaded species.[][8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from bioconjugation experiments using dibromomaleimide reagents.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)

AntibodyDibromomaleimide ReagentMolar Excess of ReagentReaction Time (h)Achieved DARReference
TrastuzumabDBM-C2-payload6 equiv.2~4[5]
TrastuzumabDBM-aryl-payload5 equiv.1~4[3]
scFvBDBM(PEG)190.5 equiv.1Dimer[2]

Table 2: Stability of Maleamic Acid Conjugates

ConjugateConditionTime% Intact ConjugateReference
Maleamic acid conjugatepH 7.47 days>95%[9]
Maleamic acid conjugatepH 5.57 days>95%[9]
Maleamic methyl ester-based ADCIn presence of N-acetylcysteine21 days~91%[10]
Conventional maleimide-based ADCIn presence of N-acetylcysteine21 days~69%[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis cluster_final Final Product mAb Monoclonal Antibody buffer_exchange Buffer Exchange (BBS, pH 8.5) mAb->buffer_exchange reduction Reduction (TCEP) buffer_exchange->reduction conjugation Conjugation (Dibromomaleimide-Payload) reduction->conjugation hydrolysis Hydrolysis conjugation->hydrolysis purification Purification (Desalting/UF) hydrolysis->purification sds_page SDS-PAGE purification->sds_page lc_ms LC-MS (DAR) purification->lc_ms adc Stable ADC lc_ms->adc

Caption: Experimental workflow for antibody bioconjugation.

Chemical Reaction Pathway

reaction_pathway cluster_antibody Antibody cluster_reagent Reagent cluster_conjugate Conjugate Ab_SS Antibody (S-S) Ab_SH Reduced Antibody (SH HS) Ab_SS->Ab_SH + TCEP (Reduction) Dithiomaleimide Dithiomaleimide Conjugate Ab_SH->Dithiomaleimide + DBM (Conjugation) DBM 2,3-Dibromo-N- methylmaleimide-Payload DBM->Dithiomaleimide Maleamic_Acid Stable Maleamic Acid Conjugate Dithiomaleimide->Maleamic_Acid + H2O (Hydrolysis)

Caption: Chemical pathway of dibromomaleimide conjugation.

ADC Internalization and Payload Release (General Pathway)

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of ADC action.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with Dibromomaleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker technology used to attach the drug to the antibody is critical for the stability, homogeneity, and overall efficacy of the ADC. Dibromomaleimide (DBM) linkers have emerged as a powerful tool for site-specific conjugation to native antibodies, offering significant advantages over traditional methods.

This document provides detailed application notes and protocols for the creation of ADCs using dibromomaleimide linkers. DBM linkers react with the thiol groups of reduced interchain disulfide bonds in the antibody's hinge region, re-bridging the disulfide and resulting in a homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately four.[1][2] This site-specific conjugation minimizes the heterogeneity often seen with lysine-based conjugation, which can lead to ADCs with variable DARs and unpredictable pharmacological properties.[1]

The resulting dithiomaleimide linkage can be further stabilized through a hydrolysis step, which "locks" the conjugate into a stable maleamic acid form, preventing premature drug release in the bloodstream.[3][4] This enhanced stability, combined with the homogeneity of the ADC, contributes to an improved pharmacokinetic profile, superior in vivo efficacy, and reduced toxicity compared to conventional ADCs.[1][2]

Key Advantages of Dibromomaleimide Linkers:

  • Site-Specific Conjugation: Targets the interchain disulfide bonds, leading to a controlled and predictable conjugation site.

  • Homogeneous ADCs: Produces ADCs with a consistent DAR of approximately 4, reducing the complexity of the final product.[1]

  • Enhanced Stability: The re-bridged disulfide and subsequent hydrolysis create a highly stable conjugate, minimizing premature drug release.[3][4]

  • Improved Pharmacokinetics and Efficacy: The homogeneity and stability of DBM-based ADCs lead to better performance in vivo.[1][2]

  • Applicable to Native Antibodies: Does not require antibody engineering, allowing for the use of existing, "off-the-shelf" antibodies.[2]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in creating and characterizing ADCs with dibromomaleimide linkers.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the reduction of the antibody's interchain disulfide bonds followed by conjugation with a dibromomaleimide-linker-payload construct.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dibromomaleimide-linker-payload construct (e.g., DBM-MMAF) dissolved in a compatible solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and Borate-buffered saline (BBS), pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 5 mg/mL.[1]

  • Reduction of Interchain Disulfide Bonds:

    • Warm the antibody solution to 37°C.[1]

    • Add a molar excess of TCEP to the antibody solution to ensure complete reduction of the interchain disulfide bonds. The exact amount may need to be optimized for each antibody.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 5 equivalents) of the DBM-linker-payload construct to the reduced antibody solution.[1]

    • The reaction can be carried out at room temperature or 37°C.

    • The conjugation reaction is typically rapid, often complete within 5 minutes.[5]

  • Post-Conjugation Hydrolysis (Optional but Recommended):

    • To increase the stability of the conjugate, the pH of the reaction mixture can be raised to 8.5 to accelerate the hydrolysis of the dithiomaleimide to a stable maleamic acid.[3]

    • This hydrolysis step can be completed in approximately 1 hour.[3][4]

  • Purification:

    • Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess linker-payload and reducing agent.

Protocol 2: Characterization of the ADC

This protocol outlines the methods used to characterize the generated ADC, including determining the drug-to-antibody ratio (DAR) and assessing its stability.

Materials:

  • Purified ADC from Protocol 1

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size-Exclusion Chromatography (SEC) system

  • Mass Spectrometer (e.g., LC-MS)

  • Human serum

Procedure:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use HIC to separate ADC species with different DARs. The average DAR can be calculated from the peak areas.

    • Alternatively, use LC-MS to determine the mass of the light and heavy chains of the ADC, which will reveal the number of conjugated drug molecules.

  • Stability Analysis:

    • In Vitro Stability: Incubate the ADC in human serum at 37°C for an extended period (e.g., up to 7 days).[5][6] Analyze samples at various time points using SEC to monitor for aggregation or fragmentation and HIC to assess any changes in the DAR profile.[7]

    • pH Stability: Assess the stability of the maleamic acid conjugate at different pH values (e.g., pH 7.4 and pH 5.5) using SEC-HPLC to monitor for any cleavage of the linker.[3]

Data Presentation

The following tables summarize quantitative data from studies utilizing dibromomaleimide linkers for ADC creation.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

AntibodyLinker-PayloadConjugation ConditionsAverage DARReference
TrastuzumabDBM-MMAF5 equiv. linker, PBS, RT~4[1]
Anti-CD98DBM-MMAF5 equiv. linker, PBS, RT~4[1]
TrastuzumabDBM-C2-alkynepH 8.5, 5 min conjugation, 1 hr hydrolysis~4[3][4]
TrastuzumabDBM-aryl-alkynepH 8.5, 5 min conjugation, 1 hr hydrolysis~4[3][4]
TrastuzumabDBM-C2-doxorubicinpH 8.5, 5 min conjugation, 1 hr hydrolysis~4[3]

Table 2: In Vitro and In Vivo Efficacy

ADCCell LineIC50 (nM)In Vivo ModelEfficacyReference
Trastuzumab-DBM-MMAFBT-474Excellent cytotoxicity--[7]
Trastuzumab-DTM-MMAEBT-474Slightly less potent than DBM-ADC--[7]
Trastuzumab-TBM-MMAEBT-474Equivalent to MMAE control--[7]

Table 3: Stability of Dibromomaleimide-based ADCs

ADCStability ConditionDurationResultReference
[64Cu]Cu-sar–dtm–trastuzumabHuman serum, 37°C2 days>99% intact[5][6]
[89Zr]Zr-dfo–dtm–trastuzumabHuman serum, 37°C7 days>99% intact[5][6]
Maleamic acid conjugates (C-2 and aryl linkers)pH 7.410 daysComplete stability[3]
Maleamic acid conjugates (N-aryl linker)pH 5.5-Hint of cleavage[3]
DBM ADC (4a)PBS pH 7.4, 4°C4 weeksStable average DAR, minor species variation[7]
DBM ADC (4b)PBS pH 7.4, 4°C4 weeksStable average DAR, minor species variation[7]

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_hydrolysis Stabilization (Optional) cluster_characterization Characterization Native_Ab Native Antibody (IgG1) Reduced_Ab Reduced Antibody (8 Reactive Thiols) Native_Ab->Reduced_Ab TCEP ADC Homogeneous ADC (DAR ≈ 4) Reduced_Ab->ADC DBM_Linker Dibromomaleimide- Linker-Payload DBM_Linker->ADC Stable_ADC Stable Maleamic Acid ADC ADC->Stable_ADC Hydrolysis (pH 8.5) HIC HIC (DAR) Stable_ADC->HIC SEC SEC (Stability) Stable_ADC->SEC MS LC-MS (DAR) Stable_ADC->MS G cluster_antibody Antibody Hinge Region cluster_reduced Reduced Thiols cluster_bridged Re-bridged Disulfide Cys1 Cys Cys2 Cys TCEP Reduction (TCEP) Cys1->TCEP Cys2->TCEP SH1 SH TCEP->SH1 SH2 SH TCEP->SH2 DBM Dibromomaleimide Linker-Payload SH1->DBM SH2->DBM Maleimide Maleimide Linker-Payload DBM->Maleimide Bridged_S1 S Bridged_S1->Maleimide Bridged_S2 S Bridged_S2->Maleimide

References

A Step-by-Step Guide to the Reactions of 2,3-Dibromo-N-methylmaleimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction: 2,3-Dibromo-N-methylmaleimide is a versatile reagent and building block in organic synthesis, finding applications in the development of novel therapeutics and functional materials. Its reactivity is characterized by the presence of two bromine atoms on the maleimide core, making it an excellent substrate for a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloaddition reactions. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent electrophilic partner in these transformations, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the maleimide ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryls and other conjugated systems. In the case of this compound, sequential or double coupling can be achieved to furnish mono- or di-substituted maleimides.

The Suzuki-Miyaura coupling of N-alkyl-3,4-dibromomaleimides with various arylboronic acids provides a straightforward route to 3,4-diaryl-N-alkylmaleimides. These compounds are of interest as potential enhancers of cytotoxic activity in cancer therapies. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Anisole (internal standard for NMR yield determination)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).

    • Add a solution of palladium(II) acetate (0.04 equiv) and triphenylphosphine (0.16 equiv) in 1,4-dioxane.

    • Add water to the mixture.

    • Heat the reaction mixture to 80 °C and stir for the desired amount of time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryPd source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (4)PPh₃ (16)K₂CO₃ (3)Dioxane/H₂O802.595
2Pd₂(dba)₃ (2)P(t-Bu)₃ (8)K₂CO₃ (3)Dioxane/H₂O80385
3Pd(PPh₃)₄ (4)-K₂CO₃ (3)Dioxane/H₂O80470
4Pd(OAc)₂ (4)PPh₃ (16)Cs₂CO₃ (3)Dioxane/H₂O80298
5Pd(OAc)₂ (4)PPh₃ (16)K₂CO₃ (3)Toluene/H₂O100565

Data adapted from a representative Suzuki-Miyaura coupling of a related N-alkyl-3,4-dibromomaleimide.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide range of functional groups. This reaction can be employed to introduce alkyl, vinyl, aryl, and heteroaryl groups onto the maleimide scaffold.

The Stille coupling offers a versatile method for the functionalization of this compound. By carefully controlling the stoichiometry of the organostannane reagent, either mono- or di-substitution can be selectively achieved. The removal of tin byproducts can be facilitated by a fluoride wash during the work-up.

  • Materials:

    • This compound

    • 2-(Tributylstannyl)thiophene

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous and degassed toluene

    • Potassium fluoride (KF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous and degassed toluene.

    • Add Pd(PPh₃)₄ (0.03 equiv).

    • Add 2-(Tributylstannyl)thiophene (1.1 equiv) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

This reaction is particularly useful for synthesizing alkynyl-substituted maleimides, which are valuable precursors for further transformations, including "click" chemistry reactions. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

    • Add the anhydrous solvent and triethylamine (2.0 equiv).

    • Add the terminal alkyne (1.2 equiv) dropwise.

    • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Nucleophilic Substitution Reactions

The bromine atoms on this compound are susceptible to displacement by various nucleophiles. This allows for the introduction of heteroatom-containing functional groups.

Reaction with Thiols

The reaction of dibromomaleimides with thiols is a cornerstone of bioconjugation chemistry, enabling the linkage of molecules to cysteine residues in proteins. The reaction proceeds via a rapid addition-elimination mechanism.

This compound can react with one or two equivalents of a thiol. The reaction with a single thiol equivalent leads to a monothio-substituted maleimide, which can be a fluorescent "turn-on" probe. Reaction with two equivalents of a thiol, or with a dithiol, can be used for disulfide bond re-bridging in proteins, providing a stable linkage.

  • Materials:

    • This compound

    • N-acetyl-L-cysteine methyl ester

    • Buffer solution (e.g., phosphate buffer, pH 7.4)

    • Organic co-solvent (e.g., DMF or DMSO)

  • Procedure:

    • Dissolve this compound in a minimal amount of organic co-solvent.

    • Add the solution to a stirred solution of N-acetyl-L-cysteine methyl ester (1.0 to 2.2 equivalents) in the buffer.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • The reaction is typically rapid, often completing within minutes to a few hours.

    • Upon completion, the product can be isolated by extraction or preparative HPLC.

Thiol_Substitution cluster_start Starting Materials cluster_reaction Reaction cluster_product Product DBMM 2,3-Dibromo-N- methylmaleimide Mixing Mix in Buffer (e.g., PBS, pH 7.4) DBMM->Mixing Thiol Thiol Nucleophile (e.g., Cysteine derivative) Thiol->Mixing Mono_Sub Mono-substituted Product Mixing->Mono_Sub 1 equiv Thiol Di_Sub Di-substituted Product Mixing->Di_Sub 2 equiv Thiol

Caption: Workflow for the nucleophilic substitution of this compound with thiols.

Diels-Alder Reaction

As a dienophile, the maleimide core of this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the bromine atoms and the carbonyl groups enhances its reactivity.

The Diels-Alder reaction provides a powerful method for the construction of complex cyclic and bicyclic structures. The choice of diene (e.g., furan, cyclopentadiene, anthracene) will determine the structure of the resulting adduct. These reactions can often be performed under thermal conditions.

  • Materials:

    • This compound

    • Diene (e.g., freshly cracked cyclopentadiene, furan, or anthracene)

    • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) in the appropriate anhydrous solvent.

    • Add the diene (1.0-1.2 equiv). For volatile dienes like cyclopentadiene, it is often generated fresh and used immediately.

    • Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Diels_Alder Reactants This compound (Dienophile) + Diene Product Diels-Alder Adduct (Cyclic Product) Reactants->Product [4+2] Cycloaddition (Heat)

Caption: General scheme of the Diels-Alder reaction with this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Purification of Proteins Labeled with 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of proteins following covalent labeling with 2,3-Dibromo-N-methylmaleimide. This bifunctional linker targets thiol groups of cysteine residues, enabling the creation of protein conjugates for various applications, including antibody-drug conjugates (ADCs), fluorescent imaging probes, and immobilized proteins for affinity chromatography. Proper purification is a critical step to remove unreacted labeling reagent and byproducts, ensuring the homogeneity and functionality of the final conjugate.

The following sections detail the principles of common purification methods, provide step-by-step experimental protocols, and present quantitative data in a structured format for easy reference.

Principles of Post-Labeling Purification

The primary goal of the purification process is to separate the desired protein-maleimide conjugate from excess, unreacted this compound and any reaction byproducts. The choice of purification method depends on several factors, including the size of the protein, the physicochemical properties of the label, and the desired final purity of the conjugate. The most common and effective techniques are size-exclusion chromatography (SEC) and dialysis. Affinity chromatography can also be employed if the protein possesses an affinity tag.

Key Considerations:

  • Size Difference: A significant size difference between the protein conjugate and the small molecule maleimide reagent is the basis for effective separation by size-exclusion chromatography and dialysis.

  • Buffer Compatibility: The chosen purification buffer should be compatible with the stability and activity of the protein conjugate.

  • Scale of Purification: The amount of labeled protein to be purified will influence the choice of column size for SEC or the dialysis format.

Experimental Protocols

This section provides detailed protocols for the most common methods used to purify proteins after labeling with this compound.

Protocol 1: Protein Labeling with this compound

Prior to purification, the protein must be labeled under optimal conditions. This protocol outlines a general procedure for the conjugation reaction.

Materials:

  • Protein of interest containing free cysteine residues

  • Degassed Reaction Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[1]

  • This compound

  • Anhydrous DMSO or DMF[1]

  • Reducing agent (e.g., TCEP solution) (Optional, for reducing disulfide bonds)[2][3]

  • Inert gas (Nitrogen or Argon)[2][3]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2][3] If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[2][3]

  • Maleimide Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution dropwise while gently stirring.[1][4]

  • Incubation: Flush the reaction vial with an inert gas, cap it securely, and protect it from light.[1] Incubate for 2 hours at room temperature or overnight at 4°C.[1][4]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to scavenge any unreacted maleimide.[4]

  • Proceed to Purification: Immediately after incubation, proceed with one of the purification protocols below.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[5][6][7] Larger molecules, such as the protein conjugate, elute first, while smaller molecules, like the unreacted maleimide, are retained in the porous beads of the chromatography resin and elute later.[5][8] This is the most common method for purifying protein conjugates.[4]

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[4]

  • Equilibration and Elution Buffer (e.g., PBS)

  • Chromatography system (e.g., FPLC or HPLC) or gravity flow setup

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired equilibration buffer.

  • Sample Application: Apply the conjugation reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the protein with the equilibration buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[9] The first peak corresponds to the purified protein conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified protein. If necessary, concentrate the protein using an appropriate method such as ultrafiltration.

Protocol 3: Purification by Dialysis

Dialysis is a technique used to separate molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane. It is effective for removing small molecule impurities from macromolecular samples.[4]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

Procedure:

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.[4]

  • Dialysis: Place the sealed dialysis device in a large volume of dialysis buffer (e.g., 1000-fold the sample volume).[4] Gently stir the buffer at 4°C.[4]

  • Buffer Changes: Allow dialysis to proceed for several hours to overnight, with at least two to three buffer changes to ensure complete removal of the unreacted maleimide.[4]

  • Sample Recovery: Recover the purified protein conjugate from the dialysis device.[4]

Protocol 4: Purification by Affinity Chromatography

If the protein of interest is expressed with an affinity tag (e.g., His-tag, GST-tag), affinity chromatography can be used as a purification step.[10][11][12] This method offers high selectivity.[11]

Materials:

  • Affinity chromatography resin specific to the protein's tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Binding/Wash Buffer.

  • Elution Buffer containing a competing ligand (e.g., imidazole for His-tagged proteins).[10]

Procedure:

  • Column Equilibration: Equilibrate the affinity column with the binding buffer.

  • Sample Loading: Load the conjugation reaction mixture onto the column to allow the tagged protein to bind to the resin.

  • Washing: Wash the column with several column volumes of wash buffer to remove unbound molecules, including the unreacted maleimide.

  • Elution: Elute the bound protein conjugate by applying the elution buffer.

  • Fraction Collection: Collect the eluted fractions containing the purified protein conjugate.

  • Buffer Exchange: The eluted protein will be in a high concentration of the eluting agent. A subsequent buffer exchange step, such as SEC or dialysis, is often necessary to transfer the protein into a suitable storage buffer.

Data Presentation

The following tables summarize key quantitative parameters for the protein labeling and purification protocols.

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueReference(s)
Protein Concentration1 - 10 mg/mL[2][3]
Maleimide:Protein Molar Ratio10:1 to 20:1[1][4]
Reaction pH7.0 - 7.5[2][3]
Reaction TemperatureRoom Temperature (20-25°C) or 4°C[1][4]
Reaction Time2 hours at RT; Overnight at 4°C[1][4]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography Separation based on molecular sizeHigh resolution, mild conditions, can be used for buffer exchangeSample dilution, potential for protein loss
Dialysis Separation based on diffusion across a semi-permeable membraneSimple, gentle, suitable for large volumesSlow, may not be suitable for all maleimide reagents if they are not highly water-soluble
Affinity Chromatography Separation based on specific binding interactionsHigh selectivity, high purity in a single stepRequires a tagged protein, elution conditions may affect protein stability

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification Protein Protein Solution (1-10 mg/mL) Reduction Optional: Reduce Disulfide Bonds (with TCEP) Protein->Reduction Conjugation Conjugation Reaction (10-20x molar excess of maleimide) Reduction->Conjugation Maleimide Prepare this compound Stock Solution (in DMSO/DMF) Maleimide->Conjugation Incubation Incubate (2h @ RT or O/N @ 4°C) Conjugation->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Dialysis Dialysis Incubation->Dialysis Affinity Affinity Chromatography Incubation->Affinity Purified_Protein Purified Protein Conjugate SEC->Purified_Protein Dialysis->Purified_Protein Affinity->Purified_Protein

Caption: Workflow for labeling and purification of proteins.

G cluster_sec Size-Exclusion Chromatography (SEC) start_sec Load Reaction Mixture column_sec SEC Column start_sec->column_sec elute_sec Elute with Buffer column_sec->elute_sec collect_sec Collect Fractions elute_sec->collect_sec peak1_sec Peak 1: Protein Conjugate collect_sec->peak1_sec Early Fractions peak2_sec Peak 2: Unreacted Maleimide collect_sec->peak2_sec Late Fractions

Caption: Principle of SEC for protein conjugate purification.

G cluster_dialysis Dialysis start_dialysis Reaction Mixture in Dialysis Bag protein_retained Protein Conjugate (Retained) start_dialysis->protein_retained maleimide_removed Unreacted Maleimide (Diffuses Out) start_dialysis->maleimide_removed buffer_dialysis Large Volume of Dialysis Buffer maleimide_removed->buffer_dialysis

Caption: Principle of dialysis for purification.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using Dibromomaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of peptides utilizing dibromomaleimide (DBM) derivatives. This powerful bioconjugation technique allows for the specific and efficient labeling of peptides, primarily by targeting cysteine residues and disulfide bonds. The resulting dithiomaleimide (DTM) linkage not only provides a stable covalent bond but can also impart fluorescence upon conjugation, offering a versatile tool for various research and drug development applications.

Introduction to Dibromomaleimide-Based Peptide Labeling

Dibromomaleimides are versatile reagents for the chemical modification of peptides and proteins.[1][2] Their utility stems from the two reactive bromine atoms attached to the maleimide core, which can readily react with thiol groups from cysteine residues. This reaction proceeds via a rapid addition-elimination mechanism, resulting in the formation of a stable dithiomaleimide (DTM) linkage.[3]

A key advantage of using DBM derivatives is the potential for "conjugation-induced fluorescence."[3][4] While the DBM reagent itself may be non-fluorescent, the resulting DTM product formed after reaction with thiols can exhibit bright fluorescence, providing a built-in reporter functionality without the need for a pre-attached fluorophore.[3][4] This property is particularly advantageous for minimizing the size of the modification and potentially reducing its impact on peptide structure and function.

Furthermore, DBMs can be used to bridge disulfide bonds within peptides.[1][5][6] This is achieved by first reducing the disulfide bond to generate two free thiols, which then react with the DBM to form a stable, fluorescent bridge, effectively re-linking the peptide chain while introducing a fluorescent label.[1][5] This approach has been successfully applied to peptides such as somatostatin and salmon calcitonin.[1][3]

Key Applications

  • Peptide Visualization and Tracking: Fluorescently labeled peptides can be used to study their localization, trafficking, and fate in cellular and in vivo models.

  • Receptor Binding Assays: Labeled peptides can serve as probes to investigate peptide-receptor interactions and for high-throughput screening of potential drug candidates.

  • Enzyme Activity Assays: Peptides labeled with DBM derivatives can be designed as substrates for proteases or other enzymes, with changes in fluorescence upon cleavage enabling kinetic studies.

  • Structural Biology: The introduction of a DBM-based constraint by bridging a disulfide bond can help to stabilize specific peptide conformations for structural analysis.[7][8]

  • Antibody-Drug Conjugates (ADCs): The stable linkage formed by DBMs makes them attractive for the development of ADCs, where a cytotoxic drug is attached to an antibody via a linker.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the fluorescent labeling of peptides using dibromomaleimide derivatives, based on published literature.

ParameterValuePeptide ExampleReference(s)
Reaction Time < 15 minutes to 1 hourSalmon Calcitonin, Somatostatin[1][5][6]
Stoichiometry (DBM:Peptide) 1.1:1 to 20:1 (optimization recommended)Somatostatin, General Protein[1][10]
pH of Reaction Buffer 6.2 - 8.0Somatostatin, Grb2-SH2 Domain[1]
Conversion Efficiency Quantitative (>95%)Somatostatin, Glutathione[1][11]
Fluorescent PropertyWavelength (nm)Compound ExampleReference(s)
Emission Maximum ~500 nmDithiomaleimides (general)[3][4]
Excitation Maximum ~420 nmDithiomaleimide (DTMMA)[12]

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Peptide

This protocol describes the general procedure for labeling a peptide containing one or more free cysteine residues.

Materials:

  • Cysteine-containing peptide

  • Dibromomaleimide (DBM) derivative (e.g., N-functionalized DBM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.5 (degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that need to be labeled, add a 1.1 to 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to ensure complete reduction.

  • DBM Stock Solution: Prepare a 10 mM stock solution of the dibromomaleimide derivative in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 1.1 to 20-fold molar excess of the DBM stock solution to the peptide solution. The optimal ratio should be determined empirically.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the labeled peptide from excess reagent and byproducts using a suitable chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the labeled peptide by LC-MS. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.[13]

Protocol 2: Fluorescent Bridging of a Disulfide Bond in a Peptide

This protocol outlines the procedure for labeling a peptide by inserting a dibromomaleimide derivative into a disulfide bond.

Materials:

  • Peptide containing a disulfide bond (e.g., Somatostatin)

  • Dibromomaleimide (DBM) or a fluorescent DBM derivative

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 6.2 (degassed)

  • Acetonitrile (MeCN) and Dimethylformamide (DMF) (if needed for peptide solubility)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide in the reaction buffer. For peptides with poor aqueous solubility, a co-solvent system such as 40% MeCN and 2.5% DMF in the buffer can be used.[1] A typical peptide concentration is around 150 µM.[1]

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution and incubate at 20°C for 1 hour to reduce the disulfide bond.[1] Monitor the reduction by LC-MS to confirm the appearance of the reduced peptide mass.

  • DBM Addition: Add 1.1 equivalents of the dibromomaleimide derivative to the reduced peptide solution.

  • Labeling Reaction: Maintain the reaction at 20°C for 10-60 minutes.[1] The reaction is typically very fast, with complete conversion observed in as little as 10 minutes.[1]

  • Analysis: Confirm the quantitative insertion of the DBM into the disulfide bond by LC-MS. The mass of the product will correspond to the mass of the reduced peptide plus the mass of the DBM minus two bromine atoms.

  • Purification (if necessary): For many applications with stoichiometric reagents, the reaction can be nearly quantitative, requiring no further purification.[5][6] If necessary, purify the bridged peptide using reverse-phase HPLC.

Visualizations

G General Workflow for DBM-Peptide Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification peptide Peptide with Cys or S-S reduction Disulfide Reduction (if applicable) peptide->reduction Add TCEP conjugation Conjugation Reaction (RT, 1-2h) peptide->conjugation Direct for free Cys dbm Dibromomaleimide Derivative dbm->conjugation buffer Reaction Buffer (pH 6.2-8.0) buffer->conjugation tcep TCEP (optional for S-S) reduction->conjugation purification Purification (HPLC, SEC) conjugation->purification analysis Characterization (LC-MS, Spectroscopy) purification->analysis final_product final_product analysis->final_product Labeled Peptide G Disulfide Bond Bridging with DBM start Peptide with Disulfide Bond (S-S) reduced Reduced Peptide (SH HS) start->reduced + TCEP bridged Fluorescently Bridged Peptide (S-DBM-S) reduced->bridged + DBM dbm Dibromomaleimide

References

Application Notes and Protocols for 2,3-Dibromo-N-methylmaleimide in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Dibromo-N-methylmaleimide (DBM) in Proteomics

This compound (DBM) is a homobifunctional cross-linking agent that exhibits high reactivity towards sulfhydryl groups, making it a valuable tool for studying protein structure and interactions in the field of proteomics. Its primary application lies in the covalent linkage of cysteine residues that are in close proximity within a protein or between interacting proteins. This allows for the "capturing" of protein conformations and protein-protein interactions (PPIs) for subsequent analysis by mass spectrometry (MS).

A key feature of DBM is its reactivity with thiols, proceeding through a rapid and selective addition-elimination reaction.[1] This specificity for cysteine residues, which are relatively less abundant than other amino acids like lysine, can simplify the resulting cross-linking patterns and aid in data analysis. Furthermore, dibromomaleimides have been shown to be capable of doubly labeling adjacent cysteine residues, which can provide a more stable linkage.[2] The resulting carbon-sulfur bond is labile and can be cleaved, offering the potential for reversible cross-linking, a desirable characteristic for certain experimental workflows.[1]

These properties make DBM a promising reagent for elucidating protein architecture, mapping protein interaction interfaces, and investigating conformational changes in proteins and protein complexes.

Applications in Proteomics Research

The primary applications of this compound in proteomics research include:

  • Mapping Protein Tertiary and Quaternary Structures: By identifying intra- and inter-molecular cross-links, DBM can provide distance constraints that are crucial for modeling the three-dimensional structure of proteins and protein complexes.

  • Identifying Protein-Protein Interactions: DBM can covalently trap transient or weak protein-protein interactions, enabling their identification through mass spectrometry-based proteomics workflows.

  • Probing Protein Conformational Changes: Changes in the cross-linking pattern of a protein upon ligand binding, post-translational modification, or other stimuli can reveal important insights into its conformational dynamics.

Experimental Protocols

While specific, detailed protocols for the use of this compound in cross-linking mass spectrometry are not widely published, a general workflow can be adapted from standard cross-linking procedures. The following protocols are generalized and should be optimized for the specific protein or protein complex under investigation.

Protocol 1: In-Solution Cross-Linking of Purified Proteins or Protein Complexes

This protocol describes the cross-linking of proteins in a purified or semi-purified state.

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME).

  • This compound (DBM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry-grade reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Solid-phase extraction (SPE) cartridges for peptide desalting

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is at an appropriate concentration (typically 0.1-2 mg/mL) in a compatible buffer.

    • Equilibrate the protein sample to the desired reaction temperature (typically room temperature or 4°C).

  • DBM Stock Solution Preparation:

    • Prepare a fresh stock solution of DBM (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

  • Cross-Linking Reaction:

    • Add the DBM stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of DBM over the protein. Optimization of the DBM concentration and incubation time is crucial.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the chosen temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Verification of Cross-Linking:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample (e.g., by adding urea to a final concentration of 8 M).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration to allow for enzymatic digestion.

    • Digest the proteins with a suitable protease, such as trypsin, overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using SPE cartridges according to the manufacturer's instructions.

    • Dry the purified peptides under vacuum.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

Protocol 2: In-Cell Cross-Linking

This protocol describes the application of DBM to living cells to capture protein interactions in their native environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound (DBM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM L-cysteine in PBS)

  • Cell lysis buffer

  • Reagents for protein extraction and preparation for mass spectrometry (as in Protocol 1)

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in PBS to a suitable density.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of DBM in DMSO.

    • Add the DBM stock solution to the cell suspension to the desired final concentration. Optimization is critical to balance cross-linking efficiency with cell viability.

    • Incubate the cells for a defined period (e.g., 15-30 minutes) at room temperature or 37°C with gentle agitation.

  • Quenching the Reaction:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in quenching solution and incubate for 15 minutes.

  • Cell Lysis and Protein Extraction:

    • Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with protein denaturation, reduction, alkylation, and digestion as described in Protocol 1.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Follow the steps for peptide cleanup and LC-MS/MS analysis as outlined in Protocol 1.

Data Presentation

Currently, there is a lack of published quantitative data specifically for this compound in proteomics research. The following tables are provided as templates for how such data should be structured and presented once it becomes available.

Table 1: Summary of DBM Cross-Linking Efficiency

Protein/ComplexDBM:Protein Molar RatioIncubation Time (min)Temperature (°C)% Cross-Linked Monomer% Dimer% Higher-order Oligomers
Protein X20:13025
Protein Y Complex50:1604

Table 2: Identified Cross-Linked Peptides from a DBM Cross-Linking Experiment

Cross-link IDProtein 1Residue 1Protein 2Residue 2Peptide Sequence 1Peptide Sequence 2Score
XL-001Protein ACys123Protein ACys150......
XL-002Protein ACys45Protein BCys88......

Table 3: Protein-Protein Interactions Identified Using DBM Cross-Linking

Interaction IDBait ProteinPrey ProteinNumber of Unique Cross-linksConfidence Score
PPI-01Protein AProtein B3
PPI-02Protein CProtein D1

Visualization of Workflows and Pathways

Experimental Workflow for DBM Cross-Linking Mass Spectrometry

DBM_XLMS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry & Data Analysis start Protein Sample (Purified or Cell Lysate) crosslinking Add this compound (DBM) start->crosslinking Buffer Exchange (if necessary) incubation Incubation crosslinking->incubation quenching Quench Reaction incubation->quenching denaturation Denaturation, Reduction, Alkylation quenching->denaturation digestion Proteolytic Digestion (e.g., Trypsin) denaturation->digestion cleanup Peptide Desalting (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms database Database Search (Identification of Cross-linked Peptides) lcms->database analysis Data Analysis & Visualization database->analysis

Caption: General experimental workflow for DBM cross-linking mass spectrometry.

Hypothetical Signaling Pathway Elucidation using DBM

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Adaptor Adaptor Protein Kinase2->Adaptor Interaction identified by DBM cross-link Effector Effector Protein Adaptor->Effector TF Transcription Factor Effector->TF Activation Nucleus Nucleus TF->Nucleus Translocation

Caption: Hypothetical signaling pathway with a DBM-identified interaction.

Conclusion

This compound holds promise as a specific and potentially reversible cross-linking agent for proteomics research, particularly for targeting cysteine residues to probe protein structure and interactions. The provided general protocols offer a starting point for researchers to incorporate DBM into their experimental designs. However, the lack of extensive published data highlights the need for further research to fully characterize its utility and to develop optimized, standardized protocols. As more studies utilize DBM, the collection of quantitative data will be essential for establishing its effectiveness and for direct comparison with other cross-linking reagents.

References

Application Notes and Protocols for Quantifying the Labeling Efficiency of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-Dibromo-N-methylmaleimide for the efficient and site-specific labeling of biomolecules. This document outlines the underlying chemistry, detailed experimental protocols for conjugation and quantification, and data presentation for assessing labeling efficiency.

Introduction

This compound is a homobifunctional crosslinking reagent that reacts with sulfhydryl groups (-SH) of cysteine residues in proteins and other biomolecules. This reagent is particularly valuable in bioconjugation and drug development for creating stable, covalently linked structures such as antibody-drug conjugates (ADCs). The dibromomaleimide moiety can react with two thiol groups, making it an excellent tool for bridging disulfide bonds, thereby producing more homogeneous and stable conjugates compared to conventional maleimide linkers.[1][2][3] The reaction proceeds via a Michael addition, where the thiol groups attack the electrophilic double bond of the maleimide ring, displacing the bromine atoms and forming a stable thioether linkage.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Creation of homogeneous ADCs by bridging the interchain disulfide bonds of antibodies.[1][2][4]

  • Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Peptide Cyclization: Intramolecular crosslinking of peptides containing two cysteine residues.

  • Disulfide Bond Stabilization: Reinforcing the native structure of proteins by re-bridging reduced disulfide bonds.[5]

Quantitative Data Summary

The labeling efficiency of this compound is typically high, leading to the formation of well-defined conjugates. The following table summarizes illustrative quantitative data for the labeling of a monoclonal antibody (mAb).

ParameterValueMethod of QuantificationReference
Drug-to-Antibody Ratio (DAR)~4Hydrophobic Interaction Chromatography (HIC)[1][2]
Labeling Efficiency at Cysteine Residues>90%Mass Spectrometry (Peptide Mapping)[6]
Yield of Conjugated Antibody70-85%UV-Vis Spectroscopy[7]
Stability in Serum (Half-life of conjugate)>7 daysELISA / Mass Spectrometry[3]

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for subsequent labeling.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Spin desalting columns

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 5- to 10-fold molar excess of TCEP solution to the mAb solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Remove the excess TCEP using a spin desalting column equilibrated with the reaction buffer.

  • Immediately proceed to the labeling reaction to prevent re-oxidation of the sulfhydryl groups.

Protocol 2: Labeling with this compound

This protocol details the conjugation of the reduced antibody with a this compound-linker-payload.

Materials:

  • Reduced mAb solution (from Protocol 1)

  • This compound-linker-payload, dissolved in DMSO (10 mM stock solution)

  • Quenching solution: N-acetylcysteine or L-cysteine (100 mM in water)

  • Purification system (e.g., size-exclusion chromatography, protein A chromatography)

Procedure:

  • To the reduced mAb solution, add a 5- to 10-fold molar excess of the this compound-linker-payload stock solution. Add the solution dropwise while gently stirring.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Quench the reaction by adding a 10-fold molar excess of the quenching solution over the initial maleimide concentration and incubate for 30 minutes at room temperature.

  • Purify the resulting antibody conjugate using an appropriate chromatography method to remove unreacted payload and other impurities.

Protocol 3: Quantification of Labeling Efficiency by UV-Vis Spectroscopy

This protocol describes the determination of the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry.

Materials:

  • Purified antibody conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (if it has a chromophore).

  • Calculate the concentration of the antibody using its extinction coefficient at 280 nm, correcting for the absorbance of the payload at this wavelength.

  • Calculate the concentration of the payload using its extinction coefficient at its maximum absorbance wavelength.

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Formula for DAR Calculation:

DAR = (A_payload / ε_payload) / ((A_280 - A_payload * CF) / ε_Ab)

Where:

  • A_payload = Absorbance of the payload at its λmax

  • ε_payload = Molar extinction coefficient of the payload at its λmax

  • A_280 = Absorbance of the conjugate at 280 nm

  • CF = Correction factor (A_280 of payload / A_payload of payload)

  • ε_Ab = Molar extinction coefficient of the antibody at 280 nm

Protocol 4: Quantification of Labeling Efficiency by Mass Spectrometry

This protocol provides an overview of using mass spectrometry for detailed characterization of the conjugate and to confirm site-specific labeling.

Procedure:

  • Intact Mass Analysis: Analyze the purified conjugate by LC-MS to determine the distribution of species with different drug loads (e.g., DAR 0, 2, 4, etc.). This provides an average DAR value.

  • Peptide Mapping: a. Denature, reduce, and alkylate the antibody conjugate. b. Digest the conjugate into peptides using a specific protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Identify the peptides containing the cysteine residues and confirm the presence of the dibromomaleimide-linker-payload modification. e. Quantify the ratio of modified to unmodified peptides to determine the labeling efficiency at each specific cysteine residue.[6]

Visualizations

Signaling Pathway for Antibody-Drug Conjugate (ADC) Action

ADC_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound linked) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., Cytotoxic Drug) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action for an ADC synthesized using this compound.

Experimental Workflow for ADC Synthesis and Analysis

experimental_workflow cluster_analysis Quantification and Characterization start Start: Monoclonal Antibody reduction 1. Disulfide Bond Reduction (with TCEP) start->reduction purification1 2. Buffer Exchange (Desalting Column) reduction->purification1 conjugation 3. Conjugation (with this compound-payload) purification1->conjugation quenching 4. Quenching Reaction (with N-acetylcysteine) conjugation->quenching purification2 5. Purification of ADC (e.g., SEC) quenching->purification2 uv_vis UV-Vis Spectroscopy (Determine DAR) purification2->uv_vis hic Hydrophobic Interaction Chromatography (HIC) (Assess DAR distribution) purification2->hic ms Mass Spectrometry (Confirm mass and site of conjugation) purification2->ms end End: Characterized ADC

References

Application Notes and Protocols for the Characterization of Dibromomaleimide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of dibromomaleimide (DBM) adducts. DBM reagents are powerful tools for site-specific bioconjugation, enabling the stable linkage of molecules to proteins and peptides, particularly through the bridging of disulfide bonds. Accurate and thorough characterization of these adducts is critical for ensuring the homogeneity, stability, and desired functionality of the resulting conjugates in research and therapeutic applications.

Mass Spectrometry (MS) for Confirming Adduct Formation and Homogeneity

Mass spectrometry is an indispensable tool for the primary characterization of DBM adducts. It provides precise mass information to confirm the successful conjugation and to assess the purity and homogeneity of the product.

Application Note:

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common MS techniques for analyzing DBM adducts. ESI-MS is particularly well-suited for analyzing protein and peptide conjugates in solution, often coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the adduct. Deconvoluted mass spectra are often used to determine the molecular weight of large protein conjugates.[1][2] Analysis of antibody conjugates may show signals for the full antibody as well as smaller fragments like the "half antibody," with the smaller fragments often showing greater relative intensity.[1][2]

Experimental Protocol: LC-MS Analysis of a DBM-Peptide Adduct

This protocol describes the analysis of a peptide, such as somatostatin, after conjugation with a DBM reagent.[3]

  • Sample Preparation:

    • Dissolve the lyophilized peptide (e.g., somatostatin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, 40% MeCN, 2.5% DMF) to a concentration of approximately 0.25 mg/mL.[3]

    • If bridging a disulfide bond, reduce the peptide with 1.1 equivalents of tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at 20°C.[3]

    • Add 1.1 equivalents of the dibromomaleimide reagent and allow the reaction to proceed for 1 hour at 20°C.[3]

  • LC-MS Analysis:

    • Instrumentation: Utilize a liquid chromatography system coupled to an electrospray ionization mass spectrometer.

    • Column: A reverse-phase C18 column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the unreacted peptide, the DBM reagent, and the final adduct. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.

    • MS Detection: Acquire mass spectra in positive ion mode over a mass range appropriate for the expected product.

    • Data Analysis: Process the raw data to identify the mass of the expected conjugate. The observed mass should correspond to the calculated mass of the peptide plus the mass of the DBM linker minus the two bromine atoms, which are displaced during the reaction.

Quantitative Data Summary:

AnalyteObserved Mass (m/z)Calculated Mass (m/z)Reference
Reduced Somatostatin1640-[3]
Somatostatin-DBM Adduct (8)1734-[3]
Grb2-SH2 (L111C) Protein (1)14170-[3]
Grb2-SH2-DBM Adduct (4)14346-[3]
Trastuzumab-sar-dtm (half antibody + 1 sar)7312573116[2]
Trastuzumab-sar-dtm (half antibody + 2 sar)7364773639[2]
Trastuzumab-NGM (DBM-C6-alkyne)7311973117[4]
Trastuzumab-NGM (DBM-C2-alkyne)7300173005[4]
Trastuzumab-NGM (DBM-arylalkyne)7312573125[4]

Chromatographic Techniques for Purification and Analysis

High-performance liquid chromatography (HPLC) is essential for both the purification of DBM adducts and the analysis of reaction progress and final product purity.

Application Note:

Reverse-phase HPLC (RP-HPLC) is widely used to separate DBM conjugates from unreacted starting materials and byproducts based on hydrophobicity.[1][2] Size-exclusion HPLC (SE-HPLC) is employed to analyze the stability of antibody conjugates in serum and to detect aggregation.[1][2] Monitoring the chromatogram at different wavelengths can be informative; for instance, protein absorbance is monitored at 280 nm, while the formation of dithiomaleimide adducts can sometimes be tracked at other specific wavelengths.[5]

Experimental Protocol: RP-HPLC Purification of a DBM Adduct

This protocol provides a general method for the purification of a DBM conjugate.

  • Instrumentation: An HPLC system equipped with a UV detector and a fraction collector.

  • Column: A preparative or semi-preparative reverse-phase C18 column.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the equilibrated column.

    • Elute the product using a linear gradient of Mobile Phase B. The gradient will need to be optimized for the specific adduct.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by MS to confirm the presence of the pure adduct.

    • Pool the pure fractions and lyophilize to obtain the purified product.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to provide detailed structural information on DBM adducts, particularly for smaller molecules and peptides.

Application Note:

¹H NMR and ¹³C NMR can confirm the covalent attachment and the stereochemistry of the adduct. For example, NMR has been used to confirm the formation of vicinal bis-adducts when a bromomaleimide reacts with an excess of a thiol-containing molecule like N-Boc-Cys-OMe.[3] While challenging for large proteins, NMR can be invaluable for characterizing smaller, well-defined conjugates.

SDS-PAGE for Protein Conjugate Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward and widely used technique to visualize protein-DBM conjugates and assess their apparent molecular weight and purity.

Application Note:

SDS-PAGE is used to confirm the increase in molecular weight of a protein after conjugation. It can also be used to assess the stability of the conjugate, for instance, by incubating the adduct with reducing agents like dithiothreitol (DTT) to see if the linkage is stable.[2] Autoradiography of the gel can be used for radiolabeled conjugates.[1]

Experimental Protocol: SDS-PAGE Analysis of an Antibody-DBM Conjugate

  • Sample Preparation:

    • Mix the antibody-DBM conjugate with a non-reducing Laemmli sample buffer.

    • For a reducing control, mix the conjugate with a Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the size of the antibody.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the migration of the conjugated antibody to the unconjugated control. A shift to a higher apparent molecular weight indicates successful conjugation.

    • In the reducing gel, the stability of the disulfide bridge can be assessed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization start Start with Protein/Peptide (e.g., containing disulfide) reduce Reduction of Disulfide (e.g., with TCEP) start->reduce conjugate Conjugation with Dibromomaleimide Reagent reduce->conjugate lcms LC-MS Analysis (Mass Confirmation) conjugate->lcms Primary Confirmation hplc HPLC Purification (Purity Assessment) conjugate->hplc Purification & Analysis sds SDS-PAGE (MW Shift & Stability) hplc->sds Purity Check nmr NMR Spectroscopy (Structural Detail) hplc->nmr For Structural Studies

Caption: General experimental workflow for DBM adduct formation and characterization.

reaction_mechanism cluster_product Product protein Protein with Reduced Disulfide (2x -SH) adduct Stable Dithiomaleimide Adduct (Bridged) protein->adduct dbm Dibromomaleimide Reagent dbm->adduct hydrolysis Hydrolysis (Mildly Basic pH) adduct->hydrolysis Optional 'Locking' Step stable_adduct Stable Dithiomaleamic Acid Adduct hydrolysis->stable_adduct

Caption: Reaction mechanism of dibromomaleimide with reduced disulfide bonds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for 2,3-Dibromo-N-methylmaleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH for conjugation reactions using 2,3-Dibromo-N-methylmaleimide (DBM). Below you will find frequently asked questions and troubleshooting guides to ensure efficient and specific bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for conjugating this compound to thiols?

The optimal pH for the initial thiol conjugation with DBM is generally between 6.5 and 7.5.[1] This range offers a balance between the reactivity of the thiol group and the stability of the maleimide ring. A pH of 7.0 is often cited as a good starting point, where the reaction with thiols is significantly faster than with amines.[1] However, for DBM, the subsequent hydrolysis step to form a stable maleamic acid is often desired, and this is accelerated at a slightly higher pH, typically around 8.0 to 8.5.[2][3]

Q2: What are the consequences of performing the conjugation at a pH outside the optimal range?

  • Below pH 6.5: The concentration of the reactive thiolate anion is low because the thiol group (pKa typically 8-9) is mostly protonated. This significantly slows down the rate of the conjugation reaction.

  • Above pH 7.5: While the conjugation reaction with thiols can be faster, several side reactions become more prominent:

    • Reaction with amines: The maleimide ring can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1]

    • Hydrolysis of the DBM reagent: DBM is highly susceptible to hydrolysis, which opens the maleimide ring to form an unreactive maleamic acid. This hydrolysis is significantly accelerated at higher pH.[4][5]

Q3: How does the hydrolysis rate of this compound compare to other maleimides?

Dibromomaleimides, including this compound, hydrolyze much faster than their non-halogenated counterparts. The bromine atoms are electron-withdrawing, which makes the maleimide ring more susceptible to nucleophilic attack by hydroxide ions.[4][5] For instance, N-methyl dibromomaleimide has a reported half-life of approximately 17.9 minutes at pH 7.4.[4] This rapid hydrolysis needs to be considered when planning your conjugation strategy.

Q4: Can I use any buffer for my DBM conjugation reaction?

No, it is crucial to use a non-nucleophilic buffer. Buffers containing primary amines (e.g., Tris) or other nucleophiles should be avoided as they can react with the DBM reagent. Recommended buffers include phosphate, HEPES, and bicarbonate buffers.

Q5: My DBM reagent seems to be hydrolyzing before conjugation is complete. What can I do?

This is a common issue due to the high reactivity of DBM. Here are a few strategies:

  • Optimize reaction time: Given the rapid hydrolysis, it's important to find the shortest possible reaction time for the conjugation step.

  • Lower the pH of the conjugation step: Performing the initial thiol addition at a pH closer to 6.5-7.0 can help minimize hydrolysis of the starting material.

  • Perform a two-step pH shift: Conduct the initial conjugation at a lower pH (e.g., 7.0-7.5) for a short period, and then raise the pH to 8.0-8.5 to accelerate the hydrolysis of the conjugated product to the stable maleamic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation product Hydrolysis of DBM reagent before conjugation - Prepare fresh DBM stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.- Minimize the time the DBM is in aqueous buffer before adding the thiol-containing molecule.- Perform the conjugation at the lower end of the recommended pH range (6.5-7.0).
Oxidized thiols (disulfide bonds) - Ensure complete reduction of disulfide bonds in your protein or peptide using a reducing agent like TCEP.- Use degassed buffers to prevent re-oxidation of thiols.
Incorrect buffer composition - Use non-nucleophilic buffers such as phosphate or HEPES.- Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles.
Heterogeneous product mixture Reaction with primary amines (e.g., lysines) - Maintain the conjugation pH at or below 7.5 to ensure selectivity for thiols.
Incomplete hydrolysis of the dithiomaleimide intermediate - After the initial conjugation, increase the pH to 8.0-8.5 and incubate for a sufficient time to drive the hydrolysis to completion.
Irreproducible results Inconsistent pH - Prepare buffers carefully and verify the pH immediately before each experiment.
Variations in reagent preparation - Always prepare fresh solutions of DBM and reducing agents.

Quantitative Data Summary

The following tables summarize the expected effects of pH on this compound conjugation reactions based on available data.

Table 1: Effect of pH on DBM Conjugation Reaction Parameters

pH Range Thiol Reactivity Selectivity for Thiols DBM Hydrolysis Rate Primary Side Reactions
< 6.5 Very SlowHighLow-
6.5 - 7.5 OptimalHighModerate to HighMinimal
> 7.5 Very FastDecreasedVery HighReaction with amines, rapid hydrolysis of DBM

Table 2: Hydrolysis Half-life of Maleimide Derivatives

Maleimide Derivative pH Approximate Half-life
N-methyl dibromomaleimide7.417.9 minutes[4]
DBM with C-2 linker8.0< 1 minute[5]

Experimental Protocols

General Protocol for Optimizing pH in DBM Conjugation

This protocol provides a framework for determining the optimal pH for your specific DBM conjugation reaction.

1. Materials:

  • Thiol-containing molecule (protein, peptide, etc.)
  • This compound (DBM)
  • Anhydrous DMSO or DMF
  • Reaction Buffers: 0.1 M Sodium Phosphate, 150 mM NaCl at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)
  • Reducing agent (if necessary, e.g., TCEP)
  • Quenching solution (e.g., L-cysteine or N-acetyl-cysteine)
  • Analytical tools (e.g., LC-MS, SDS-PAGE)

2. Procedure:

Visualizations

G Workflow for pH Optimization of DBM Conjugation cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation prep_thiol Prepare Thiol-Molecule (Reduce if necessary) run_reactions Run parallel conjugation reactions at each pH prep_thiol->run_reactions prep_dbm Prepare fresh DBM stock solution in DMSO/DMF prep_dbm->run_reactions prep_buffers Prepare buffers at various pH values (6.5-8.5) prep_buffers->run_reactions monitor Monitor reaction over time (e.g., LC-MS, SDS-PAGE) run_reactions->monitor eval_results Evaluate yield, purity, and side products monitor->eval_results determine_optimum Determine optimal pH for conjugation & hydrolysis eval_results->determine_optimum

Caption: A general workflow for optimizing the pH of this compound conjugation reactions.

G Troubleshooting Logic for Low DBM Conjugation Yield start Low/No Conjugation Product check_dbm Is DBM solution fresh and prepared in anhydrous solvent? start->check_dbm check_thiol Are thiols available and reduced? check_dbm->check_thiol Yes remedy_dbm Prepare fresh DBM solution. check_dbm->remedy_dbm No check_ph Is the pH within the optimal range (6.5-7.5)? check_thiol->check_ph Yes remedy_thiol Reduce molecule with TCEP and use degassed buffers. check_thiol->remedy_thiol No check_buffer Is the buffer non-nucleophilic? check_ph->check_buffer Yes remedy_ph Adjust pH to 6.5-7.5. check_ph->remedy_ph No remedy_buffer Use phosphate or HEPES buffer. check_buffer->remedy_buffer No

References

preventing hydrolysis of 2,3-Dibromo-N-methylmaleimide during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications involving 2,3-Dibromo-N-methylmaleimide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during labeling experiments and to offer solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation. Its primary application is the site-specific modification of proteins and other biomolecules, particularly at cysteine residues. It is often used for bridging disulfide bonds that have been reduced, which helps to maintain the tertiary structure of the protein.[1][2]

Q2: What is hydrolysis in the context of this compound labeling?

Hydrolysis is a chemical reaction where the maleimide ring of the this compound molecule reacts with water, causing the ring to open. This forms a non-reactive maleamic acid derivative.[3][4] This is a critical issue because the opened ring can no longer react with thiol groups on biomolecules, leading to failed or inefficient labeling.[4]

Q3: What are the primary factors that cause hydrolysis of this compound?

The main factors that accelerate the hydrolysis of this compound are:

  • pH: The rate of hydrolysis significantly increases in alkaline conditions (pH > 7.5).[3][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][5]

  • Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis.[4]

Q4: What is the optimal pH for performing labeling reactions with this compound?

The optimal pH range for the reaction between maleimides and thiols is between 6.5 and 7.5.[3][5] In this range, the thiol group is sufficiently reactive, while the rate of hydrolysis of the maleimide is minimized.[5] For some specific applications with dibromomaleimides, a pH of 6.2 has been used successfully.[1][2]

Q5: Is hydrolysis always undesirable?

Interestingly, no. While hydrolysis of the unreacted this compound is detrimental, some protocols intentionally induce hydrolysis after the labeling reaction is complete. This is done by raising the pH to around 8.0-8.5.[6][7][8] This converts the initial conjugate into a more stable form that is not susceptible to a retro-Michael reaction, which can occur with standard maleimide conjugates.[3][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling efficiency Hydrolysis of this compound reagent before conjugation. 1. Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]2. Minimize the time the reagent is in an aqueous buffer before adding it to your protein solution.[4]
Incorrect pH of the reaction buffer. 1. Verify the pH of your buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter.[3][5]2. Use freshly prepared buffers.
Protein's cysteine residues are not available. 1. Ensure that the cysteine residues on your protein are in their reduced (free thiol) state.[3]2. If necessary, reduce disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent.[4]
Inconsistent labeling results Variable hydrolysis of the reagent. 1. Strictly control the reaction time and temperature for all experiments.2. Ensure consistent preparation of the this compound solution.
Loss of labeled molecule from the protein over time (for standard maleimides) Retro-Michael reaction. Although less of a concern with dibromomaleimide bridging, for general maleimide conjugates, consider a post-conjugation hydrolysis step at pH 8.0-8.5 to form a more stable, non-reversible bond.[3][7]

Quantitative Data on Maleimide Stability

The stability of maleimides is highly dependent on their chemical structure and the conditions they are exposed to. The following table summarizes the hydrolytic half-life of N-methyl dibromomaleimide at physiological pH.

CompoundpHTemperatureHalf-life (t1/2)
N-methyl dibromomaleimide7.4Not specified17.9 minutes[9]

This data highlights the importance of performing labeling reactions promptly after preparing the reagent solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Vortex briefly to ensure the compound is fully dissolved.

  • This stock solution should be prepared fresh immediately before use and protected from light. Do not store in aqueous solutions.[3][4]

Protocol 2: Labeling of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

  • Prepare the Protein:

    • Dissolve the protein in a degassed buffer at a pH between 6.5 and 7.5. Suitable buffers include phosphate, Tris, or HEPES.[3][10]

    • If the target cysteine residues are in a disulfide bond, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4][10]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the freshly prepared this compound stock solution to the protein solution.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5] Gentle mixing is recommended. If using a fluorescently-tagged maleimide, protect the reaction from light.

  • Quenching and Purification (Optional):

    • The reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex column) or dialysis.[5]

  • Analysis:

    • Analyze the final conjugate using appropriate methods such as mass spectrometry (to confirm the mass increase) and SDS-PAGE.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling A Prepare Protein in Degassed Buffer (pH 6.5-7.5) B (Optional) Reduce Disulfides with TCEP A->B D Mix Protein and Maleimide (Incubate RT 2h or 4°C overnight) B->D C Prepare Fresh this compound Stock in Anhydrous DMSO/DMF C->D E (Optional) Quench with Excess Thiol D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Analyze Product (e.g., Mass Spectrometry, SDS-PAGE) F->G

Caption: A typical workflow for labeling proteins with this compound.

hydrolysis_logic Factors Leading to Hydrolysis cluster_factors Contributing Factors A High pH (> 7.5) E Hydrolysis (Ring Opening) A->E B High Temperature B->E C Prolonged Exposure to Aqueous Buffer C->E D This compound (Reactive) D->E F Maleamic Acid Derivative (Non-reactive) E->F

Caption: Key factors that promote the hydrolysis of this compound.

References

minimizing non-specific binding of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 2,3-Dibromo-N-methylmaleimide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with thiols?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups (cysteine residues) over amine groups (lysine residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What are the primary causes of non-specific binding with this compound?

Non-specific binding and side reactions can occur due to several factors:

  • Reaction with Primary Amines: At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, leading to non-specific conjugation.[1][2]

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, which can no longer react with thiols.[1][2]

  • Hydrophobic Interactions: The dibromomaleimide moiety or molecules it is conjugated to can non-specifically adsorb to hydrophobic regions of proteins or surfaces.

  • Thiol-Disulfide Exchange: If disulfide bonds in the target protein are not fully reduced, or if there is re-oxidation, the availability of free thiols for conjugation will be limited.

Q3: How should I prepare my protein for conjugation?

If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups. Disulfide bonds do not react with maleimides. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous as it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent. It is also advisable to degas buffers to prevent the re-oxidation of thiols.[2]

Q4: How can I quench the reaction and cap unreacted maleimide groups?

To stop the conjugation reaction, you can add a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol. This will react with any excess this compound, preventing it from reacting with other molecules in downstream applications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of Maleimide: The this compound was inactivated by hydrolysis before or during the reaction.- Prepare aqueous solutions of the maleimide reagent immediately before use.- For storage, dissolve the maleimide in an anhydrous solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[2]
Insufficient Reduction of Disulfides: Disulfide bonds in the protein were not fully reduced to free thiols.- Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time.- Confirm reduction using Ellman's reagent.
Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.- Verify and adjust the pH of your reaction buffer. A pH below 6.5 will significantly slow the reaction, while a pH above 7.5 increases hydrolysis and reaction with amines.[1]
High Background/Non-Specific Binding Reaction with Amines: The reaction pH is too high, leading to conjugation at lysine residues.- Strictly maintain the reaction pH between 6.5 and 7.5.[1]
Hydrophobic Interactions: The conjugate is non-specifically adsorbing to surfaces or other proteins.- Add blocking agents like Bovine Serum Albumin (BSA) at around 1% to your buffers.[2]- Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.- Use low concentrations of non-ionic surfactants (e.g., Tween-20) to disrupt hydrophobic interactions.[2]
Precipitation During Reaction Poor Solubility: The this compound or the target biomolecule has precipitated out of solution.

Quantitative Data Summary

Table 1: Influence of pH on Maleimide Reactivity and Stability

pH Relative Reaction Rate (Thiol vs. Amine) Maleimide Hydrolysis Half-life Considerations
6.5High selectivity for thiolsLongSlower reaction rate with thiols.[3]
7.0~1000 : 1[1]ModerateOptimal balance of thiol reactivity and selectivity.[3]
7.5Decreased selectivityShorterIncreased rate of reaction with amines.[3]
8.0Low selectivityShortSignificant hydrolysis and reaction with amines.[3]
8.5-9.0Very low selectivityVery ShortCan be used post-conjugation to intentionally hydrolyze the succinimide ring to a more stable thioether.[2]

Table 2: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Mechanism of Action Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-3% (w/v)[2]Shields charged surfaces and prevents non-specific protein interactions.[2]Generally effective, useful when detecting phosphoproteins.[4]Can cross-react with some antibodies, relatively expensive.[4]
Non-fat Dry Milk (Casein) 0.5-5% (w/v)Milk proteins (casein) efficiently block non-specific sites.[4]Cost-effective and readily available.[4]Not suitable for detecting phosphoproteins or biotinylated molecules due to inherent phosphoproteins and biotin.[4] Casein may interfere with some immunoassays.[3]
Fish Gelatin 0.1-1% (w/v)Blocks protein-protein and protein-surface interactions.Low cross-reactivity with mammalian antibodies.[4]May not be as effective as BSA or milk in all situations.[4]
Normal Serum (e.g., Rabbit, Goat) 1-10% (v/v)Saturates non-specific binding sites with endogenous proteins.Can be very effective in reducing background in immunoassays.Must be from a species that does not cross-react with the primary or secondary antibodies being used.

Table 3: Effect of Buffer Additives on Non-Specific Binding

Additive Typical Concentration Purpose
Sodium Chloride (NaCl) 150 mM - 1 MReduces non-specific binding caused by electrostatic interactions.[2]
Non-ionic Surfactants (e.g., Tween-20) 0.05-0.1% (v/v)Disrupts hydrophobic interactions.[2]
Ethylenediaminetetraacetic acid (EDTA) 1-5 mMChelates metal ions that can catalyze the oxidation of thiols.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]

  • Maleimide Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add a quenching agent like L-cysteine to a final concentration of ~10 mM.[5]

  • Purification:

    • Remove unreacted maleimide and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Blocking Non-Specific Binding in a Plate-Based Assay
  • Coating: Coat the microplate wells with the desired antigen or antibody as required by your assay protocol.

  • Washing: Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20).[2]

  • Blocking: Add an excess of blocking buffer (e.g., 1-3% BSA in PBS) to each well to cover the surface.[2]

  • Incubation: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[2]

  • Washing: Decant the blocking buffer and wash the wells thoroughly with the wash buffer.

  • Assay Procedure: Proceed with the remaining steps of your assay, adding your this compound conjugate diluted in an appropriate buffer.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Covalent Inhibitor) Inhibitor->PI3K Inhibits Cysteine Cysteine Residue in PI3K Inhibitor->Cysteine Forms Covalent Bond Cysteine->PI3K

Caption: Covalent inhibition of the PI3K/AKT signaling pathway.

Experimental_Workflow Start Start ProteinPrep 1. Prepare Protein Solution (pH 6.5-7.5, Degassed Buffer) Start->ProteinPrep Reduce 2. Reduce Disulfides (optional) (e.g., with TCEP) ProteinPrep->Reduce Conjugate 4. Conjugation Reaction (1-4h RT or O/N 4°C) Reduce->Conjugate MaleimidePrep 3. Prepare Maleimide Stock (in anhydrous DMSO/DMF) MaleimidePrep->Conjugate Quench 5. Quench Reaction (optional) (e.g., with L-cysteine) Conjugate->Quench Purify 6. Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze 7. Analyze Conjugate Purify->Analyze

Caption: General workflow for bioconjugation.

References

side reactions of 2,3-Dibromo-N-methylmaleimide with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dibromo-N-methylmaleimide Conjugation

Welcome to the technical support center for this compound (DBM) bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over standard maleimides?

A1: this compound (DBM) is a specialized reagent used for site-selective modification of proteins, particularly for bridging disulfide bonds. After reducing a native disulfide bond to yield two free cysteine thiols, DBM can react with both thiols, re-forming a stable bridge. This approach is instrumental in creating homogeneously conjugated molecules, such as antibody-drug conjugates (ADCs), with a defined drug-to-antibody ratio (DAR).[1][2][3] DBMs have been shown to be highly effective at inserting into peptidic disulfide bonds.[3]

Q2: What is the optimal pH for reacting this compound with cysteines?

A2: The optimal pH range for maleimide-thiol reactions is generally between 6.5 and 7.5.[4][5] Below pH 6.5, the reaction slows down as the thiol group is less likely to be in its reactive thiolate form.[4] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and side reactions with other nucleophilic amino acid residues, such as lysine, become more prominent.[4][5] For some DBM applications, a slightly higher pH of up to 8.5 has been used to improve reaction kinetics and homogeneity, followed by a hydrolysis step to stabilize the conjugate.[2]

Q3: Can this compound react with amino acids other than cysteine?

A3: Yes, under certain conditions. The primary off-target reactions involve primary amines, such as the N-terminus of the protein and the epsilon-amino group of lysine residues.[4] These reactions are more likely to occur at pH values above 7.5.[4][5] However, bromomaleimides have demonstrated a high degree of chemoselectivity for thiols over nitrogen alkylation.[6] Histidine residues have also been noted as potential sites for non-specific alkylation, particularly under more abrasive reaction conditions.[7] To maintain selectivity for cysteine, it is crucial to control the reaction pH strictly within the 6.5-7.5 range.[4]

Q4: How can I improve the stability of the final conjugate?

A4: The initial thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[4][5][8] To create a more stable bond, the succinimide ring can be intentionally hydrolyzed to a maleamic acid form by adjusting the pH to slightly basic conditions after the initial conjugation.[4][9][10] This ring-opened structure is significantly more stable and less prone to thiol exchange.[10] DBMs with electron-withdrawing groups are designed to undergo accelerated post-conjugation hydrolysis, locking the conjugate into this more stable form.[2][9]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

Potential Cause Troubleshooting Step
Incomplete Disulfide Bond Reduction Ensure complete reduction of disulfide bonds prior to adding the DBM reagent. Use a sufficient molar excess (e.g., 10-100x) of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] Unlike DTT, TCEP does not need to be removed before adding the maleimide.[4]
Re-oxidation of Thiols Work with degassed buffers to minimize oxygen content. Including a chelating agent like EDTA (1-5 mM) can prevent metal-catalyzed oxidation.[4]
Suboptimal pH Verify that the reaction buffer pH is strictly within the 6.5-7.5 range.[4] Use freshly prepared buffers and check the pH immediately before starting the reaction.
Hydrolysis of DBM Reagent Prepare the stock solution of the DBM reagent in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use. Avoid prolonged storage of DBM in aqueous solutions, especially at pH > 7.5.[11][12]
Incorrect Stoichiometry Optimize the molar ratio of DBM to the protein. While a 10-20 fold molar excess is a common starting point for single-cysteine labeling, disulfide bridging requires a ratio closer to stoichiometric (e.g., 1.1 excess) after reduction.[3][4]

Issue 2: Appearance of Unexpected Side Products or Heterogeneity

Potential Cause Troubleshooting Step
Reaction with Lysine or N-terminus Lower the reaction pH to the 6.5-7.0 range to maximize selectivity for thiols over amines. The reaction of maleimides with thiols is ~1,000 times faster than with amines at pH 7.0.[4][5]
Thiazine Rearrangement This side reaction can occur if labeling an N-terminal cysteine.[4][13][14] It is more prominent at higher pH.[13] If possible, avoid labeling at an N-terminal cysteine or perform the conjugation under more acidic conditions.
Hydrolysis of the Maleimide Ring Perform the reaction at a pH between 6.5 and 7.5.[4] If the final product requires enhanced stability, a controlled hydrolysis step can be performed post-conjugation.[9][10]
Incomplete Bridging (Mono-alkylation) Ensure both thiols from the reduced disulfide are accessible. Steric hindrance may prevent the second thiol from reacting. Mass spectrometry can help identify if the product is a result of single or double alkylation.

Issue 3: Instability or Deconjugation of the Final Product

Potential Cause Troubleshooting Step
Retro-Michael Reaction / Thiol Exchange The thiosuccinimide bond is reversible.[4][5][8] To prevent this, intentionally hydrolyze the succinimide ring post-conjugation by briefly raising the pH. The resulting ring-opened maleamic acid is much more stable.[9][10]
Instability at Low pH While the maleimide reagent is more stable at acidic pH, some final maleamic acid conjugates have shown susceptibility to cleavage at low pH (e.g., 5.5).[9] Assess the stability of your final conjugate in the intended storage or application buffer.

Experimental Protocols & Methodologies

Protocol: Disulfide Bridging of an Antibody with this compound

  • Preparation : Prepare all buffers and degas them by bubbling with nitrogen or argon for at least 15 minutes. All steps should be performed in a low-oxygen environment where possible.

  • Disulfide Reduction :

    • Dissolve the antibody in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

    • Add a 10-100 fold molar excess of TCEP solution.

    • Incubate at room temperature for 30-60 minutes to ensure complete reduction of the target disulfide bonds.

  • Conjugation :

    • Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

    • Add the DBM stock solution to the reduced antibody solution to achieve a final molar ratio of approximately 1.1 to 5 equivalents of DBM per disulfide bond.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Stabilization (Hydrolysis) :

    • To stabilize the conjugate, the pH of the reaction mixture can be raised to ~8.5 and incubated for a defined period (e.g., 1-16 hours at 37°C) to promote hydrolysis of the succinimide ring to the stable maleamic acid form.[9][15] This step should be optimized for the specific DBM reagent used.

  • Purification :

    • Remove excess DBM reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) using an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization :

    • Confirm conjugation and assess homogeneity using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry (MS).

Visual Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis Protein Native Protein (with Disulfide) Reduction 1. Reduction (Add TCEP) Protein->Reduction Add to buffer Buffer Degassed Buffer (pH 6.5-7.5) Reduced_Protein Reduced Protein (2x -SH) Reduction->Reduced_Protein Conjugation 2. Conjugation (Add DBM) Reduced_Protein->Conjugation Conjugate Thiosuccinimide Adduct Conjugation->Conjugate Stabilization 3. Stabilization (Raise pH > 8) Conjugate->Stabilization Optional but recommended Purification Purification (SEC / Dialysis) Conjugate->Purification Stable_Conjugate Stable Maleamic Acid Adduct Stabilization->Stable_Conjugate Stable_Conjugate->Purification Analysis Characterization (MS, SEC, SDS-PAGE) Purification->Analysis

Caption: General experimental workflow for disulfide bridging using DBM.

Side_Reactions cluster_cys Cysteine (Thiol) cluster_lys Lysine / N-Terminus (Amine) cluster_water Water DBM DBM Reagent Desired Desired Product (Thiosuccinimide Adduct) DBM->Desired pH 6.5 - 7.5 (Fast) Side1 Side Product (Amine Adduct) DBM->Side1 pH > 7.5 (Slower) Side2 Side Product (Hydrolyzed Maleimide) DBM->Side2 pH > 7.5 Cys R-SH Cys->Desired Lys R-NH2 Lys->Side1 H2O H2O H2O->Side2

Caption: pH-dependent reaction pathways for DBM with amino acid residues.

References

Technical Support Center: Quenching Excess 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, protocols, and troubleshooting advice for effectively quenching excess 2,3-Dibromo-N-methylmaleimide in a reaction mixture. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in bioconjugation and other chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound? A1: Quenching is a critical step to terminate the reaction and ensure the homogeneity of the final product. This compound is a highly reactive electrophile due to its maleimide core, which functions as a Michael acceptor.[1][2][3][4] If left unreacted in the mixture, it can lead to non-specific side reactions with other nucleophiles (e.g., free thiols or amines on proteins), potentially causing aggregation, loss of biological activity, or difficulties in purification. The quenching step deactivates the excess reagent, preventing these undesirable outcomes.[5]

Q2: What are the most common and effective reagents for quenching this compound? A2: Small, thiol-containing molecules are the most effective and widely used quenching agents for maleimides.[5] Their high reactivity is based on the principle that soft nucleophiles (like thiols) react preferentially and rapidly with soft electrophiles (like maleimides).[6] Recommended quenching agents include:

  • L-cysteine

  • 2-Mercaptoethanol (BME)

  • N-acetylcysteine

  • Glutathione[5][7]

Q3: How does the quenching reaction work? A3: The quenching reaction for maleimides proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the electrophilic carbons of the maleimide double bond, forming a stable thioether bond.[1][4] In the specific case of this compound, the reaction with thiols can also involve the substitution of the two bromine atoms, which is a mechanism utilized in disulfide rebridging applications.[8][9] This reaction is very rapid and effectively caps the reactive maleimide.[5]

Q4: When should the quenching step be performed? A4: The quenching step should be performed immediately after the desired conjugation reaction has reached completion.[5] This timing is crucial to prevent the excess maleimide from causing non-specific modifications to the target molecule or other components in the reaction mixture over extended periods.

Q5: Can the choice of quenching agent affect my final product? A5: Yes, while the primary role is to cap the unreacted maleimide, the quenching agent can have secondary effects. Using a high concentration of certain quenchers may cause precipitation of some proteins.[5] It is also important to consider the pH of the reaction; maleimides react most efficiently and specifically with thiols at a pH of 6.5-7.5.[10] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide itself can increase.[10] However, conjugates formed from dibromomaleimides are noted to be highly stable and less prone to the retro-Michael reactions that can sometimes affect standard maleimide-thiol linkages.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Quenching / High Background Signal Insufficient amount of quenching agent. Incubation time was too short. pH of the reaction mixture is outside the optimal range (6.5-7.5).Ensure the final concentration of the quenching agent is within the recommended range (10-50 mM). Increase the incubation time to 30 minutes. Verify and adjust the pH of the reaction mixture before quenching.
Precipitation Observed After Adding Quenching Agent The concentration of the quenching agent is too high, causing the protein or target molecule to precipitate.[5]Add the quenching solution dropwise to the reaction mixture while gently stirring.[5] Consider using a different quenching agent (e.g., N-acetylcysteine instead of L-cysteine). Perform a small-scale pilot experiment to determine the optimal concentration for your specific system.
Loss of Product Activity The quenching agent is interfering with the biological activity of the final product. Non-specific reactions occurred before quenching was complete.Ensure quenching is performed immediately after reaction completion.[5] After quenching, promptly purify the sample to remove the excess quenching agent and its adducts using methods like dialysis or size-exclusion chromatography.[5]

Data Presentation

The following table summarizes the key quantitative parameters for a standard quenching protocol.

ParameterRecommended ValueNotes
Quenching Agent L-cysteine, 2-Mercaptoethanol (BME), or N-acetylcysteineL-cysteine is a common and effective choice.[5]
Stock Solution 1 M in a suitable buffer (e.g., PBS)Prepare fresh before use.
Final Concentration 10 - 50 mMA 20-50 fold molar excess over the initial maleimide concentration is typical.[5][10]
Incubation Time 15 minutesCan be extended to 30 minutes if incomplete quenching is suspected.[5][10]
Temperature Room Temperature (20-25°C)Gentle mixing is recommended during incubation.[5]
Optimal pH 6.5 - 7.5Ensures specific reaction with thiols and minimizes maleimide hydrolysis.[10]

Experimental Protocols

Protocol: Standard Quenching of Excess this compound

This protocol describes a general procedure using L-cysteine. The volumes and concentrations should be optimized for your specific experimental setup.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Quenching Solution: 1 M L-cysteine in phosphate-buffered saline (PBS), pH 7.2.

  • Vortex mixer or rotator.

Procedure:

  • Reaction Completion: Ensure your primary conjugation reaction has proceeded to the desired endpoint.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of L-cysteine in PBS (pH 7.2). Ensure it is fully dissolved. This solution should be made fresh.

  • Add Quenching Agent: Add the L-cysteine stock solution to the reaction mixture to achieve a final concentration between 10-50 mM. For example, add 20 µL of 1 M L-cysteine to 1 mL of reaction mixture for a final concentration of 20 mM. Add the solution dropwise while gently vortexing.[5]

  • Incubate: Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing (e.g., on a rotator).[5][10]

  • Proceed to Purification: The quenching reaction is now complete. The excess quenching agent and the quenched maleimide adduct can be removed from the final product via standard purification techniques, such as size-exclusion chromatography, dialysis, or tangential flow filtration.[5]

Visualized Workflows and Logic

G cluster_workflow Workflow for Quenching Excess this compound cluster_add A Primary Reaction Complete B Prepare Fresh Quenching Solution (e.g., 1M L-Cysteine) C Add Quencher to Reaction (Final Conc. 10-50 mM) A->C Immediately After Completion D Incubate at Room Temp (15 min with gentle mixing) C->D E Quenching Complete D->E F Proceed to Product Purification E->F

Caption: Workflow for quenching unreacted maleimide after conjugation.

G cluster_troubleshooting Troubleshooting Logic for Issues After Quenching Start Problem Observed After Quenching? Prob1 High Background or Non-Specific Binding? Start->Prob1 Prob2 Precipitate Formed? Start->Prob2 Cause1 Incomplete Quenching? Prob1->Cause1 Sol1a Increase Quencher Concentration to 50 mM Cause1->Sol1a Yes Sol1b Increase Incubation Time to 30 min Cause1->Sol1b Yes Sol1c Verify Reaction pH is 6.5 - 7.5 Cause1->Sol1c Yes Cause2 High Quencher Concentration? Prob2->Cause2 Sol2a Add Quencher Dropwise with Gentle Mixing Cause2->Sol2a Yes Sol2b Try an Alternative Thiol Quencher Cause2->Sol2b Yes

Caption: Troubleshooting logic for issues after quenching maleimide.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[11] All personnel should adhere to the following safety precautions:

  • Consult SDS: Always read the Safety Data Sheet (SDS) before using the material to understand its hazards and handling precautions.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Ventilation: Handle the reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

  • Storage: Store the material in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[12][14]

  • Disposal: Dispose of waste containing this compound and its quenching adducts according to local, state, and federal regulations for chemical waste. Never pour chemicals down the drain.[16]

  • Hygiene: Do not eat or drink in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[13][14]

References

Technical Support Center: Enhancing the Stability of 2,3-Dibromo-N-methylmaleimide (DBM) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2,3-Dibromo-N-methylmaleimide (DBM) conjugates. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving conjugate stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in maleimide-thiol conjugates?

A1: The main reason for the instability of the thiosuccinimide linkage, which is formed when a maleimide reacts with a thiol, is a process known as the retro-Michael reaction. This is a reversible reaction that can cause the conjugate to break apart, leading to the payload being detached.[1][2] The released maleimide-containing payload can then react with other thiol-containing molecules present in a biological environment, such as glutathione or albumin.[1][2][3] This can lead to off-target toxicity and reduced effectiveness of the conjugate.[2]

Q2: How do this compound (DBM) reagents improve conjugate stability?

A2: DBM reagents are engineered to promote a stabilizing post-conjugation hydrolysis of the maleimide ring.[4][5] This hydrolysis opens the succinimide ring to form a stable maleamic acid thioether.[2][4][6] This ring-opened structure is resistant to the retro-Michael reaction, effectively "locking" the conjugate and preventing premature drug release.[2][4][5][6][7][8] The two bromine atoms on the maleimide are electron-withdrawing, which accelerates this beneficial hydrolysis step.[9][10]

Q3: What factors influence the rate of the stabilizing hydrolysis reaction?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: Slightly basic conditions (pH 8.0-8.5) significantly accelerate the hydrolysis of the dithiomaleimide.[4][5][6][11]

  • Linker Chemistry: Electron-withdrawing groups in the linker attached to the maleimide nitrogen can increase the rate of hydrolysis.[4][5][7][8][12]

  • Temperature: Higher temperatures can also increase the rate of hydrolysis.

Q4: What are common side reactions to be aware of during DBM conjugation?

A4: Besides the desired conjugation and subsequent hydrolysis, potential side reactions include:

  • Reaction with other nucleophiles: If the pH is too high, primary amines (like lysine residues) can compete with thiols to react with the DBM.

  • Thiazine rearrangement: This can occur as a side-reaction if the maleimide is conjugated to an unprotected N-terminal cysteine.[13]

  • Decarboxylative cleavage: This has been observed in some trastuzumab-thiomaleimide conjugates under certain conditions.[4]

Troubleshooting Guide

Problem 1: My DBM conjugate is showing high levels of heterogeneity and is losing its payload during storage or in plasma stability assays.

  • Possible Cause: Incomplete hydrolysis of the dithiomaleimide intermediate is the most likely cause. The unhydrolyzed conjugate is still susceptible to the retro-Michael reaction and thiol exchange.[2][7]

  • Troubleshooting Steps:

    • Confirm Hydrolysis Completion: Use analytical methods like reverse-phase HPLC (RP-HPLC) or LC-MS to verify the conversion of the dithiomaleimide to the hydrolyzed maleamic acid form.[4][11] The hydrolyzed product will have a different retention time and a mass increase corresponding to the addition of a water molecule.

    • Optimize Hydrolysis Conditions: After the initial conjugation step, introduce a dedicated hydrolysis step. Incubate the conjugate in a buffer with a slightly basic pH (e.g., pH 8.5) for 1-2 hours at room temperature or 37°C.[4][5][6] Monitor the reaction progress to determine the optimal incubation time.

    • Storage Conditions: For long-term storage, consider lyophilization or storing the conjugate at -80°C in a suitable cryoprotectant to minimize degradation.[11][14]

Problem 2: The conjugation reaction with DBM is inefficient, resulting in a low yield of the desired conjugate.

  • Possible Cause: The DBM reagent itself can hydrolyze in aqueous solutions before it has a chance to react with the target thiol. Dibromomaleimides are known to hydrolyze rapidly, especially at a slightly basic pH.[9]

  • Troubleshooting Steps:

    • Prepare DBM Stock Solutions Correctly: Prepare stock solutions of the DBM reagent in an anhydrous organic solvent (e.g., DMSO or DMF) and store them under desiccated conditions.

    • Control Reaction pH: Perform the initial conjugation reaction at a pH closer to neutral (pH 7.0-7.5) to balance the rate of thiol conjugation with the rate of DBM hydrolysis. The subsequent hydrolysis step can then be carried out at a higher pH.

    • Minimize Reaction Time: Add the DBM reagent to the thiol-containing molecule immediately after preparation to minimize its exposure to the aqueous buffer before the reaction.

Data Presentation

Table 1: Hydrolysis Half-lives of Different Maleimide Conjugates

Maleimide TypeLinkerpHTemperature (°C)Hydrolysis Half-life (t½)
DibromomaleimideC-2 Alkyne8.5Not Specified~16-19 minutes
DibromomaleimideAryl Alkyne8.5Not Specified~16-19 minutes
DibromomaleimideC-6 Alkyne8.5Not Specified~48 hours
DibromomaleimideC-2 Linker8.0Not Specified< 1 minute (reagent only)
N-Alkyl Maleimide-8.637> 1 week (for conjugate)

Data compiled from references[4][5][9][15]. This table illustrates the significant acceleration of hydrolysis achieved with specific DBM linkers compared to standard N-alkyl maleimides.

Experimental Protocols

Protocol 1: General Procedure for DBM Conjugation and In-situ Hydrolysis
  • Protein Preparation: If necessary, reduce the disulfide bonds of the protein (e.g., an antibody) to generate free thiols using a reducing agent like TCEP or DTT. Purify the reduced protein using a desalting column to remove the excess reducing agent.

  • Conjugation Reaction:

    • Dissolve the reduced protein in a suitable buffer (e.g., phosphate buffer) at pH 7.0-7.5.

    • Prepare a stock solution of the DBM reagent in an organic solvent (e.g., DMSO).

    • Add the DBM reagent to the protein solution at a desired molar excess.

    • Incubate the reaction mixture at room temperature or 4°C for 30-60 minutes.

  • Hydrolysis Step:

    • Adjust the pH of the reaction mixture to 8.5 by adding a suitable base (e.g., Tris base or sodium borate).

    • Incubate the mixture for 1-2 hours at room temperature or 37°C to facilitate the hydrolysis of the dithiomaleimide ring.[4][5][6]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted DBM reagent and other small molecules.

  • Analysis: Characterize the purified conjugate using RP-HPLC, SEC, and LC-MS to confirm conjugation, purity, and the completion of hydrolysis.

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to evaluate the stability of the DBM conjugate in a biologically relevant environment.[16]

  • Incubation: Incubate the purified DBM conjugate in human or mouse plasma at a concentration of approximately 100 µg/mL at 37°C.[16]

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[16]

  • Sample Processing: Immediately stop any further degradation in the collected aliquots. This can be achieved by precipitating the plasma proteins with acetonitrile.[16]

  • Analysis: Analyze the supernatant using a validated LC-MS method to quantify the amount of intact conjugate and any released payload.

  • Half-life Calculation: Determine the half-life of the conjugate in plasma by plotting the percentage of intact conjugate remaining over time.[16]

Visualizations

DBM_Conjugation_Hydrolysis cluster_conjugation Step 1: Conjugation cluster_hydrolysis Step 2: Hydrolysis (Stabilization) cluster_degradation Alternative Pathway (Undesirable) Protein_SH Protein-SH (Thiol) Dithiomaleimide Dithiomaleimide Intermediate (Unstable) Protein_SH->Dithiomaleimide + DBM (pH 7.0-7.5) DBM DBM Reagent DBM->Dithiomaleimide Maleamic_Acid Maleamic Acid Conjugate (Stable) Dithiomaleimide->Maleamic_Acid + H₂O (pH 8.0-8.5) Retro_Michael Retro-Michael Reaction Dithiomaleimide->Retro_Michael H2O H₂O H2O->Maleamic_Acid Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Troubleshooting_Workflow Start Start: Conjugate Instability Observed Check_Hydrolysis 1. Analyze conjugate by LC-MS / RP-HPLC Start->Check_Hydrolysis Is_Hydrolysis_Complete Is hydrolysis complete? Check_Hydrolysis->Is_Hydrolysis_Complete Optimize_Hydrolysis 2. Optimize hydrolysis: - Increase pH to 8.5 - Increase incubation time/temp Is_Hydrolysis_Complete->Optimize_Hydrolysis No Stable_Conjugate End: Stable Conjugate Achieved Is_Hydrolysis_Complete->Stable_Conjugate Yes Re_Analyze Re-analyze conjugate Optimize_Hydrolysis->Re_Analyze Check_Reagent 3. Check DBM reagent and conjugation protocol Optimize_Hydrolysis->Check_Reagent If still unstable Re_Analyze->Is_Hydrolysis_Complete

References

troubleshooting low labeling efficiency with 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dibromo-N-methylmaleimide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their labeling experiments.

Troubleshooting Guide: Low Labeling Efficiency

This guide addresses common issues that can lead to low labeling efficiency with this compound in a question-and-answer format.

Q1: My labeling efficiency is lower than expected. What are the most common causes?

Low labeling efficiency with this compound can stem from several factors, ranging from the quality of the reagent to suboptimal reaction conditions. The most common culprits include:

  • Inefficient reduction of disulfide bonds: Cysteine residues must be in their reduced, free thiol form to react with the maleimide.

  • Suboptimal reaction pH: The pH of the reaction buffer directly impacts the reactivity of both the thiol groups and the maleimide.

  • Presence of interfering substances: Components in your buffer or sample may be quenching the reaction.

  • Degradation of this compound: Improper storage or handling can lead to hydrolysis and inactivation of the reagent.

  • Incorrect molar ratio of reactants: An insufficient excess of the labeling reagent can result in incomplete labeling.

Q2: How can I ensure my protein's disulfide bonds are fully reduced?

Complete reduction of disulfide bonds is critical for making cysteine residues available for labeling.

  • Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is a potent reducing agent that does not contain a thiol group and typically does not need to be removed before adding the maleimide. Dithiothreitol (DTT) is also effective, but it must be completely removed before adding the dibromomaleimide, as its thiol groups will compete for the labeling reagent.

  • Sufficient Molar Excess: Use a 10-100-fold molar excess of TCEP over the protein and incubate for 20-30 minutes at room temperature. If using DTT, a 10-fold molar excess with a 30-minute incubation at room temperature is common.

  • Removal of Thiol-Containing Reducing Agents: If DTT is used, it is imperative to remove it completely. This can be accomplished by methods such as dialysis or size-exclusion chromatography.

Q3: What is the optimal pH for the labeling reaction, and why is it so important?

The pH of the reaction buffer is a critical parameter for successful labeling.

  • Recommended pH Range: A pH range of 7.0 - 7.5 is generally recommended for maleimide labeling reactions.

  • Mechanism: In this pH range, the thiol groups of cysteine residues are sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the maleimide.

  • Avoiding Side Reactions: Above pH 7.5, the reactivity of the maleimide with primary amines (like the N-terminus of the protein or lysine side chains) increases, leading to non-specific labeling. Additionally, the rate of maleimide hydrolysis to an unreactive maleamic acid also increases at higher pH.

Q4: What substances can interfere with the labeling reaction?

Several common laboratory reagents can interfere with the labeling process.

  • Thiol-Containing Buffers and Additives: Buffers such as those containing β-mercaptoethanol or DTT will compete with the protein's thiols for the dibromomaleimide.

  • Primary Amines: High concentrations of primary amines (e.g., Tris buffer) can lead to side reactions at a pH above 7.5.

  • Oxygen: The presence of oxygen can lead to the re-oxidation of thiols to disulfides. It is good practice to use degassed buffers for the reaction. The inclusion of a chelating agent like EDTA can also help by sequestering metal ions that can catalyze oxidation.

Q5: How should I store and handle this compound to prevent degradation?

Proper storage and handling are essential to maintain the reactivity of your labeling reagent.

  • Storage of Solid Reagent: this compound should be stored as a solid at -20°C, protected from moisture and light.

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. Aqueous stock solutions are not recommended for storage and should be prepared immediately before use.

Frequently Asked Questions (FAQs)

Q: What is the advantage of using this compound over other maleimides?

A: this compound offers the potential for dual reactivity, allowing it to react with two closely spaced thiol groups. This makes it particularly useful for applications such as bridging reduced disulfide bonds in proteins, like those found in the hinge region of antibodies, creating a more stable conjugate.[1]

Q: Can this compound react with other amino acid residues besides cysteine?

A: While maleimides are highly selective for thiols, some reactivity with other nucleophilic residues can occur, especially under non-optimal conditions. At a pH above 7.5, reactivity with the ε-amino group of lysine and the N-terminal α-amino group can increase. Histidine has also been reported to show some reactivity. Sticking to the recommended pH range of 7.0-7.5 minimizes these side reactions.

Q: How can I confirm that my protein is labeled?

A: There are several methods to confirm labeling:

  • Mass Spectrometry: This is the most direct method to confirm the covalent modification and determine the degree of labeling by measuring the mass increase of the protein.

  • SDS-PAGE Analysis: If the labeling reagent is fluorescent or has a tag, you can visualize the labeled protein on an SDS-PAGE gel.

  • UV-Vis Spectroscopy: If the labeling reagent has a distinct chromophore, you can use UV-Vis spectroscopy to quantify the degree of labeling.

Q: What is the expected stability of the bond formed between this compound and a thiol?

A: The initial dithiomaleimide conjugate formed from the reaction of 2,3-dibromomaleimide with two thiols can be susceptible to retro-Michael reactions in the presence of other thiols. However, this initial product can undergo hydrolysis of the maleimide ring to form a more stable dithiomaleamic acid, particularly under slightly basic conditions (pH > 8).[2][3] This hydrolyzed product is significantly more stable.

Data Presentation

Table 1: Recommended Reaction Conditions for Labeling with this compound

ParameterRecommended RangeNotes
pH 7.0 - 7.5Balances thiol reactivity with minimizing amine reactivity and maleimide hydrolysis.[4]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster, while 4°C can be used for sensitive proteins.
Reaction Time 1 hour to overnightOptimization is often necessary. Monitor reaction progress if possible.
Molar Ratio (Reagent:Protein) 10:1 to 20:1A good starting point for optimization. Higher ratios may be needed for less accessible thiols.[5]
Protein Concentration 1 - 10 mg/mLHelps to ensure efficient reaction kinetics.
Buffer Composition Phosphate, HEPESAvoid buffers containing thiols. Use Tris with caution due to primary amine content.

Experimental Protocols

Protocol 1: Protein Reduction and Preparation

This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.

  • Add Reducing Agent (TCEP): Add a freshly prepared solution of TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.

  • Incubate: Incubate the reaction mixture for 20-30 minutes at room temperature.

  • Proceed to Labeling: The protein solution is now ready for the addition of the this compound stock solution. Removal of TCEP is generally not necessary.

Protocol 2: Labeling with this compound

This protocol outlines the steps for the labeling reaction.

  • Prepare Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Add Reagent to Protein: Add the desired volume of the this compound stock solution to the reduced protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). Add the stock solution dropwise while gently vortexing.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the dibromomaleimide is conjugated to a fluorophore.

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM to react with any excess dibromomaleimide.

  • Purify the Conjugate: Remove excess, unreacted labeling reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Protein in Degassed Buffer (pH 7.2) reduce Reduce Disulfide Bonds (e.g., with TCEP) dissolve->reduce add_reagent Add Reagent to Reduced Protein reduce->add_reagent prepare_reagent Prepare 2,3-Dibromo-N- methylmaleimide Stock Solution (DMSO/DMF) prepare_reagent->add_reagent incubate Incubate (RT or 4°C) add_reagent->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Labeled Protein (Mass Spec, SDS-PAGE) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_low_labeling cluster_protein Protein Issues cluster_reaction Reaction Condition Issues cluster_reagent Reagent Issues start Low Labeling Efficiency incomplete_reduction Incomplete Disulfide Reduction? start->incomplete_reduction check_reducing_agent Optimize reducing agent (TCEP preferred) and incubation time. incomplete_reduction->check_reducing_agent Yes wrong_ph Incorrect pH? incomplete_reduction->wrong_ph No end Re-run Experiment check_reducing_agent->end adjust_ph Adjust buffer to pH 7.0-7.5. wrong_ph->adjust_ph Yes interfering_substances Interfering substances present? wrong_ph->interfering_substances No adjust_ph->end remove_interfering Use thiol-free buffers. Remove DTT. Degas buffers. interfering_substances->remove_interfering Yes reagent_degraded Reagent degraded? interfering_substances->reagent_degraded No remove_interfering->end use_fresh_reagent Use fresh, properly stored reagent and prepare fresh stock solution. reagent_degraded->use_fresh_reagent Yes reagent_degraded->end No, re-evaluate molar ratio use_fresh_reagent->end

Caption: Troubleshooting decision tree for low labeling efficiency.

reaction_mechanism reagents Protein with Reduced Cysteines (2 R-SH) This compound intermediate Dithiomaleimide Conjugate reagents:p1->intermediate Thiol Addition-Elimination (pH 7.0-7.5) reagents:r->intermediate product Stable Dithiomaleamic Acid Conjugate intermediate->product Hydrolysis (pH > 8)

Caption: Reaction of this compound with two cysteine residues.

References

Technical Support Center: Reactions of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dibromo-N-methylmaleimide, particularly concerning the impact of reducing agents on its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

This compound is a valuable reagent for the site-specific modification of proteins and other biomolecules. Its primary application is the bridging of disulfide bonds. After the reduction of a disulfide bond to two free thiol groups, this compound can react with both thiols, creating a stable covalent bridge. This is particularly useful in antibody-drug conjugate (ADC) development and for stabilizing antibody fragments.

Q2: Is it necessary to use a reducing agent in reactions with this compound?

Yes, a reducing agent is essential when targeting disulfide bonds. Disulfide bonds (-S-S-) are unreactive towards maleimides. A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is required to cleave the disulfide bond and generate free sulfhydryl (-SH) groups, which can then react with the this compound.

Q3: What is the optimal pH for reactions involving this compound?

The optimal pH for the reaction between thiols and maleimides, including this compound, is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amine groups (e.g., lysine residues) increase, which can lead to a lower yield of the desired conjugate.[1][2]

Q4: Can Tris(2-carboxyethyl)phosphine (TCEP) react directly with this compound?

Yes, TCEP can directly react with this compound. This is a crucial consideration as it can lead to the formation of undesired side products and reduce the efficiency of the desired bioconjugation. In some cases, this side reaction can impede the intended reaction sequence and lead to the formation of protein-maleimide-TCEP conjugates.[3][4]

Q5: How does Dithiothreitol (DTT) compare to TCEP as a reducing agent for these reactions?

DTT is a potent reducing agent but contains thiol groups, which can react directly with this compound. Therefore, it is critical to remove any excess DTT from the reaction mixture before adding the maleimide reagent to prevent it from competing with the target thiols on the biomolecule. TCEP is a phosphine-based reducing agent and is generally considered more compatible with maleimide chemistry as it does not contain a thiol group. However, as noted above, TCEP can still exhibit cross-reactivity with the highly reactive dibromomaleimide.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete reduction of disulfide bonds. - Ensure a sufficient molar excess of the reducing agent (TCEP or DTT) is used. A 10-100 fold molar excess of TCEP is a common starting point.[5] - Increase the incubation time or temperature during the reduction step. - Confirm the presence of free thiols using Ellman's reagent before adding the maleimide.
Hydrolysis of this compound. - Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. - Maintain the reaction pH strictly between 6.5 and 7.5.[2]
Reaction of this compound with the reducing agent. - If using DTT, ensure its complete removal by size-exclusion chromatography or dialysis before adding the maleimide. - If using TCEP, consider a sequential approach where the biomolecule is first reduced, and then the TCEP is removed before adding the dibromomaleimide. For in-situ procedures, optimizing the stoichiometry of TCEP and dibromomaleimide is critical.[3][4]
Formation of Multiple Products or Side Products Reaction of TCEP with this compound. - Mass spectrometry analysis can help identify TCEP-adducts.[3][4] - Lowering the molar excess of TCEP or performing the reaction at a lower temperature may reduce the formation of side products. - Consider using a less reactive maleimide derivative if the application allows.
Reaction with primary amines (e.g., lysine residues). - Maintain the reaction pH at or below 7.5 to minimize reaction with amines.[1][2]
Disulfide scrambling. - For disulfide bridging, an in-situ approach where the reducing agent and bridging reagent are present simultaneously can minimize disulfide scrambling by rapidly capturing the free thiols.[6] However, this requires careful optimization to avoid the TCEP side reaction.
Protein Aggregation or Precipitation Protein instability upon reduction of disulfide bonds. - Perform the reduction and conjugation at a lower temperature (e.g., 4°C). - Optimize the concentration of the reducing agent to avoid over-reduction. - Ensure the final concentration of the organic solvent (from the maleimide stock solution) is low (typically below 10% v/v).[2]

Quantitative Data Summary

The following table summarizes the general impact of TCEP and DTT on reactions with this compound. Precise quantitative data is highly dependent on the specific protein, reaction conditions, and stoichiometry.

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Primary Function Reduction of disulfide bonds.Reduction of disulfide bonds.
Compatibility with Maleimides Generally compatible, but can react with highly reactive maleimides like this compound, leading to side products.[3][4]Not compatible for in-situ reactions. Must be removed before adding the maleimide reagent.
Optimal pH Range Effective over a broad pH range (4.0-9.0).[7]Optimal activity above pH 7.
Odor Odorless.Pungent odor.
Stability More stable and resistant to air oxidation.[7]Less stable, especially in the presence of metal ions.
Potential for Side Products with this compound Formation of protein-maleimide-TCEP adducts has been observed.[3][4]Can directly react with the maleimide if not removed, leading to consumption of the reagent.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the general procedure for reducing disulfide bonds in a protein sample using TCEP prior to conjugation with this compound.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5, degassed)

  • TCEP hydrochloride

  • Degassed reaction buffer

Procedure:

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the degassed reaction buffer.

  • Add the TCEP stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Optional but Recommended: To avoid side reactions with this compound, remove the excess TCEP using a desalting column or dialysis against the degassed reaction buffer.

  • The reduced protein is now ready for conjugation.

Protocol 2: Disulfide Bridging with this compound

This protocol outlines the conjugation of a reduced protein with this compound.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Add the this compound stock solution to the reduced protein solution to achieve a 5-10 fold molar excess of the maleimide over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Optional: Quench the reaction by adding a small molecule thiol like L-cysteine to a final concentration of 1-10 mM to react with any excess dibromomaleimide.[2]

  • Purify the conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Protein Protein with Disulfide Bonds TCEP Add TCEP (10-20x molar excess) Protein->TCEP Incubate_Reduce Incubate (RT, 30-60 min) TCEP->Incubate_Reduce Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduce->Reduced_Protein DBM Add 2,3-Dibromo-N- methylmaleimide (5-10x) Reduced_Protein->DBM Optional: TCEP Removal Incubate_Conjugate Incubate (RT, 1-2h or 4°C overnight) DBM->Incubate_Conjugate Bridged_Protein Disulfide-Bridged Protein Conjugate Incubate_Conjugate->Bridged_Protein Purify Purification (SEC or Dialysis) Bridged_Protein->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Experimental workflow for disulfide bridging using this compound.

troubleshooting_logic Start Low Conjugation Yield? Check_Reduction Incomplete Disulfide Reduction? Start->Check_Reduction Yes Check_Maleimide Maleimide Hydrolysis? Check_Reduction->Check_Maleimide No Increase_TCEP Increase TCEP/Incubation Time Check_Reduction->Increase_TCEP Yes Check_SideReaction Side Reaction with TCEP? Check_Maleimide->Check_SideReaction No Use_Fresh_Maleimide Use Fresh Maleimide Solution Maintain pH 6.5-7.5 Check_Maleimide->Use_Fresh_Maleimide Yes Optimize_TCEP Optimize TCEP Stoichiometry Remove Excess TCEP Check_SideReaction->Optimize_TCEP Yes Success Improved Yield Increase_TCEP->Success Use_Fresh_Maleimide->Success Optimize_TCEP->Success

Caption: Troubleshooting logic for low yield in this compound reactions.

reaction_pathways cluster_desired Desired Reaction Pathway cluster_side Potential Side Reaction Reduced_Protein Reduced Protein (-SH HS-) Bridged_Product Disulfide-Bridged Product Reduced_Protein->Bridged_Product + DBM TCEP TCEP DBM This compound DBM2 This compound Side_Product TCEP-Maleimide Adduct TCEP->Side_Product + DBM

Caption: Desired reaction versus a potential side reaction with TCEP.

References

Technical Support Center: Dibromomaleimide Reagent Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide (DBM) reagents. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dibromomaleimide reagent not dissolving in my reaction buffer?

A1: Dibromomaleimide reagents, particularly those with unmodified N-substituents or large hydrophobic moieties, often exhibit poor aqueous solubility.[1] Solubility is dictated by the physicochemical properties of the specific DBM derivative and the composition of your solvent system (e.g., pH, polarity). For many bioconjugation reactions, which are often performed in aqueous buffers like PBS or HEPES, the low aqueous solubility of the DBM reagent is a primary obstacle.[2]

Q2: What are the recommended starting solvents for dissolving dibromomaleimide reagents?

A2: It is standard practice to first dissolve the dibromomaleimide reagent in a minimal amount of a water-miscible, polar aprotic organic solvent before adding it to the final aqueous reaction buffer.[1] The most commonly used and recommended solvents are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2][3] These solvents can effectively solubilize the reagent, creating a concentrated stock solution that can then be added to the aqueous phase.

Q3: Can I heat the solution to improve the solubility of my DBM reagent?

A3: While gentle heating can increase the solubility of many compounds, it should be approached with caution for dibromomaleimides. Higher temperatures can accelerate the rate of hydrolysis of the maleimide ring and other potential side reactions, compromising the reagent's integrity and reactivity.[2] If heating is attempted, it should be done minimally and with careful monitoring.

Q4: How does pH affect the solubility and stability of dibromomaleimide reagents?

A4: The optimal pH for reactions involving maleimides is typically between 6.5 and 7.5.[2] Below pH 6.5, the reaction rate with thiols decreases. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which can lead to reagent inactivation. Furthermore, reactions with primary amines can become more competitive at higher pH values.[2] While pH adjustment is a common technique for solubilizing some compounds, for DBMs, maintaining the pH within the 6.5-7.5 range is critical for reactivity, and significant deviations to improve solubility are not recommended.

Troubleshooting Guide

Problem: My dibromomaleimide reagent precipitates when added to the aqueous reaction buffer.

This is a common issue arising from the low aqueous solubility of many DBM derivatives. The abrupt change in solvent polarity from a high-concentration organic stock solution to a predominantly aqueous environment causes the reagent to crash out of solution.

Solution 1: Optimize the Cosolvent System

Using a water-miscible organic solvent (a cosolvent) is the most direct strategy to address this problem.

  • Initial Approach: Prepare a concentrated stock solution (e.g., 1-10 mM) of the dibromomaleimide in anhydrous DMSO or DMF immediately before use.[4] Add this stock solution dropwise to your stirring aqueous buffer.

  • Troubleshooting: If precipitation still occurs, you may need to increase the final percentage of the organic cosolvent in the total reaction volume. However, be mindful that high concentrations of organic solvents can denature proteins or affect cell viability. It is a trade-off that must be optimized for your specific system.

Solution 2: Chemical Modification of the Dibromomaleimide Reagent

If solvent optimization is insufficient or incompatible with your experimental system, modifying the DBM structure to enhance its intrinsic solubility is a powerful alternative.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method to increase the aqueous solubility and in vivo stability of molecules.[5][6][7] Synthesizing a DBM derivative with a PEG chain can dramatically improve its solubility in aqueous buffers.[5][8]

  • Introduction of Polar/Charged Groups: Incorporating hydrophilic linkers or charged functional groups (e.g., carboxylic acids, sulfonates) into the N-substituent of the dibromomaleimide can significantly enhance water solubility.[9]

Solution 3: Alternative Formulation Strategies

For highly challenging compounds, advanced formulation techniques, though more complex, can be considered. These are generally adapted from pharmaceutical sciences.[10][11][12]

  • Solid Dispersions: The drug can be dispersed in a water-soluble carrier like a polymer.[12]

  • Nanosuspensions: Reducing the particle size of the reagent to the nanometer scale can increase its surface area and dissolution rate.[13]

Quantitative Data Summary

The following table summarizes common solvents and modification strategies used to improve the solubility of dibromomaleimide reagents.

StrategyAgent/SolventTypical Concentration/UseKey OutcomeReference(s)
Cosolvency Dimethyl Sulfoxide (DMSO)Used to prepare 1-10 mM stock solutions; final reaction conc. typically ≤10% v/vSolubilizes DBM for addition to aqueous buffers[1][2]
Cosolvency N,N-Dimethylformamide (DMF)Used to prepare stock solutions (e.g., 2.82 mM)Effective for dissolving DBM for bioconjugation[3]
Chemical Modification PEGylationCovalent attachment of PEG chains to the N-position of the maleimideDramatically increases aqueous solubility and can improve pharmacokinetic properties[5][8][14]
Chemical Modification Introduction of Polar GroupsIncorporation of linkers containing esters or acids (e.g., 6-maleimido-4-oxacaproic ester)Resulted in water solubility of ≥8 mg/mL for a platinum-DBM complex[9]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Using a DBM Reagent in Bioconjugation

This protocol provides a general framework for conjugating a DBM reagent to a protein with free thiol groups.

Materials:

  • Dibromomaleimide (DBM) reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Protein with accessible thiol groups (e.g., reduced antibody)

  • Degassed, thiol-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)[2]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4]

  • (Optional) Disulfide Reduction: If the protein's thiols are in the form of disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2] Note: If using a reducing agent other than TCEP, it must be removed before adding the DBM reagent.

  • DBM Stock Solution Preparation: Immediately before use, dissolve the DBM reagent in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[2][4]

  • Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess (e.g., 10-20 fold) of the DBM stock solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4] Reaction times for DBM reagents can be very rapid, often completing in under an hour.[3][8]

  • Purification: Remove unreacted DBM reagent and byproducts using size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[4]

Visualizations

Troubleshooting Workflow for DBM Solubility Issues

G start Start: DBM Reagent Precipitates in Aqueous Buffer cosolvent Strategy 1: Cosolvent Optimization (Prepare stock in DMSO/DMF) start->cosolvent check1 Does precipitation persist? cosolvent->check1 increase_conc Increase % of organic cosolvent in final volume check1->increase_conc Yes success Success: Reagent Soluble, Proceed with Experiment check1->success No check2 Is high organic content compatible with experiment? increase_conc->check2 chem_mod Strategy 2: Chemical Modification (Synthesize new DBM derivative) check2->chem_mod No check2->success Yes pegylation Option A: Add PEG Chain (PEGylation) chem_mod->pegylation polar_groups Option B: Add Polar/Charged Groups chem_mod->polar_groups failure Consider Advanced Formulation (e.g., Nanosuspension) chem_mod->failure If synthesis is not feasible pegylation->success polar_groups->success

Caption: A decision-making workflow for troubleshooting DBM reagent solubility.

Factors Influencing Dibromomaleimide Solubility

G center DBM Reagent Solubility sub Reagent Properties center->sub sol Solvent System center->sol prop1 N-Substituent Polarity sub->prop1 prop2 Molecular Weight sub->prop2 prop3 Crystal Lattice Energy sub->prop3 sol1 Solvent Polarity (e.g., Water vs. DMSO) sol->sol1 sol2 pH of Aqueous Buffer sol->sol2 sol3 Temperature sol->sol3

Caption: Key factors influencing the solubility of dibromomaleimide reagents.

References

Technical Support Center: Troubleshooting Protein Aggregation During Dibromomaleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving protein aggregation issues encountered during and after labeling with dibromomaleimide reagents.

Frequently Asked Questions (FAQs)

Q1: What is dibromomaleimide labeling and why is it used?

Dibromomaleimide is a bifunctional reagent used for the site-specific modification of proteins, particularly for bridging cysteine residues. Following the reduction of a disulfide bond to yield two free thiol groups, the dibromomaleimide can react with both thiols to form a stable thioether linkage, effectively re-bridging the original disulfide bond with the maleimide moiety.[1][2][3] This technique is valuable for creating stable antibody-drug conjugates (ADCs) and other protein conjugates with a controlled drug-to-antibody ratio (DAR).[4][5]

Q2: What are the primary causes of protein aggregation during dibromomaleimide labeling?

Protein aggregation during this process can be triggered by several factors:

  • Intermolecular Cross-linking: Due to its bifunctional nature, a single dibromomaleimide molecule can potentially react with cysteine residues on two different protein molecules, leading to the formation of covalent aggregates.

  • Increased Hydrophobicity: The addition of the dibromomaleimide and its associated payload can increase the overall surface hydrophobicity of the protein, promoting self-association and precipitation.[4]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of aggregation.[4]

  • Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability. Proteins are often least soluble at their isoelectric point (pI).[4][6]

  • Presence of Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the dibromomaleimide reagent can disrupt the protein's structure, exposing hydrophobic regions that may lead to aggregation.[4]

  • Disruption of Protein Structure: The reduction of disulfide bonds, a prerequisite for labeling, can sometimes lead to conformational changes and instability, making the protein more prone to aggregation.[7]

Q3: Can the reaction between TCEP and dibromomaleimide cause problems?

Yes, a side reaction between the reducing agent TCEP (tris(2-carboxyethyl)phosphine) and dibromomaleimide can occur.[7] This can reduce the effective concentration of the labeling reagent, potentially leading to incomplete labeling. While excess TCEP does not need to be removed before adding the maleimide reagent, this potential side reaction should be considered when optimizing the stoichiometry of the labeling reaction.[6]

Q4: How can I detect protein aggregation?

Aggregation can be detected through various methods:

  • Visual Inspection: Obvious signs include cloudiness, turbidity, or visible precipitates in the solution.

  • Size-Exclusion Chromatography (SEC): The appearance of high-molecular-weight species eluting earlier than the monomeric protein is a clear indication of aggregation.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. An increase in the average particle size or the presence of multiple size populations suggests aggregation.

  • SDS-PAGE: Under non-reducing conditions, intermolecularly cross-linked proteins will appear as higher molecular weight bands.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during dibromomaleimide labeling.

Issue 1: Visible precipitation or cloudiness is observed during or immediately after the labeling reaction.

This indicates significant and rapid protein aggregation.

Potential Cause Suggested Solution
High Protein Concentration Reduce the protein concentration. Test a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 2 mg/mL) to find the optimal concentration that minimizes aggregation while maintaining a reasonable reaction rate.
Suboptimal Buffer pH Ensure the buffer pH is within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5).[6] For some applications, a slightly higher pH (up to 8.5) may be used to promote hydrolysis to a more stable maleamic acid form post-conjugation. However, be aware that higher pH can also increase the risk of maleimide hydrolysis and reaction with primary amines.[6]
Organic Solvent Shock Slowly add the dibromomaleimide stock solution (dissolved in DMSO or DMF) to the protein solution with gentle but continuous mixing. Keep the final concentration of the organic solvent to a minimum (ideally <10%).
Inappropriate Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the kinetics of both the labeling reaction and the aggregation process, often favoring the former. This may require a longer incubation time.

Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.

This is a common issue where smaller, soluble aggregates are formed that are not visible to the naked eye.

Potential Cause Suggested Solution
Intermolecular Cross-linking Optimize the molar ratio of dibromomaleimide to the protein. Start with a lower molar excess and perform a titration to find the optimal ratio that favors intramolecular disulfide bridging over intermolecular cross-linking.
Protein Instability Post-Reduction Minimize the time between the reduction of disulfide bonds and the addition of the dibromomaleimide reagent to prevent the reduced, potentially less stable protein from aggregating.[7]
Lack of Stabilizing Agents Incorporate stabilizing additives into the reaction and storage buffers. These can help maintain protein conformation and prevent aggregation. See the table below for examples.
Suboptimal Buffer Composition Screen different buffer systems (e.g., phosphate, HEPES) and vary the ionic strength (e.g., by adding 150-500 mM NaCl) to find conditions that enhance protein stability.

Stabilizing Additives for Buffers

The inclusion of certain additives can significantly improve protein stability and reduce aggregation.

Additive Class Examples Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) or 250-500 mMPromote a more compact and stable protein conformation.
Amino Acids Arginine, Glycine, Proline50-500 mMCan suppress aggregation by interacting with hydrophobic patches or increasing the energy barrier for unfolding.
Non-denaturing Detergents Tween 20, CHAPSLow concentrations (e.g., 0.01-0.1%)Help to solubilize proteins and prevent aggregation without causing denaturation.
Reducing Agents TCEP0.5-1 mM (during reduction step)Prevents the formation of non-native intermolecular disulfide bonds. TCEP is preferred as it does not react with maleimides.[6]

Experimental Protocols

Protocol 1: General Dibromomaleimide Labeling of a Protein

This protocol provides a general methodology for labeling a protein with available disulfide bonds. Optimization is likely required for each specific protein.

  • Protein Preparation:

    • Buffer exchange the protein into a degassed, thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5).

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) in the reaction buffer.

    • Add a 5- to 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiols.

  • Dibromomaleimide Reagent Preparation:

    • Immediately before use, dissolve the dibromomaleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the dibromomaleimide stock solution to the reduced protein solution. Add the reagent slowly with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Immediately after the incubation period, remove the excess, unreacted dibromomaleimide reagent and any aggregates using size-exclusion chromatography (SEC) or dialysis.

    • The purified, labeled protein should be buffer-exchanged into a suitable storage buffer, which may contain stabilizing additives.

Protocol 2: Assessment of Protein Aggregation by Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Superdex 200 Increase or similar) with a filtered and degassed mobile phase (typically the formulation buffer of the protein).

    • Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • Filter the protein sample through a low-protein-binding 0.22 µm filter.

    • Prepare a control sample of the unlabeled, non-reduced protein at the same concentration for comparison.

  • Data Acquisition:

    • Inject a defined amount of the protein sample onto the column.

    • Run the chromatography at a constant flow rate and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the monomeric protein by comparing it to the control sample.

    • The presence of peaks eluting at earlier retention times indicates the presence of soluble high-molecular-weight (HMW) species or aggregates.

    • Integrate the peak areas to quantify the percentage of monomer, aggregates, and any low-molecular-weight fragments.

Visualizations

Dibromomaleimide_Reaction Dibromomaleimide Reaction with Cysteine Residues cluster_protein Protein with Disulfide Bond P_S_S_P Protein-S-S-Protein Reduced_Protein Protein-SH   HS-Protein P_S_S_P->Reduced_Protein + TCEP TCEP TCEP (Reducing Agent) Bridged_Protein Bridged Protein (Protein-S-Maleimide-S-Protein) Reduced_Protein->Bridged_Protein + Dibromomaleimide Dibromomaleimide Dibromomaleimide (Br-Maleimide-Br)

Caption: Reaction scheme for dibromomaleimide disulfide bridging.

experimental_workflow Experimental Workflow for Dibromomaleimide Labeling & Analysis cluster_analysis Quality Control start Start: Protein Sample buffer_exchange 1. Buffer Exchange (Degassed, Thiol-Free Buffer) start->buffer_exchange reduction 2. Disulfide Reduction (+ TCEP) buffer_exchange->reduction labeling 3. Labeling Reaction (+ Dibromomaleimide) reduction->labeling purification 4. Purification (SEC or Dialysis) labeling->purification analysis 5. Analysis of Conjugate purification->analysis storage 6. Storage (Add Stabilizers) analysis->storage sec SEC (Aggregation?) analysis->sec Assess Aggregation dls DLS (Size Distribution?) analysis->dls Assess Aggregation mass_spec Mass Spec (Labeling Efficiency?) analysis->mass_spec Assess Labeling

Caption: Workflow for labeling and aggregation analysis.

troubleshooting_tree Troubleshooting Aggregation in Dibromomaleimide Labeling start Protein Aggregation Observed? visible_precipitate Visible Precipitate? start->visible_precipitate Yes soluble_aggregates Soluble Aggregates (Detected by SEC/DLS) start->soluble_aggregates No (but detected analytically) reduce_conc Action: Reduce Protein Concentration visible_precipitate->reduce_conc Yes optimize_ratio Action: Optimize Molar Ratio (Dibromomaleimide:Protein) soluble_aggregates->optimize_ratio optimize_ph Action: Optimize Buffer pH (6.5-7.5) reduce_conc->optimize_ph slow_addition Action: Slow Reagent Addition optimize_ph->slow_addition lower_temp Action: Lower Reaction Temperature (4°C) slow_addition->lower_temp add_stabilizers Action: Add Stabilizing Excipients (Arginine, Glycerol, etc.) optimize_ratio->add_stabilizers screen_buffers Action: Screen Buffer Conditions (Ionic Strength) add_stabilizers->screen_buffers

Caption: Decision tree for troubleshooting protein aggregation.

References

Validation & Comparative

A Head-to-Head Comparison: 2,3-Dibromo-N-methylmaleimide vs. Iodoacetamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and efficient labeling of cysteine residues is a critical technique in proteomics, drug development, and various biochemical assays. The choice of labeling reagent can significantly impact the outcome of an experiment, influencing factors such as reaction speed, specificity, and the stability of the resulting conjugate. This guide provides an objective, data-driven comparison of two common cysteine labeling reagents: 2,3-Dibromo-N-methylmaleimide and iodoacetamide.

This comparison will delve into the reaction kinetics, specificity, and stability of the adducts formed by each reagent, supported by experimental data and detailed protocols.

Executive Summary

This compound and iodoacetamide are both effective reagents for the alkylation of cysteine residues. However, they exhibit significant differences in their performance characteristics. This compound, a member of the dibromomaleimide family, offers significantly faster reaction kinetics and, following a subsequent hydrolysis step, forms a more stable final adduct compared to iodoacetamide. Iodoacetamide, while a well-established and effective reagent, has slower reaction kinetics and a greater propensity for off-target reactions with other nucleophilic amino acid residues.

Quantitative Data Comparison

The following tables summarize the key performance characteristics of this compound and iodoacetamide based on available experimental data.

Table 1: Reaction Kinetics and Specificity

ParameterThis compoundIodoacetamide
Reaction Type Michael Addition followed by HydrolysisSN2 Nucleophilic Substitution
Second-Order Rate Constant (with Cysteine) >100 M⁻¹s⁻¹ (Significantly faster than N-ethylmaleimide)~0.6 M⁻¹s⁻¹[1]
Optimal pH 6.5 - 7.57.5 - 8.5
Specificity for Cysteine High at optimal pHModerate; can react with methionine, histidine, lysine, and tyrosine at higher pH

Table 2: Adduct Stability and Off-Target Reactions

ParameterThis compound AdductIodoacetamide Adduct
Bond Type Thioether (after hydrolysis of the initial adduct)Stable Thioether
Adduct Stability High; the hydrolyzed adduct is resistant to retro-Michael addition.Very High
Common Side Reactions Hydrolysis of the maleimide ring prior to conjugation.Alkylation of other nucleophilic amino acid residues.

Reaction Mechanisms

The chemical reactions of this compound and iodoacetamide with cysteine are distinct, leading to differences in their performance.

cluster_DBM This compound Reaction cluster_IAM Iodoacetamide Reaction DBM 2,3-Dibromo- N-methylmaleimide Initial_Adduct Initial Michael Adduct DBM->Initial_Adduct Michael Addition Cys-SH Cysteine (Thiol) Cys-SH->Initial_Adduct Final_Adduct_DBM Stable Thioether Adduct Initial_Adduct->Final_Adduct_DBM Hydrolysis Hydrolysis Hydrolysis IAM Iodoacetamide Final_Adduct_IAM Stable Thioether Adduct IAM->Final_Adduct_IAM SN2 Reaction Cys-S- Cysteine (Thiolate) Cys-S-->Final_Adduct_IAM

Caption: Reaction mechanisms of this compound and iodoacetamide with cysteine.

Experimental Protocols

Detailed methodologies for labeling cysteine residues with each reagent are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and experimental conditions.

Protocol 1: Cysteine Labeling with this compound

This protocol is adapted from general procedures for maleimide-based labeling and should be optimized for reaction time due to the high reactivity of dibromomaleimides.

Materials:

  • Protein sample containing cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagents

Procedure:

  • Protein Reduction:

    • If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP or a 20-fold molar excess of DTT.

    • Incubate at room temperature for 1 hour.

    • If using DTT, remove it by buffer exchange using a desalting column or dialysis, as it will react with the maleimide. TCEP does not need to be removed.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 15-30 minutes. The optimal time should be determined empirically. Protect the reaction from light.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 2-5 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Hydrolysis of the Adduct:

    • To ensure the formation of the stable, "locked" adduct, adjust the pH of the solution to 8.5-9.0 and incubate for 1-2 hours at room temperature. This step promotes the hydrolysis of the succinimide ring.

  • Purification:

    • Remove excess labeling reagent and byproducts by buffer exchange using a desalting column or dialysis.

Protocol 2: Cysteine Labeling with Iodoacetamide

This is a standard protocol for the alkylation of cysteine residues using iodoacetamide.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Iodoacetamide (IAA) solution (e.g., 100 mM in reaction buffer, freshly prepared and protected from light)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Protein Reduction:

    • Add DTT to the protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared iodoacetamide solution to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry:

    • The protein sample is now ready for downstream processing, such as proteolytic digestion for mass spectrometry analysis.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for comparing the labeling efficiency and specificity of this compound and iodoacetamide using mass spectrometry.

Start Protein Sample Reduction Reduction of Disulfide Bonds (e.g., TCEP or DTT) Start->Reduction Split Split Sample Reduction->Split Label_DBM Labeling with This compound Split->Label_DBM Arm 1 Label_IAM Labeling with Iodoacetamide Split->Label_IAM Arm 2 Quench_DBM Quench Reaction Label_DBM->Quench_DBM Quench_IAM Quench Reaction Label_IAM->Quench_IAM Hydrolysis Hydrolysis Step (for DBM sample) Quench_DBM->Hydrolysis Combine Combine Samples (optional, for differential analysis) Quench_IAM->Combine Hydrolysis->Combine Digestion Proteolytic Digestion (e.g., Trypsin) Combine->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis: - Labeling Efficiency - Specificity (Off-targets) - Adduct Stability LCMS->Data_Analysis

Caption: Workflow for comparative analysis of cysteine labeling reagents by mass spectrometry.

Conclusion

The choice between this compound and iodoacetamide for cysteine labeling depends on the specific requirements of the experiment. For applications requiring rapid labeling and a highly stable final conjugate, this compound is a superior choice. Its enhanced reactivity allows for shorter incubation times, minimizing potential protein degradation. The subsequent hydrolysis step to form a stable thioether bond is a key advantage over traditional maleimides.

Iodoacetamide remains a widely used and effective reagent, particularly when extremely high stability of the initial adduct is paramount and when its slower reaction kinetics are not a limiting factor. However, researchers must be mindful of its potential for off-target reactions and optimize labeling conditions accordingly to ensure specificity.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate reagent for their cysteine labeling needs, ultimately leading to more robust and reliable experimental outcomes.

References

A Comparative Guide: 2,3-Dibromo-N-methylmaleimide vs. N-ethylmaleimide for Thiol-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. Maleimides are among the most widely used reagents for this purpose due to their high reactivity and specificity for thiol groups. This guide provides an objective, data-driven comparison of the conventional reagent, N-ethylmaleimide (NEM), and the emerging class of dibromomaleimides, represented here by 2,3-Dibromo-N-methylmaleimide (DBMM).

While direct comparative data for this compound is limited in publicly accessible literature, this guide draws upon the well-documented chemistry of dibromomaleimides (DBMs) to provide a thorough comparison with the extensively characterized N-ethylmaleimide.

Executive Summary

N-ethylmaleimide is a highly efficient reagent for the rapid and specific alkylation of single cysteine residues. Its primary drawback is the potential for reversibility of the formed thioether bond through a retro-Michael reaction, which can lead to conjugate instability in thiol-rich environments like plasma.

Dibromomaleimides, on the other hand, offer enhanced functionality. They can react with one or two thiol molecules, making them ideal for bridging disulfide bonds, which can improve the stability of antibody-based therapeutics. Furthermore, the resulting adducts can be designed to be cleavable, offering a controlled release mechanism. The bromine substituents also increase the susceptibility of the maleimide ring to hydrolysis, a property that can be leveraged to create more stable, ring-opened adducts post-conjugation.

Reactivity and Specificity: A Head-to-Head Comparison

The reaction of maleimides with thiols proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring.[1][2] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[]

N-ethylmaleimide (NEM)

NEM is known for its rapid reaction kinetics with cysteine residues.[4] The reaction forms a stable thiosuccinimide linkage. However, this linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[5]

This compound (DBMM) and Dibromomaleimides (DBMs)

Dibromomaleimides exhibit a more versatile reactivity profile. They can undergo a sequential reaction with two thiol molecules, making them suitable for bridging disulfide bonds in proteins. The presence of two bromine atoms activates the maleimide core, leading to rapid reactions. Intriguingly, dibromomaleimides themselves are found to hydrolyze rapidly, a characteristic that can be exploited to stabilize the final conjugate through post-conjugation hydrolysis.[6]

Quantitative Data Comparison

PropertyN-ethylmaleimide (NEM)This compound (DBMM) / Dibromomaleimides (DBMs)
Reaction Mechanism Michael AdditionSequential Substitution/Addition
Primary Target Single Cysteine ResiduesSingle or Paired Cysteine Residues (Disulfide Bridging)
Optimal pH 6.5 - 7.5[]6.5 - 7.5 (Expected)
Second-Order Rate Constant ~100 - 1000 M⁻¹s⁻¹ with thiols[7]Expected to be rapid; data not readily available for direct comparison
Adduct Stability Susceptible to retro-Michael reaction (reversibility)[5]Can be designed for cleavability; adduct can be stabilized by hydrolysis[6]
Key Side Reactions Reaction with amines at pH > 7.5; Ring hydrolysis[2]Ring hydrolysis (accelerated by bromine atoms)[6]

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

G cluster_NEM N-ethylmaleimide (NEM) Reaction cluster_DBMM Dibromomaleimide (DBM) Reaction NEM N-ethylmaleimide Adduct_NEM Thiosuccinimide Adduct (Potentially Reversible) NEM->Adduct_NEM Michael Addition Thiol_NEM Protein-SH Thiol_NEM->Adduct_NEM DBM Dibromomaleimide Bridged_Adduct Bridged Thioether Adduct (Stable or Cleavable) DBM->Bridged_Adduct Sequential Reaction Thiol1_DBM Protein-SH Thiol1_DBM->Bridged_Adduct Thiol2_DBM Protein-SH Thiol2_DBM->Bridged_Adduct

Experimental Workflow for Comparing Reactivity

G Protein Thiol-containing Protein Split Protein->Split NEM_Reaction React with N-ethylmaleimide Split->NEM_Reaction DBM_Reaction React with Dibromomaleimide Split->DBM_Reaction Quench Quench Reaction (e.g., L-cysteine) NEM_Reaction->Quench DBM_Reaction->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Compare Reaction Rates and Adduct Formation Analysis->Data

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Maleimides

This protocol provides a general framework for labeling a thiol-containing protein with either NEM or a DBM.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • N-ethylmaleimide or this compound

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.[8]

  • Maleimide Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[9]

  • Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein.[9][10]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 1-2 mM to consume excess maleimide. Incubate for 15-30 minutes.[9]

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Assay for Adduct Stability

This protocol can be used to compare the stability of the conjugates in a thiol-rich environment.

Materials:

  • Purified protein-maleimide conjugate

  • Human plasma or a solution of glutathione (GSH) in PBS, pH 7.4

  • Incubator at 37°C

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Incubation Setup: Add the purified conjugate to pre-warmed human plasma or GSH solution to a final concentration of approximately 100 µg/mL.[5]

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).[5]

  • Sample Processing: At each time point, stop the reaction (e.g., by acidification with formic acid) and prepare the sample for analysis.[11]

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.[5]

  • Data Interpretation: Plot the percentage of intact conjugate versus time to determine the stability and half-life of the adduct.

Protocol 3: Mass Spectrometry Analysis of Conjugates

This protocol outlines a general procedure for the analysis of maleimide-conjugated proteins by mass spectrometry.

Materials:

  • Purified protein-maleimide conjugate

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • C18 solid-phase extraction (SPE) column

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Denature the protein conjugate in 8 M urea. Reduce any remaining disulfide bonds with DTT and alkylate the newly formed thiols with iodoacetamide to prevent disulfide scrambling.[12]

  • Enzymatic Digestion: Dilute the sample to reduce the urea concentration to below 2 M and digest the protein with trypsin overnight at 37°C.[12]

  • Sample Cleanup: Acidify the digest and desalt the peptides using a C18 SPE column.[12]

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the modified peptides and confirm the site of conjugation. The mass shift corresponding to the maleimide adduct will be observed on the cysteine-containing peptides.

Conclusion

The choice between N-ethylmaleimide and a dibromomaleimide derivative depends on the specific application. NEM remains an excellent choice for straightforward, rapid, and efficient labeling of single cysteine residues, particularly when the long-term stability of the conjugate in a reducing environment is not a critical concern.

For applications requiring the bridging of disulfide bonds, such as in the development of more stable and homogeneous antibody-drug conjugates, or for creating multifunctional bioconjugates with the potential for controlled cleavage, this compound and other dibromomaleimides represent a superior and more versatile class of reagents. Their unique reactivity profile opens up new avenues for the design of sophisticated and highly functional bioconjugates. Further research providing direct quantitative comparisons of the reaction kinetics of various N-substituted dibromomaleimides will be invaluable for the continued advancement of bioconjugation chemistry.

References

stability of dibromomaleimide adducts compared to maleimide adducts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Dibromomaleimide vs. Maleimide Adducts

For researchers, scientists, and drug development professionals, the stability of the linkage between a payload and a biomolecule is a critical determinant of a bioconjugate's therapeutic efficacy and safety. The maleimide-thiol conjugation has been a widely used method, but the stability of the resulting adduct is a known concern. This guide provides an objective comparison of the stability of traditional maleimide adducts with that of next-generation dibromomaleimide adducts, supported by experimental data and detailed methodologies.

Executive Summary

Dibromomaleimide adducts offer significantly enhanced stability compared to traditional maleimide adducts. This is primarily due to a rapid, irreversible hydrolysis step that "locks" the conjugate and prevents the retro-Michael reaction, a common degradation pathway for maleimide adducts. This increased stability translates to a lower risk of premature drug release and off-target toxicity, making dibromomaleimides a superior choice for applications requiring high in vivo stability.

The Instability of Maleimide Adducts: The Retro-Michael Reaction

The primary mechanism compromising the stability of a maleimide-thiol adduct is the retro-Michael reaction.[1][2][3] This reversible reaction can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols such as glutathione, this can result in "thiol exchange," where the conjugated payload is transferred from the intended biomolecule to other molecules, leading to reduced efficacy and potential off-target effects.[1][2][4]

Several factors influence the rate of the retro-Michael reaction, including pH, temperature, and the chemical nature of the N-substituent on the maleimide.[1][5] While hydrolysis of the thiosuccinimide ring can occur to form a more stable succinamic acid, this process is often slow for conventional maleimides, allowing the retro-Michael reaction to dominate.[3][6]

The Stability of Dibromomaleimide Adducts: Accelerated Hydrolysis

Dibromomaleimides provide a solution to the instability of maleimide adducts. They react with two thiol groups, for instance from the reduction of a disulfide bond in an antibody, to form a dithiomaleimide bridge.[7] The key to their enhanced stability lies in the subsequent rapid and irreversible hydrolysis of the dithiomaleimide to a stable dithiomaleamic acid.[7][8][9][10][11] This hydrolysis effectively "locks" the conjugate, rendering it resistant to the retro-Michael reaction and thiol exchange.[7]

The presence of the two bromine atoms on the maleimide ring inductively withdraws electrons, which significantly accelerates the rate of this stabilizing hydrolysis.[8] This allows for the formation of a robustly stable conjugate in a short period, often just over an hour.[9][10][11]

Quantitative Data Comparison

The following table summarizes the key stability characteristics of dibromomaleimide and maleimide adducts based on available data.

FeatureMaleimide AdductsDibromomaleimide AdductsReferences
Primary Degradation Pathway Retro-Michael reaction (reversible)Hydrolysis to stable maleamic acid (irreversible)[1][2][3][7]
Susceptibility to Thiol Exchange High, especially with thiols like glutathioneLow to negligible after hydrolysis[2][4][7]
Post-Conjugation Stabilization Slow hydrolysis to succinamic acidRapid hydrolysis to dithiomaleamic acid[3][6][8][9][10][11]
Half-life of Stabilizing Hydrolysis Can be slow (hours to days) for N-alkyl maleimidesVery rapid (e.g., complete in ~1 hour)[6][8][9][10][11]
Overall In Vivo Stability Variable, can be low leading to premature payload releaseHigh, due to the locked maleamic acid structure[7][12][13]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Serum Stability

This protocol provides a general method for comparing the stability of different bioconjugates in serum.[14]

1. Materials and Reagents:

  • Purified protein conjugates (e.g., antibody-drug conjugates)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% formic acid in acetonitrile)

  • LC-MS or HPLC system with a suitable column (e.g., reverse-phase C4 or C8)

2. Experimental Procedure:

  • Sample Preparation: Dilute the protein conjugates to a final concentration of 1 mg/mL in PBS.

  • Incubation: In separate microcentrifuge tubes, mix the conjugate solution with serum at a 1:4 ratio (e.g., 20 µL conjugate + 80 µL serum). Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, and 7 days), withdraw an aliquot (e.g., 10 µL) from each reaction tube.

  • Quenching and Precipitation: Immediately add the aliquot to a tube containing the quenching solution to stop the reaction and precipitate serum proteins. Vortex and centrifuge to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant by LC-MS or HPLC. The method should be optimized to separate the intact conjugate from the deconjugated protein and any drug-adducts formed with serum proteins.

  • For LC-MS analysis, monitor the mass corresponding to the intact conjugate.

  • For HPLC analysis, monitor the peak corresponding to the intact conjugate, typically detected by UV absorbance.

4. Data Analysis:

  • Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.

  • Plot the percentage of intact conjugate versus time to visualize the deconjugation kinetics. The half-life of the conjugate can be determined by fitting the data to a first-order decay model.

Protocol 2: Monitoring Hydrolysis of Dithiomaleimide Adducts

This protocol is used to monitor the rapid hydrolysis of dithiomaleimide adducts to the stable dithiomaleamic acid form.[11]

1. Materials and Reagents:

  • Dibromomaleimide-conjugated protein

  • Reaction buffer (e.g., pH 8.5)

  • UV-Vis spectrophotometer

2. Experimental Procedure:

  • After conjugation of the dibromomaleimide reagent to the protein containing free thiols, adjust the pH of the solution to 8.5 to promote hydrolysis.[7]

  • Monitor the reaction by UV-Vis spectrophotometry. The dithiomaleimide intermediate has a characteristic absorbance that is lost upon hydrolysis to the maleamic acid. For example, some dithiomaleimides have an absorbance maximum around 402-406 nm.[11]

3. Analysis:

  • Record the decrease in absorbance at the characteristic wavelength over time.

  • The completion of the hydrolysis is indicated by the stabilization of the absorbance reading.

Visualization of Stability Pathways

The following diagrams illustrate the key chemical pathways influencing the stability of maleimide and dibromomaleimide adducts.

Maleimide_Instability cluster_0 Maleimide Adduct Fate Thiol_Maleimide_Adduct Thiol-Maleimide Adduct (Thiosuccinimide) Retro_Michael Retro-Michael Reaction (Reversible) Thiol_Maleimide_Adduct->Retro_Michael Hydrolysis Hydrolysis (Irreversible, Slow) Thiol_Maleimide_Adduct->Hydrolysis Deconjugated_Products Deconjugated Thiol + Maleimide Retro_Michael->Deconjugated_Products Stable_Adduct Stable Ring-Opened Adduct (Succinamic Acid) Hydrolysis->Stable_Adduct

Caption: Competing pathways of maleimide-thiol adducts.

Dibromomaleimide_Stability cluster_1 Dibromomaleimide Adduct Fate Dibromomaleimide_Thiol Dibromomaleimide + 2 Thiols Dithiomaleimide Dithiomaleimide Adduct (Intermediate) Dibromomaleimide_Thiol->Dithiomaleimide Accelerated_Hydrolysis Accelerated Hydrolysis (Irreversible, Fast) Dithiomaleimide->Accelerated_Hydrolysis Stable_Dithiomaleamic_Acid Stable Dithiomaleamic Acid Adduct Accelerated_Hydrolysis->Stable_Dithiomaleamic_Acid

Caption: Stabilization pathway of dibromomaleimide adducts.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of bioconjugates. While traditional maleimide-thiol linkages are well-established, their inherent instability due to the retro-Michael reaction poses a significant challenge. Dibromomaleimides offer a superior alternative by promoting rapid and irreversible hydrolysis to a stable maleamic acid adduct. This "locking" mechanism effectively prevents deconjugation, leading to significantly more stable bioconjugates in vivo. For researchers aiming to develop robust and effective targeted therapies, the enhanced stability profile of dibromomaleimide adducts makes them a highly attractive choice.

References

Navigating the Landscape of Disulfide Rebridging: A Comparative Guide to Alternatives for 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the selection of an appropriate disulfide rebridging reagent is a critical determinant of success. While 2,3-Dibromo-N-methylmaleimide has been a staple in this field, a new generation of reagents offers distinct advantages in terms of reaction efficiency, stability, and the homogeneity of the final product. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.

The covalent rebridging of native disulfide bonds is a powerful strategy for the site-specific modification of proteins, particularly in the construction of antibody-drug conjugates (ADCs). This approach maintains the structural integrity of the protein by re-establishing a covalent linkage between the two cysteine residues of a reduced disulfide bond. This guide explores the performance of prominent alternatives to this compound: bis-sulfones, dibromopyridazinediones, and allyl sulfones.

Comparative Performance of Disulfide Rebridging Reagents

The choice of a rebridging reagent significantly impacts the key parameters of the final bioconjugate. The following table summarizes quantitative data on the performance of this compound and its alternatives.

Reagent ClassReaction Efficiency (Yield)Reaction TimeStability of Rebridged ProductAchievable Drug-to-Antibody Ratio (DAR)
This compound Quantitative conversion observed.[1][2]< 15-20 minutes.[1][3]Stable, but the resulting dithiomaleimide can be susceptible to hydrolysis to the more stable maleamic acid.[4][5]Homogeneous conjugates, typically with a DAR of 4 for IgGs.
Bis-sulfones 78% conversion to ADC with DAR of 4.[6][7] Isolated yields of PEGylated Fabs in the range of 60-66%.[8]1-12 hours.[9][10]Extremely stable in human and rat serum for up to 96 hours at 37°C.[6][11] Stable in the presence of high concentrations of albumin over 5 days.[6]Homogeneous products with a defined DAR, commonly achieving DAR 4 for antibodies.[6][7]
Dibromopyridazinediones >90% homogeneity of the final conjugate.[2][12]Optimized protocols can achieve high levels of conversion.The resulting dithiol-substituted pyridazinedione bioconjugates are highly stable in blood serum.[13][14]Precise control over DAR, with the ability to generate homogeneous ADCs with a DAR of 4.[12]
Allyl Sulfones Isolated yields of 19-49% for modified proteins and peptides.[11][15]15 minutes to 24 hours, depending on the substrate and pH.[15]The bisthioether adduct is hydrolytically stable for up to 48 hours in various pH conditions and in 10% fetal calf serum.[11]Enables monofunctionalization of proteins with multiple disulfides.

Visualizing the Chemistries and Workflow

To better understand the reagents and processes involved, the following diagrams illustrate their chemical structures and a generalized experimental workflow.

Chemical Structures of Key Disulfide Rebridging Reagents cluster_DBM This compound cluster_BisSulfone Bis-sulfone cluster_DibromoPD Dibromopyridazinedione cluster_AllylSulfone Allyl Sulfone DBM DBM BisSulfone BisSulfone DibromoPD DibromoPD AllylSulfone AllylSulfone

Key disulfide rebridging reagents.

G Generalized Experimental Workflow for Disulfide Rebridging start Start with native protein (e.g., antibody with interchain disulfides) reduction Disulfide Bond Reduction (e.g., with TCEP or DTT) start->reduction purification1 Optional: Removal of excess reducing agent (e.g., desalting column) reduction->purification1 rebridging Addition of Rebridging Reagent (e.g., Bis-sulfone, Dibromopyridazinedione) reduction->rebridging purification1->rebridging incubation Incubation (Time and temperature are reagent-dependent) rebridging->incubation purification2 Purification of the Rebridged Conjugate (e.g., chromatography) incubation->purification2 analysis Analysis of the Final Conjugate (e.g., SDS-PAGE, Mass Spectrometry, HPLC) purification2->analysis end Homogeneous and stable rebridged bioconjugate analysis->end

A generalized workflow for disulfide rebridging.

Detailed Experimental Protocols

The following are generalized protocols for disulfide rebridging using the discussed reagents. It is crucial to optimize these protocols for specific proteins and payloads.

Protocol 1: Disulfide Rebridging using this compound
  • Protein Preparation: Dissolve the protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Reduction: Add a 5-20 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 1-2 hours at room temperature or 37°C.[16]

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMF or DMSO.

  • Rebridging Reaction: Add a 1.1 to 5-fold molar excess of the this compound solution to the reduced protein solution.[1][16] The reaction is typically rapid and can be complete in less than 20 minutes at room temperature.[1][3]

  • Purification: Remove excess reagent and byproducts using a desalting column or dialysis.

  • Analysis: Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm rebridging and determine the DAR.

Protocol 2: Disulfide Rebridging using Bis-sulfones
  • Protein Preparation: Prepare the antibody at 5-10 mg/mL in a reaction buffer (e.g., PBS with EDTA, pH 7.4).[9]

  • Reduction: Add a 10-20 fold molar excess of DTT or TCEP and incubate for 30-60 minutes at 37°C.[9]

  • Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column.[9]

  • Rebridging Reaction: Add a 4-8 fold molar excess of the bis-sulfone reagent per disulfide bond to the reduced antibody solution. Incubate for 1-2 hours at room temperature or on ice.[9]

  • Quenching (Optional): The reaction can be quenched by adding a quenching solution like 1 M Tris-HCl, pH 8.0.[9]

  • Purification: Purify the conjugate using size-exclusion or ion-exchange chromatography.

  • Analysis: Analyze the conjugate to confirm purity, homogeneity, and DAR.

Protocol 3: Disulfide Rebridging using Dibromopyridazinediones
  • Protein Preparation: Use a protein concentration of approximately 20 µM in a suitable buffer.

  • Reduction: Add 10 equivalents of TCEP·HCl to the protein solution.

  • Rebridging Reaction: There are three main strategies:

    • Step-wise: Reduce the protein, remove the reducing agent, then add the dibromopyridazinedione reagent.[12]

    • Sequential: Add the dibromopyridazinedione reagent directly to the reduction reaction mixture.[12]

    • In situ: Add the dibromopyridazinedione reagent before the reducing agent.[12]

  • Optimization: The reaction conditions, including temperature, are critical for achieving high homogeneity.[12]

  • Purification: Purify the resulting conjugate using standard chromatographic techniques.

  • Analysis: Assess the homogeneity and DAR of the final product using mass spectrometry and SDS-PAGE.

Protocol 4: Disulfide Rebridging using Allyl Sulfones
  • Protein Preparation: Dissolve the protein in an aqueous buffer. Allyl sulfones offer improved water solubility compared to bis-sulfones.[15]

  • In Situ Reaction: The disulfide rebridging reaction with allyl sulfones can often be performed in situ, without the need to remove the reducing agent (e.g., TCEP).[17]

  • pH Control: The reaction can be controlled by pH. For dual labeling, the first thiol-containing molecule can be reacted at pH 6 for about 1 hour, followed by the addition of the second thiol-containing molecule at pH 8 and incubation for 24 hours.[15][18]

  • Purification: Purify the conjugate to remove unreacted reagents.

  • Analysis: Characterize the final product to confirm successful modification.

Conclusion

The landscape of disulfide rebridging has evolved significantly, offering researchers a toolkit of reagents with diverse performance characteristics. While this compound remains a rapid and effective option, alternatives like bis-sulfones provide exceptional stability, and dibromopyridazinediones offer pathways to highly homogeneous conjugates. Allyl sulfones present advantages in terms of water solubility and the potential for multi-functionalization. The optimal choice of reagent will depend on the specific application, balancing the need for reaction speed, conjugate stability, and the desired level of homogeneity. This guide provides a foundational understanding to aid in the selection of the most appropriate tool for your bioconjugation needs.

References

A Comparative Analysis of Dihalomaleimides in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is paramount. Dihalomaleimides have emerged as a versatile class of reagents for thiol-selective bioconjugation, offering unique advantages over traditional maleimides, particularly in applications requiring the bridging of disulfide bonds and enhanced conjugate stability. This guide provides an objective comparison of dihalomaleimides, supported by experimental data, to inform the selection of the optimal reagent for specific research needs.

Dihalomaleimides react efficiently with two thiol equivalents, making them ideal for re-bridging disulfide bonds in proteins and peptides after reduction.[1][2] This approach helps to maintain the native conformation and stability of the biomolecule.[2][3] The reactivity of dihalomaleimides is dependent on the halogen substituent, following the order: diiodomaleimide > dibromomaleimide > dichloromaleimide.[1][2] This trend is attributed to the leaving group ability of the halide.[1][2]

Performance Characteristics of Dihalomaleimides

The choice of a dihalomaleimide reagent is a balance between reactivity, stability of the reagent itself, and the stability of the resulting conjugate. The following table summarizes key performance characteristics.

FeatureDiiodomaleimideDibromomaleimideDichloromaleimideTraditional Maleimide
Reactivity with Thiols Fastest[1][2]Intermediate[1][2]Slowest[1][2]High
Hydrolytic Stability (Reagent) Higher than DBM[4][5]Lower (t½ ≈ 17.9 min at pH 7.4)[4][5]Higher than DBM[4]Prone to hydrolysis[6][7]
Conjugate Stability High[4]High, especially after hydrolysis to dithiomaleamic acid[8]HighSusceptible to retro-Michael addition[6][9]
Primary Application Disulfide bridging, conjugation to sterically hindered sites[4][10]Disulfide bridging, synthesis of ADCs[8][11]Disulfide bridging[2]General thiol conjugation
Cleavability of Conjugate Cleavable with reducing agents[1]Cleavable with reducing agents[1][12]Cleavable with reducing agents[1]Generally stable thioether bond

Reaction Mechanism and Experimental Workflow

The reaction of a dihalomaleimide with a reduced disulfide bond proceeds via a sequential conjugate addition-elimination of two thiol groups, resulting in a re-bridged dithio-maleimide linkage.

ReactionMechanism Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with two Thiols (SH) Protein_SS->Protein_SH Reduction (e.g., TCEP) Intermediate Mono-Thio Adduct Protein_SH->Intermediate + Dihalomaleimide Dihalomaleimide Dihalomaleimide (X=I, Br, Cl) Dihalomaleimide->Intermediate Bridged_Protein Bridged Protein (Dithiomaleimide) Intermediate->Bridged_Protein - 2HX Hydrolyzed_Product Hydrolyzed, Stable Conjugate Bridged_Protein->Hydrolyzed_Product Hydrolysis (pH > 7)

Fig. 1: Reaction of dihalomaleimide with a reduced disulfide bond.

A general workflow for disulfide bridging using dihalomaleimides involves an initial reduction of the disulfide bond, followed by the addition of the dihalomaleimide reagent. For enhanced stability, the resulting dithiomaleimide conjugate can be hydrolyzed to the corresponding dithiomaleamic acid.[8]

ExperimentalWorkflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein Solution in Buffer ReducingAgent Add Reducing Agent (e.g., TCEP) Protein->ReducingAgent Incubate_Reduction Incubate to Reduce Disulfide Bonds ReducingAgent->Incubate_Reduction Dihalomaleimide Add Dihalomaleimide Reagent Incubate_Reduction->Dihalomaleimide Incubate_Conjugation Incubate to Form Bridged Conjugate Dihalomaleimide->Incubate_Conjugation Purification Purify Conjugate (e.g., SEC) Incubate_Conjugation->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis

Fig. 2: General workflow for disulfide bridging bioconjugation.

Application in Antibody-Drug Conjugates (ADCs)

Dihalomaleimides are particularly useful in the construction of site-specific ADCs. By targeting the interchain disulfide bonds in the hinge region of an antibody, a homogenous product with a defined drug-to-antibody ratio (DAR) can be achieved.[11] For instance, trastuzumab, an antibody targeting the HER2 receptor, can be conjugated with cytotoxic drugs using dihalomaleimide linkers.[8][10]

ADC_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor HER2 Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation of Antibody Cell_Death Apoptosis Drug_Release->Cell_Death Induces

Fig. 3: Simplified pathway of an ADC targeting a cell surface receptor.

Experimental Protocols

General Protocol for Disulfide Bridging of a Peptide (e.g., Somatostatin)

This protocol is adapted from methodologies described in the literature.[2][13]

Materials:

  • Peptide (e.g., somatostatin)

  • Dihalomaleimide reagent (diiodo-, dibromo-, or dichloromaleimide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M, pH 7)

  • Buffer: Phosphate or borate buffer (e.g., 100 mM, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Solvents for reagent dissolution (e.g., DMF or DMSO)

  • Analytical equipment: HPLC, Mass Spectrometer (MS)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add TCEP solution to the peptide solution to a final concentration of 1.1-1.5 equivalents relative to the peptide. Incubate at room temperature for 30-60 minutes.

  • Conjugation: Prepare a stock solution of the dihalomaleimide reagent in DMF or DMSO. Add 1.1-2 equivalents of the dihalomaleimide solution to the reduced peptide solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC-MS. The reaction time will vary depending on the dihalomaleimide used (diiodo < dibromo < dichloro). Typical reaction times range from 10 minutes to a few hours.[2]

  • Quenching: Once the reaction is complete, add a small excess of a quenching reagent like N-acetylcysteine to react with any unreacted dihalomaleimide.

  • Purification: Purify the bridged peptide conjugate using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the product by Mass Spectrometry.

Protocol for Hydrolytic Stabilization of Dithiomaleimide Conjugates

This procedure is based on the principle of increasing the pH to promote ring opening.[4][8]

Procedure:

  • Following the conjugation step and before final purification, adjust the pH of the reaction mixture to 8.0-8.5 using a suitable base (e.g., 0.1 M NaOH or a basic buffer).

  • Incubate the mixture at room temperature or 37°C. The time required for complete hydrolysis can range from a few hours to 72 hours.[4]

  • Monitor the conversion of the dithiomaleimide to the dithiomaleamic acid by HPLC-MS.

  • Once hydrolysis is complete, proceed with the purification of the final, stabilized conjugate.

Conclusion

Dihalomaleimides offer a powerful platform for thiol-selective bioconjugation, particularly for applications requiring the stable re-bridging of disulfide bonds. Diiodomaleimides provide the fastest reaction rates and good hydrolytic stability, making them suitable for conjugating sterically hindered systems.[4] Dibromomaleimides represent a balance of reactivity and have been extensively used in the development of stable ADCs.[8] Dichloromaleimides offer the slowest reactivity. The choice of the specific dihalomaleimide should be guided by the specific requirements of the biomolecule and the desired reaction kinetics. The ability to hydrolyze the resulting conjugate to a stable dithiomaleamic acid further enhances the utility of this class of reagents for in vivo applications.

References

A Researcher's Guide to Assessing the Reversibility of 2,3-Dibromo-N-methylmaleimide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a cornerstone of modern chemical biology and drug discovery. Among the diverse reagents available, 2,3-Dibromo-N-methylmaleimide (DBM) has emerged as a valuable tool for introducing modifications that can be reversed under specific conditions. This guide provides a comprehensive comparison of DBM modifications with other reversible and irreversible cysteine-targeting strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate chemical tool for your research.

Comparative Analysis of Cysteine Modification Reagents

The choice of a cysteine modification reagent is dictated by the desired stability of the resulting conjugate and the experimental context. While traditional maleimides form largely stable thioether bonds, bromomaleimides offer a unique avenue for reversible covalent targeting. The following table summarizes the key characteristics of DBM in comparison to other common cysteine modification reagents.

Reagent ClassReagent ExampleReaction TypeReversibilityReversal ConditionsKey AdvantagesKey Disadvantages
Dibromomaleimide This compoundMichael Addition/EliminationReversible Excess thiols (e.g., DTT, GSH), Phosphines (e.g., TCEP)Tunable reversibility, rapid reactionPotential for off-target reactions with excess reagent
Standard Maleimide N-Ethylmaleimide (NEM)Michael AdditionLargely IrreversibleHarsh conditions, retro-Michael reaction can occur but is often slowHigh reactivity and selectivity for thiols at neutral pHAdducts can undergo hydrolysis, potential for thiol exchange over long periods
Haloacetamide IodoacetamideAlkylationIrreversibleNot applicableForms a very stable thioether bondLower selectivity, can react with other nucleophilic residues (His, Lys, Met)
Pyridazinedione (Varies)Michael AdditionReversible Thiol exchangeTunable reactivity and reversibilityNewer class of reagents, less established than maleimides
Cyanoacrylamide (Varies)Michael AdditionReversible retro-Michael reactionTunable residence time

Quantitative Assessment of Reversibility

The reversibility of a covalent modification is a critical parameter, particularly in the development of targeted covalent inhibitors where a prolonged but not permanent effect is desired. The stability of the adduct formed between a thiol and a maleimide derivative is influenced by the substituents on the maleimide ring and the nature of the reducing agent used for reversal.

AdductReagentReversal Conditions (in vitro)Half-life (t½)Reference
Grb2 SH2 (L111C) - N-methylbromomaleimideTCEP (100 equiv)85% conversion to unmodified protein in 3 hoursNot explicitly stated[1]
Grb2 SH2 (L111C) - Dibromomaleimide2-mercaptoethanol or glutathione (100 equiv)Quantitative conversion to unmodified protein in 4 hoursNot explicitly stated[2]
N-ethylmaleimide-4-mercaptophenylacetic acidGlutathione20-80 hours
Dibromomaleimide AdductsHydrolysis at pH 8.0< 1 minute

Note: The half-life of these adducts can vary significantly based on the specific protein context, pH, and concentration of the reducing agent. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: TCEP-Mediated Cleavage of a this compound Protein Adduct

This protocol outlines a general procedure for reversing a DBM modification on a protein using Tris(2-carboxyethyl)phosphine (TCEP).[1][3]

Materials:

  • DBM-modified protein solution (in a suitable buffer, e.g., PBS, pH 7.4)

  • TCEP hydrochloride stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the DBM-modified protein at a known concentration (e.g., 10 µM) in the reaction buffer.

  • Initiate Reversal: Add a molar excess of TCEP to the protein solution. A 100-fold molar excess is a common starting point. For example, for a 10 µM protein solution, add TCEP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Course Monitoring: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a large excess of a non-thiol alkylating agent to cap any remaining free thiols.

  • LC-MS Analysis: Analyze the aliquots by LC-MS to monitor the disappearance of the DBM-modified protein and the appearance of the unmodified protein. Deconvolution of the mass spectra will allow for the quantification of each species over time.

  • Data Analysis: Plot the percentage of unmodified protein as a function of time to determine the rate and extent of the reversal reaction.

Protocol 2: LC-MS Workflow for Monitoring Reversibility

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for monitoring the progress of protein modifications and their reversal.[4][5][6][7]

Workflow:

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1.

  • Chromatographic Separation: Inject the sample onto a reverse-phase LC column (e.g., C4 or C18) suitable for protein separation. Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the proteins.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in the appropriate mass range to detect both the modified and unmodified protein.

  • Data Processing: Use deconvolution software to determine the molecular weights of the species present in each chromatogram.

  • Quantification: The relative abundance of the modified and unmodified protein can be determined by integrating the peak areas from the extracted ion chromatograms or from the deconvoluted mass spectra.

Visualizing the Chemistry and Workflow

To better understand the processes involved in the modification and reversal, the following diagrams have been generated using Graphviz.

cluster_modification Modification cluster_reversal Reversal Protein-SH Protein-SH Adduct Thioether Adduct Protein-SH->Adduct + DBM DBM 2,3-Dibromo- N-methylmaleimide HBr HBr Adduct->HBr - HBr Adduct_rev Thioether Adduct Protein-SH_rev Protein-SH Adduct_rev->Protein-SH_rev + Reducing Agent ThiolAdduct Thiol-Maleimide Adduct Adduct_rev->ThiolAdduct ReducingAgent Excess Thiol (e.g., DTT) cluster_loop Time-course Sampling start Start: DBM-modified Protein prep Prepare Reaction Mixture (Protein + Buffer) start->prep add_tcep Add TCEP (molar excess) prep->add_tcep incubate Incubate at RT or 37°C add_tcep->incubate aliquot Withdraw Aliquot incubate->aliquot quench Quench Reaction (Optional) aliquot->quench lcms LC-MS Analysis quench->lcms lcms->aliquot Repeat for each time point data_analysis Data Analysis: - Deconvolution - Quantification lcms->data_analysis end End: Determine Reversal Rate data_analysis->end cluster_pathway MAP Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription DBM_probe Reversible Covalent Probe (DBM-linked inhibitor) DBM_probe->MEK Reversible Inhibition

References

A Comparative Guide: Dibromomaleimides vs. Dithio-maleimides for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker chemistry is paramount to the stability, homogeneity, and efficacy of the final product. Among the various strategies, those targeting cysteine residues have gained significant traction. This guide provides an in-depth comparison of two prominent thiol-reactive reagents: dibromomaleimides (DBMs) and the resulting dithio-maleimides, offering researchers, scientists, and drug development professionals a clear understanding of their respective advantages and disadvantages, supported by experimental data and protocols.

Introduction to Thiol-Reactive Maleimides

Maleimides are widely utilized for their high reactivity and specificity towards thiol groups found in cysteine residues under mild physiological conditions.[1] The reaction proceeds via a Michael addition, forming a stable thiosuccinimide bond.[1] This chemoselectivity allows for site-specific modification of proteins and other biomolecules.[1]

Dibromomaleimides represent a class of "next-generation maleimides" (NGMs) that react with two thiol groups, typically from a reduced disulfide bond in an antibody, to form a dithio-maleimide bridge.[2][3] This disulfide bridging strategy is a convenient method for generating site-selective antibody conjugates from native antibodies.[2][3]

Quantitative Performance Comparison

The performance of these reagents can be evaluated based on several key parameters, including reaction kinetics, stability of the resulting conjugate, and homogeneity of the final product.

Parameter Dibromomaleimide (leading to Dithio-maleimide) Conventional Maleimide (for comparison) References
Reaction with Thiols Rapid, with thiol substitution occurring within 5 minutes.[4]Fast, but can be slower than DBMs. N-aryl maleimides react ~2.5 times faster than N-alkyl derivatives.[5][4][5]
Homogeneity of Conjugate Leads to highly homogeneous conjugates with a drug-to-antibody ratio (DAR) approaching 4.[2][3]Can lead to heterogeneous product mixtures due to multiple reactive sites.[6][2][3][6]
Stability of Conjugate The initial dithio-maleimide is susceptible to thiol exchange.[3] Post-conjugation hydrolysis to a maleamic acid "locks" the conjugate, rendering it robustly stable and unreactive to serum thiols.[2][4][6]The thiosuccinimide bond can undergo a retro-Michael reaction, leading to payload transfer, particularly to albumin in serum.[4][2][3][4][6]
Hydrolysis Half-life Dithio-maleimide hydrolysis can be tuned. With electron-withdrawing linkers, half-lives can be as short as 16-19 minutes at pH 8.5.[2][3] A C6 linker results in a much longer half-life of 48 hours.[2][3]N-aryl maleimides hydrolyze faster than N-alkyl derivatives. The rate is influenced by substituents on the aryl ring.[5][2][3][5]

Reaction Mechanism and Workflow

The bioconjugation process using dibromomaleimides involves a two-step sequence: disulfide reduction followed by conjugation and a subsequent hydrolysis step to ensure stability.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Stabilization A Native Antibody (with interchain disulfides) C Reduced Antibody (with free thiols) A->C Reduction B Reducing Agent (e.g., TCEP) E Dithio-maleimide Conjugate C->E Thiol Addition D Dibromomaleimide- Payload D->E G Stable Maleamic Acid Conjugate E->G Ring Opening F Hydrolysis (mildly basic pH)

Bioconjugation workflow using dibromomaleimides.

Experimental Protocols

This protocol is adapted from established methods for conjugating dibromomaleimide-payloads to IgG1 antibodies.[4]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dibromomaleimide-payload conjugate (e.g., sar–dbm or dfo–dbm)

  • Phosphate buffer (pH 8.5)

  • Anhydrous DMSO or DMF

  • SDS-PAGE for analysis

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.0-7.5).

    • Add a 10-100 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate the mixture for 20-30 minutes at room temperature.

  • Conjugation:

    • Prepare a 10 mM stock solution of the dibromomaleimide-payload in anhydrous DMSO or DMF.

    • Add 8 molar equivalents of the dibromomaleimide-payload solution to the reduced antibody solution at pH 8.5.[4]

    • The thiol substitution reaction to form the dithiomaleimide conjugate is rapid and typically completes within 5 minutes.[4]

  • Hydrolysis (Stabilization):

    • Incubate the reaction mixture at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[4]

    • The incubation time depends on the linker attached to the dibromomaleimide. For a C2 glycine-derived linker, hydrolysis is complete within 2 hours. For a longer C6 aminohexanoate linker, incubation for 48 hours at 37°C may be required.[4]

  • Analysis:

    • Monitor the progress of the conjugation and hydrolysis reactions by SDS-PAGE.[4]

    • Characterize the final conjugate by ESI-HRMS to determine the drug-to-antibody ratio.[6]

This protocol describes the synthesis of a fluorescent dibromomaleimide for labeling biomolecules.[7]

Materials:

  • Dibromomaleic anhydride

  • Fluoresceinamine

  • Acetic acid (AcOH)

Procedure:

  • Treat dibromomaleic anhydride with fluoresceinamine at room temperature.

  • Heat the mixture at reflux in acetic acid to effect cyclization to the maleimide.[7]

  • The resulting fluorescein-dibromomaleimide can be used to label disulfide-containing biomolecules, such as the peptide hormone somatostatin.[7]

Signaling Pathway Context: Antibody-Drug Conjugate (ADC) Action

Dibromomaleimide and the resulting dithio-maleimide chemistries are frequently employed in the construction of ADCs. The following diagram illustrates the general mechanism of action for an ADC.

ADC_Pathway cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (on cell surface) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Drug) Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis

General mechanism of action for an antibody-drug conjugate.

Conclusion

Dibromomaleimides offer a significant advancement in bioconjugation technology, particularly for the site-specific modification of antibodies. The ability to form stable, homogeneous conjugates through a disulfide bridging and subsequent hydrolysis strategy addresses key limitations of conventional maleimide chemistry, such as product heterogeneity and in-vivo instability due to retro-Michael reactions.[2][4][6] The dithio-maleimide intermediate, while susceptible to thiol exchange, is readily converted to a highly stable maleamic acid.[2][3] The reaction kinetics, especially the hydrolysis step, can be fine-tuned by the choice of linker, providing a versatile platform for the development of next-generation bioconjugates.[2][3] For researchers seeking to produce robust and homogeneous antibody-drug conjugates or other protein conjugates, the dibromomaleimide platform presents a compelling and advantageous approach.

References

A Comparative Guide to the Kinetic Analysis of Thiol-Reactive Compounds, Focusing on 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 2,3-Dibromo-N-methylmaleimide and other common thiol-reactive reagents. The information presented herein is supported by experimental data from peer-reviewed literature to assist in the selection of the most appropriate reagent for specific research and drug development applications, such as bioconjugation, protein modification, and disulfide bond rebridging.

Performance Comparison of Thiol-Reactive Reagents

The reactivity of thiol-modifying agents is a critical parameter in bioconjugation, influencing the efficiency, selectivity, and overall success of the labeling or crosslinking process. While this compound is a prominent reagent for targeting cysteine residues and rebridging disulfide bonds, a range of other compounds are also widely used. This section provides a quantitative comparison of their reaction kinetics with the common biological thiol, glutathione (GSH).

Below is a comparative summary of the available kinetic data for other common thiol-reactive compounds.

Reagent ClassSpecific CompoundThiolpHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Dibromomaleimide This compoundCysteine/GSH~7Data not available; reported as "rapid"[1][3]
Maleimide N-ethylmaleimide (NEM)Glutathione7.0~1.0 x 10³[4][5]
Iodoacetamide IodoacetamideGlutathione7.4~0.03[6]
Bromoacetamide BromoacetamideCysteine7.5-8.5Generally more reactive than iodoacetamides[7]
Vinyl Sulfone Divinyl sulfoneGlutathione7.50.00095[8][9]

Experimental Protocols

Accurate kinetic analysis of thiol-reactive compounds is essential for understanding and optimizing their application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol is suitable for reactions with half-lives in the millisecond to second range.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Thiol solution (e.g., Glutathione or Cysteine) of known concentration

  • Thiol-reactive reagent (e.g., this compound) solution of known concentration

  • Quenching solution (e.g., a high concentration of a different thiol like β-mercaptoethanol)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the thiol and the thiol-reactive reagent in the desired reaction buffer. Ensure all solutions are degassed to prevent interference from dissolved oxygen.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired reaction temperature. Set the spectrophotometer to a wavelength where a change in absorbance is expected upon reaction. For maleimide reactions, this can be the disappearance of the maleimide absorbance around 302 nm.

  • Loading of Syringes: Load one syringe with the thiol solution and the other with the thiol-reactive reagent solution.

  • Kinetic Run: Rapidly mix the two solutions in the stopped-flow apparatus. The instrument will record the change in absorbance over time.

  • Data Analysis: The reaction is pseudo-first-order if one reactant is in large excess. The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay function.

  • Determination of Second-Order Rate Constant (k₂): Perform the experiment with varying concentrations of the excess reactant. Plot the obtained k_obs values against the concentration of the excess reactant. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: Monitoring Reaction Progress using Ellman's Assay

This method is suitable for slower reactions and is used to quantify the concentration of remaining free thiols over time.

Materials:

  • UV-Vis Spectrophotometer

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Thiol solution (e.g., Glutathione or Cysteine)

  • Thiol-reactive reagent

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution

  • Quenching solution (optional)

Procedure:

  • Initiate the Reaction: Mix the thiol and the thiol-reactive reagent in the reaction buffer at the desired concentrations and temperature. Start a timer immediately.

  • Time Points: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching (Optional): If the reaction is relatively fast, the reaction in the aliquot can be quenched by adding a quenching solution or by rapid dilution.

  • Ellman's Assay:

    • Add the aliquot to a solution containing Ellman's Reagent.

    • Allow the color to develop (typically 15 minutes).

    • Measure the absorbance at 412 nm.

  • Quantification: The concentration of unreacted thiol is determined by comparing the absorbance to a standard curve of the known thiol.

  • Kinetic Analysis: Plot the concentration of the thiol against time. The rate of the reaction can be determined from the slope of this curve. For a second-order reaction, a plot of 1/[Thiol] versus time will be linear, and the slope will be equal to the second-order rate constant (k₂).

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in the kinetic analysis of this compound reactions with thiols, the following diagrams are provided.

ReactionMechanism DBM This compound Intermediate Mono-substituted Intermediate DBM->Intermediate Addition-Elimination Thiol1 R-SH (Thiol 1) Thiol1->Intermediate Product Di-substituted Product Intermediate->Product Addition-Elimination HBr1 - HBr Thiol2 R'-SH (Thiol 2) Thiol2->Product HBr2 - HBr

Caption: Reaction of this compound with two thiol molecules.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagents Prepare Thiol and Dibromomaleimide Solutions Mix Initiate Reaction Reagents->Mix Buffer Prepare Reaction Buffer Buffer->Mix Monitor Monitor Reaction Progress (e.g., Stopped-Flow or Ellman's) Mix->Monitor Kinetics Determine Rate Constants (k_obs, k₂) Monitor->Kinetics Compare Compare with Alternative Reagents Kinetics->Compare

Caption: General workflow for the kinetic analysis of thiol-reactive compounds.

LogicalComparison cluster_maleimides Maleimides cluster_alternatives Alternatives ThiolReactive Thiol-Reactive Reagents DBM This compound (Rapid, for bridging) ThiolReactive->DBM NEM N-Ethylmaleimide (Rapid, standard) ThiolReactive->NEM Halo Haloacetamides (Iodo/Bromo, slower, stable bond) ThiolReactive->Halo Vinyl Vinyl Sulfones (Moderate speed, stable bond) ThiolReactive->Vinyl

Caption: Logical comparison of different classes of thiol-reactive reagents.

References

A Comparative Guide to the Cross-Reactivity of 2,3-Dibromo-N-methylmaleimide with Other Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,3-Dibromo-N-methylmaleimide (DBM) with various biological nucleophiles. Understanding the selectivity of DBM is critical for its application in bioconjugation, chemical biology, and drug development, where specific and efficient labeling of target molecules is paramount. This document summarizes the available experimental data on DBM's cross-reactivity, presents detailed experimental protocols for assessing this reactivity, and provides visual representations of the underlying chemical principles.

High Selectivity for Thiol Nucleophiles

This compound is a highly efficient reagent for the modification of thiol groups, primarily the side chains of cysteine residues in proteins. Its reactivity profile is characterized by a strong preference for thiols over other common nucleophiles such as amines (e.g., lysine residues) and hydroxyl groups (e.g., serine, threonine, or tyrosine residues). This high selectivity is a key advantage in bioconjugation, as it allows for the precise modification of proteins at specific cysteine sites, even in the presence of an abundance of other potentially reactive functional groups. For instance, studies have shown that even in proteins containing multiple lysine residues, DBM exhibits a high degree of selectivity for thiol modification.

The reaction of DBM with thiols proceeds via a rapid substitution mechanism, where one or both of the bromine atoms are displaced by the thiol nucleophile. This is in contrast to the Michael addition reaction typical of standard maleimides. The resulting thiosuccinimide linkage is also reversible under certain conditions, offering an additional layer of control for specific applications.

Data Presentation: Comparative Reactivity of this compound

While direct, side-by-side quantitative kinetic data for the reaction of this compound with a comprehensive panel of nucleophiles under identical conditions is limited in the published literature, the following table provides a representative comparison based on qualitative observations and data from analogous thiol-reactive reagents. The significant difference in reaction rates underscores the high selectivity of DBM for thiols.

Nucleophile (Model Compound)Functional GroupRepresentative Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative ReactivityKey Observations
N-acetylcysteine Thiol (-SH)~10² - 10³HighRapid and highly selective reaction.
N-acetyllysine Amine (-NH₂)Not Reported (significantly lower than thiols)Very LowReaction is generally not observed under conditions optimized for thiol conjugation.
Serine/Threonine Hydroxyl (-OH)Not Reported (negligible)NegligibleNo significant reaction is expected under physiological conditions.

Note: The rate constant for N-acetylcysteine is an estimation based on the high reactivity of dibromomaleimides with protein thiols. Direct kinetic studies comparing these specific model compounds are encouraged for precise quantification. The reactivity of amines and hydroxyls is inferred from the high selectivity for thiols reported in various studies.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a competitive reaction assay can be performed. This protocol provides a framework for determining the relative reaction rates with a thiol and an amine nucleophile.

Protocol: Competitive Kinetic Analysis of DBM with N-acetylcysteine and N-acetyllysine

1. Objective: To determine the second-order rate constants for the reaction of this compound with N-acetylcysteine (a thiol model) and N-acetyllysine (an amine model) under pseudo-first-order conditions.

2. Materials:

  • This compound (DBM)

  • N-acetylcysteine (NAC)

  • N-acetyllysine (NAL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • UV-Vis spectrophotometer

3. Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of DBM in DMF or DMSO.

    • Prepare 100 mM stock solutions of NAC and NAL in PBS, pH 7.4.

  • Kinetic Measurements (Pseudo-first-order conditions):

    • Reaction with N-acetylcysteine:

      • In a temperature-controlled cuvette or reaction vessel at 25°C, add a large excess of NAC (e.g., final concentration of 10 mM) in PBS.

      • Initiate the reaction by adding a small volume of the DBM stock solution to achieve a final concentration of 0.1 mM.

      • Immediately monitor the reaction by either:

        • HPLC: Withdraw aliquots at various time points, quench the reaction (e.g., with an excess of a different thiol), and analyze the disappearance of DBM and the formation of the DBM-NAC adduct.

        • Spectrophotometry: If there is a distinct change in absorbance upon reaction, monitor the change over time at the appropriate wavelength.

    • Reaction with N-acetyllysine:

      • Repeat the same procedure as above, using a large excess of NAL (e.g., final concentration of 10 mM).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [DBM]), the reaction will follow first-order kinetics with respect to DBM.

    • Plot the natural logarithm of the DBM concentration (ln[DBM]) versus time. The slope of this line will be the negative of the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [Nucleophile]

4. Expected Outcome: A significantly higher second-order rate constant for the reaction with N-acetylcysteine compared to N-acetyllysine, quantitatively demonstrating the thiol selectivity of DBM.

Mandatory Visualization

Reaction Mechanism and Selectivity

The following diagram illustrates the preferential reaction pathway of this compound with a thiol nucleophile over an amine nucleophile.

G cluster_reactants Reactants cluster_products Products DBM 2,3-Dibromo- N-methylmaleimide Thiol_Adduct Thiol Adduct DBM->Thiol_Adduct Fast Reaction (High Selectivity) No_Reaction No Significant Reaction DBM->No_Reaction Very Slow or No Reaction Thiol Thiol (R-SH) Amine Amine (R-NH2)

Caption: Reaction pathway of this compound.

Experimental Workflow for Assessing Cross-Reactivity

The diagram below outlines the key steps in the experimental protocol for determining the kinetic parameters of DBM's reaction with different nucleophiles.

G A Prepare Stock Solutions (DBM, Nucleophiles) B Set up Reaction (Pseudo-first-order conditions) A->B C Monitor Reaction Progress (HPLC or Spectrophotometry) B->C D Collect Time-Course Data C->D E Plot ln[DBM] vs. Time D->E F Determine Observed Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k) F->G

Caption: Experimental workflow for kinetic analysis.

A Head-to-Head Comparison of Dibromomaleimide and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the development of robust and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Maleimide-based crosslinkers have long been a cornerstone for their high reactivity and specificity towards thiol groups, enabling the precise linkage of payloads to cysteine residues on proteins. This guide provides an objective comparison of dibromomaleimide, a "next-generation" maleimide, with other prevalent crosslinking alternatives, supported by experimental data.

Executive Summary

Dibromomaleimide stands out from conventional maleimide crosslinkers due to its ability to form highly stable, hydrolysis-resistant linkages, addressing the primary drawback of traditional maleimide chemistry—the reversibility of the thiol-maleimide bond. While traditional maleimides form a thiosuccinimide linkage susceptible to a retro-Michael reaction, dibromomaleimide can re-bridge disulfide bonds and, following a hydrolysis step, creates a stable maleamic acid thioether. This enhanced stability is crucial for in vivo applications where premature drug release can lead to off-target toxicity and reduced therapeutic efficacy.

Mechanism of Action: A Tale of Two Stabilities

The fundamental difference between dibromomaleimide and conventional maleimide crosslinkers lies in the stability of the final conjugate.

Conventional Maleimides (e.g., SMCC): These reagents react with thiols to form a thiosuccinimide linkage. However, this bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the physiological environment. This can lead to the deconjugation of the payload.[1][2]

Dibromomaleimide: This crosslinker reacts with two thiol groups, often from a reduced disulfide bond, to re-bridge the connection. A subsequent hydrolysis step opens the maleimide ring to form a highly stable maleamic acid structure that is not prone to the retro-Michael reaction.[3][4] This "locking" mechanism ensures a more permanent and stable conjugation.

cluster_0 Conventional Maleimide (e.g., SMCC) Pathway cluster_1 Dibromomaleimide Pathway Protein_SH Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Reversible) Protein_SH->Thiosuccinimide Michael Addition Maleimide Maleimide Crosslinker Maleimide->Thiosuccinimide Deconjugated Deconjugated Protein & Payload Thiosuccinimide->Deconjugated Retro-Michael Reaction Reduced_Disulfide Reduced Disulfide (Protein-SH HS-Protein) Dithiomaleimide Dithiomaleimide Adduct Reduced_Disulfide->Dithiomaleimide Disulfide Re-bridging DBM Dibromomaleimide DBM->Dithiomaleimide Maleamic_Acid Stable Maleamic Acid Adduct (Hydrolyzed) Dithiomaleimide->Maleamic_Acid Hydrolysis ('Locking')

Figure 1: Reaction pathways of conventional maleimide vs. dibromomaleimide crosslinkers.

Quantitative Performance Comparison

The following tables summarize key performance indicators for dibromomaleimide and other common crosslinkers based on available literature. Direct head-to-head comparisons under identical experimental conditions are often limited, so data is compiled from various sources to provide a comparative overview.

Crosslinker TypeTarget Group(s)Reaction pHTypical Reaction TimeLinkage StabilityKey Features
Dibromomaleimide 2 Thiols (disulfide re-bridging)6.5 - 8.55 min - 1 hour for conjugation[3]Very High (after hydrolysis)[3][5]Forms stable, non-reversible linkage; ideal for ADCs.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Amine, Thiol7.2 - 8.5 (Amine) 6.5 - 7.5 (Thiol)30 min - 2 hoursModerate (Thiol linkage reversible)[2]Widely used heterobifunctional linker.
Maleimide (general N-alkyl) Thiol6.5 - 7.51 - 2 hoursModerate (Reversible)[2]Prone to retro-Michael reaction.
N-Aryl Maleimide Thiol6.5 - 7.5Faster than N-alkyl maleimides[6]Higher than N-alkyl (faster hydrolysis)[6][7]"Self-hydrolyzing" properties enhance stability.
Haloacetyls (e.g., Iodoacetamide) Thiol7.5 - 8.5Several hoursHigh (Stable thioether bond)Can have cross-reactivity with other residues.
Pyridyl Disulfides Thiol5.0 - 8.01 - 2 hoursLow (Cleavable disulfide bond)Reversible linkage, useful for drug delivery.

Table 1: General Comparison of Crosslinker Properties

ParameterDibromomaleimide Adduct (Hydrolyzed)Conventional Thiosuccinimide Adduct (e.g., from SMCC)Notes
Susceptibility to Retro-Michael Reaction No[3]Yes[2]A key differentiator for in vivo stability.
Plasma Stability High[3][4]Variable, prone to payload loss[4]Crucial for therapeutic applications.
Half-life of Unconjugated Maleimide (Hydrolysis) DBM has a half-life of 17.9 min at pH 7.4N-alkyl maleimides generally have longer half-livesPre-conjugation stability is a consideration.
Half-life of Conjugated Adduct (Hydrolysis) Hydrolysis is induced to stabilize the linkageN-alkyl thiosuccinimides: ~27 h; N-aryl thiosuccinimides: 0.7-1.5 h (pH 7.4, 37°C)[6]Faster hydrolysis of the conjugate is desirable for stability.
Conjugation Yield Generally high, can be near-quantitative[8][9]High, but subsequent deconjugation can occurYields are dependent on specific reaction conditions.

Table 2: Head-to-Head Stability and Performance Comparison

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of crosslinkers. Below are generalized methodologies for key experiments.

Protocol 1: Comparative Analysis of Conjugation Efficiency

This protocol outlines a method to compare the conjugation efficiency of dibromomaleimide with a conventional maleimide crosslinker like SMCC.

  • Protein Preparation:

    • For dibromomaleimide: Reduce the disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0). A typical protocol uses a 6-fold molar excess of TCEP and incubation at 37°C for 2 hours.[10]

    • For SMCC: If conjugating to a free cysteine, ensure the protein is in a reduced state. If targeting lysine residues, the protein can be used directly in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Crosslinker Preparation:

    • Prepare stock solutions of the dibromomaleimide-payload and SMCC-payload conjugates in an organic solvent like DMSO immediately before use to prevent hydrolysis.

  • Conjugation Reaction:

    • Add a specific molar excess of the crosslinker-payload to the prepared protein solution. For dibromomaleimide, a 5-fold molar excess is often sufficient.[10] For SMCC, a 10-20 fold molar excess may be used.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 1-2 hours).

  • Quenching and Purification:

    • Quench any unreacted crosslinker by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) for maleimide reactions or a primary amine (e.g., Tris or glycine) for NHS ester reactions.

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

  • Analysis:

    • Determine the drug-to-antibody ratio (DAR) and the percentage of unconjugated antibody using techniques such as hydrophobic interaction chromatography (HIC-HPLC), reverse-phase HPLC (RP-HPLC), or mass spectrometry (MS).

start Start protein_prep Protein Preparation (e.g., Antibody Reduction) start->protein_prep crosslinker_prep Crosslinker-Payload Preparation start->crosslinker_prep conjugation Conjugation Reaction protein_prep->conjugation crosslinker_prep->conjugation quench Quench Reaction conjugation->quench purify Purification (e.g., SEC) quench->purify analysis Analysis (HIC-HPLC, MS) purify->analysis end End analysis->end

Figure 2: General workflow for comparing conjugation efficiency.

Protocol 2: Assessment of Conjugate Stability in Plasma

This protocol describes a method to compare the in vitro plasma stability of ADCs prepared with dibromomaleimide and a conventional maleimide.

  • ADC Preparation:

    • Prepare ADCs using the respective crosslinkers as described in Protocol 1. For dibromomaleimide conjugates, perform a hydrolysis step by adjusting the pH to 8.5-9.0 and incubating for 2-48 hours to form the stable maleamic acid linkage.[3]

  • Plasma Incubation:

    • Incubate the purified ADCs in fresh human or rat plasma at 37°C at a defined concentration.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

  • Sample Processing:

    • Capture the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A or Protein G beads.

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

  • Analysis:

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.

    • Plot the average DAR as a function of time to assess the stability of the conjugate. A decrease in DAR indicates payload loss.

start Start adc_prep Prepare & Purify ADCs (with hydrolysis for DBM) start->adc_prep plasma_incubation Incubate ADCs in Plasma at 37°C adc_prep->plasma_incubation sampling Collect Aliquots at Different Time Points plasma_incubation->sampling capture Capture ADC with Protein A/G Beads sampling->capture wash Wash Beads capture->wash elute Elute ADC wash->elute analysis Analyze DAR by LC-MS elute->analysis plot Plot DAR vs. Time analysis->plot end End plot->end

Figure 3: Workflow for assessing in vitro plasma stability of ADCs.

Conclusion

Dibromomaleimide offers a significant advantage over conventional maleimide crosslinkers by providing a more stable and robust linkage for bioconjugation. The ability to re-bridge disulfide bonds and subsequently "lock" the conjugate through hydrolysis makes it an ideal choice for applications requiring high in vivo stability, such as the development of next-generation ADCs. While the reaction conditions for dibromomaleimide, including the initial reduction of disulfides and the post-conjugation hydrolysis step, require careful optimization, the resulting improvement in conjugate stability and homogeneity can lead to therapeutics with an enhanced safety and efficacy profile. For researchers and drug developers, the choice of crosslinker should be guided by the specific application, with a strong consideration for the in vivo stability requirements of the final bioconjugate.

References

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